molecular formula C6H14N2O B1438798 2-amino-N,N-dimethylbutanamide CAS No. 1218314-38-5

2-amino-N,N-dimethylbutanamide

Cat. No.: B1438798
CAS No.: 1218314-38-5
M. Wt: 130.19 g/mol
InChI Key: WRVUTVMOKGGDME-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylbutanamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVUTVMOKGGDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel small molecules with tailored properties are paramount to the discovery of new therapeutic agents. Among the myriad of functional groups utilized, the amide bond is of fundamental importance, forming the backbone of peptides and proteins and being a key feature in a vast number of pharmaceuticals.[1] This guide focuses on a specific alpha-amino amide, 2-amino-N,N-dimethylbutanamide, a molecule of interest due to its structural relation to biologically active compounds and its potential as a versatile building block in drug discovery programs.

The incorporation of an alpha-amino amide moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can provide crucial hydrogen bonding interactions with biological targets.[2] Derivatives of 2-aminobutanamide, for instance, are key intermediates in the synthesis of antiepileptic drugs like Levetiracetam.[3] This underscores the pharmacological relevance of this structural motif. This document provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of this compound, offering a technical resource for its potential application in research and development.

Synthesis of this compound: A Proposed Route via Amide Coupling

The synthesis of this compound can be efficiently achieved through the coupling of a protected 2-aminobutanoic acid derivative with dimethylamine. A robust and widely employed method for this transformation is the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, rapid reaction times, and ability to minimize racemization.[4][5]

The proposed synthetic strategy involves two key steps:

  • Protection of the amine: The primary amine of 2-aminobutanoic acid is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling and other side reactions.

  • Amide bond formation: The resulting N-Boc-2-aminobutanoic acid is then coupled with dimethylamine using HATU as the activating agent.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of N-Boc-2-amino-N,N-dimethylbutanamide, followed by the deprotection to yield this compound.

Materials:

  • N-Boc-2-aminobutanoic acid

  • Dimethylamine (2M solution in THF or as hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylbutanamide

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-aminobutanoic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[5]

  • Slowly add a 2M solution of dimethylamine in THF (1.1-1.5 equivalents) to the reaction mixture. If using dimethylamine hydrochloride, add it as a solid along with an additional equivalent of DIPEA.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-2-amino-N,N-dimethylbutanamide.

Step 2: Deprotection of N-Boc-2-amino-N,N-dimethylbutanamide

  • Dissolve the purified N-Boc-2-amino-N,N-dimethylbutanamide in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt of this compound. To obtain the free base, the residue can be dissolved in water, the pH adjusted to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and then extracted with an organic solvent like DCM.

  • Dry the organic extracts, filter, and concentrate to yield the final product, this compound.

Synthesis_Workflow

Physicochemical Properties

PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C₆H₁₄N₂O-
Molecular Weight 130.19 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar short-chain amides.
Boiling Point ~180-220 °CExtrapolated from related N,N-dimethylamides.
Solubility Soluble in water and polar organic solventsThe presence of the amine and amide groups enhances polarity and water solubility.[3]
pKa (of the amine) ~8.5 - 9.5Typical for a primary alpha-amino group.
LogP < 1.0The N,N-dimethylamide and primary amine functionalities increase hydrophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~0.9Triplet3H
CH₂ (ethyl)~1.5 - 1.7Multiplet2H
CH (alpha-carbon)~3.2 - 3.5Triplet or Doublet of Doublets1H
N(CH₃)₂~2.9 - 3.1 (two singlets due to restricted rotation)Singlet(s)6H
NH₂~1.5 - 3.0 (broad)Broad Singlet2H

Note: The N-methyl groups may appear as two distinct singlets due to the restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonChemical Shift (δ, ppm)
C=O (amide)~170 - 175
CH (alpha-carbon)~55 - 60
N(CH₃)₂~35 - 40 (two signals possible)
CH₂ (ethyl)~25 - 30
CH₃ (ethyl)~10 - 15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (primary amine)3300 - 3500Medium, two bands
C-H stretch (aliphatic)2850 - 3000Strong
C=O stretch (tertiary amide)1630 - 1680Strong
N-H bend (primary amine)1590 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Ionm/zInterpretation
[M+H]⁺131.12Molecular ion (protonated)
[M]⁺130.11Molecular ion
86Loss of dimethylamine
72[C(=O)N(CH₃)₂]⁺ fragment
44[N(CH₃)₂]⁺ fragment

Note: The fragmentation pattern of amides often involves cleavage of the C-N bond and the bond alpha to the carbonyl group.[4][7]

Applications in Drug Development

Alpha-amino amides are a privileged scaffold in medicinal chemistry, with numerous examples of biologically active compounds.[8] The structural features of this compound, including a chiral center, a primary amine, and a tertiary amide, offer multiple points for diversification and interaction with biological targets.

  • Central Nervous System (CNS) Drug Discovery: Derivatives of small amino amides have shown promise as anticonvulsant agents.[9] The ability of the amide and amine groups to participate in hydrogen bonding is crucial for interactions with CNS targets.

  • Peptidomimetics: The 2-aminobutanamide core can serve as a non-natural amino acid surrogate in the design of peptidomimetics.[2] The N,N-dimethylamide can improve metabolic stability by protecting against enzymatic degradation.[7]

  • Building Block for Complex Molecules: As a chiral building block, this compound can be incorporated into more complex molecular architectures to explore new chemical space in drug discovery programs.

Drug_Discovery_Logic

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted properties of this compound. The proposed synthetic route, utilizing a reliable HATU-mediated amide coupling, offers an efficient and accessible method for its preparation. The predicted physicochemical and spectroscopic data serve as a valuable reference for its characterization. Given the established importance of the alpha-amino amide scaffold in medicinal chemistry, this compound represents a promising building block for the development of novel therapeutic agents, particularly in the realm of CNS disorders. Further experimental validation of its properties and biological activities is warranted to fully explore its potential in drug discovery.

References

Sources

An In-depth Technical Guide on the Chemical Structure and Characterization of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N,N-dimethylbutanamide is a tertiary amide derivative of the amino acid valine.[1][2] As a chiral molecule, it and its analogs are of interest in medicinal chemistry and drug development due to their potential biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in pharmaceutical applications. This guide provides a comprehensive overview of the chemical structure of this compound and details the key analytical techniques employed for its characterization.

Chemical Structure and Synthesis

This compound possesses a central chiral carbon atom (C2) bonded to an amino group, a hydrogen atom, an ethyl group, and a dimethylamide group. The presence of the N,N-dimethyl substitution on the amide nitrogen classifies it as a tertiary amide.[3][4]

Molecular Formula: C6H14N2O[5][6]

Molecular Weight: 130.19 g/mol [7][8]

IUPAC Name: this compound[5]

SMILES: CCN(C)C(=O)C(C)N

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the amidation of 2-aminobutanoic acid (a valine analog). This typically involves activating the carboxylic acid group followed by reaction with dimethylamine.[9] Alternatively, methods such as the reductive amination of a corresponding keto-amide could be employed.[10][11]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the application of key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃ (ethyl)~0.9Triplet3H
-CH₂- (ethyl)~1.6Quartet2H
-CH- (chiral center)~3.2Triplet1H
-N(CH₃)₂~2.9 and ~3.0Two Singlets6H
-NH₂~1.5 (broad)Singlet2H

Note: The two methyl groups on the nitrogen may appear as distinct singlets due to restricted rotation around the amide C-N bond, a common feature in tertiary amides.[12]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and types of carbon atoms. For this compound, the following signals are anticipated:

Carbon Assignment Expected Chemical Shift (ppm)
-C H₃ (ethyl)~10
-C H₂- (ethyl)~25
-C H- (chiral center)~58
-N(C H₃)₂~36 and ~37
C =O (amide)~175
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 130.11.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns would involve the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3250 (two bands for primary amine)
C-H (alkane)Stretching2970-2850
C=O (amide)Stretching1680-1630
N-H (amine)Bending1650-1580

Note: As a tertiary amide, there will be no N-H stretching or bending peaks associated with the amide group itself, which can be a distinguishing feature.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay to 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the molecular ion peak [M+H]⁺ at m/z 131.12.

    • For fragmentation analysis (MS/MS), select the precursor ion (m/z 131.12) and apply collision-induced dissociation (CID) to generate a product ion spectrum.

Visualization of Key Structures and Workflows

Chemical Structure of this compound

Caption: 2D structure of this compound.

Analytical Workflow for Characterization

analytical_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the synthesis and characterization.

References

  • Study.com. (n.d.). Amide | Structure, Functional Group Bond & Examples. Retrieved from [Link]

  • SciSpace. (n.d.). 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • National Center for Biotechnology Information. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. PubChem Compound Database. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Amides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 46(6), 505–511. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,2-Dimethylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-2-methylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, N,N-dimethyl-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 2-Amino-2,3-dimethylbutanamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 6), o1299. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-2,3-dimethylbutanamide, 96%. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • Chemsrc. (n.d.). N,N-dimethylbutanamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Dimethylbutyramide. NIST Chemistry WebBook. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). (2R)-3,3-Dimethyl-2-butanamine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-amino-N,N-dimethylbutanamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating a Data-Scarce Landscape

This guide, therefore, moves beyond a simple presentation of pre-existing data. Instead, it serves as a comprehensive, in-depth technical manual on how to approach the spectroscopic characterization of 2-amino-N,N-dimethylbutanamide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally similar compounds, we will construct a robust predictive framework for its spectral properties. This document is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale and detailed experimental protocols to validate these predictions in a laboratory setting.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic predictions, a thorough understanding of the molecule's structure is paramount. This compound is a chiral molecule possessing several key functional groups that will dictate its spectroscopic behavior.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 Acquire a ¹H spectrum with a sufficient number of scans for good signal-to-noise. acq2->acq3 acq4 Acquire a ¹³C{¹H} spectrum. acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments. acq4->acq5 proc1 Apply Fourier transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200Medium, broad (two bands)N-H stretchPrimary Amine
2960 - 2850StrongC-H stretchAliphatic
1650 - 1630StrongC=O stretchTertiary Amide
1600 - 1500MediumN-H bendPrimary Amine
1400 - 1300MediumC-N stretchAmide

Rationale Behind Predictions:

  • N-H Stretch: The primary amine will typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretch: The carbonyl stretch of a tertiary amide is very intense and appears at a lower frequency compared to esters or aldehydes due to the resonance with the nitrogen lone pair.

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean by taking a background spectrum of air. prep2 Place a small amount of the solid sample onto the ATR crystal. prep3 Apply pressure to ensure good contact between the sample and the crystal. acq1 Collect the sample spectrum over the range of 4000-400 cm⁻¹. prep3->acq1 acq2 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. proc1 Perform an ATR correction if necessary. acq2->proc1 proc2 Label the major peaks with their corresponding wavenumbers.

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 130. The molecular ion peak is expected, corresponding to the molecular weight of C₆H₁₄N₂O.

  • Major Fragment Ions:

m/z Predicted Fragment Loss
115[M - CH₃]⁺Loss of a methyl radical
86[M - C₂H₅NH₂]⁺α-cleavage at the chiral center
72[C₄H₁₀N]⁺N,N-dimethylaminocarbonyl cation
58[C₃H₈N]⁺Iminium ion from cleavage adjacent to the amine
44[C₂H₆N]⁺Dimethylaminium ion

Rationale Behind Fragmentation:

The fragmentation of this compound under electron ionization is expected to be directed by the nitrogen atoms, which can stabilize adjacent positive charges. The most likely fragmentation pathways are α-cleavages adjacent to the amine and amide groups.

M [C₆H₁₄N₂O]⁺˙ m/z = 130 F1 [M - C₂H₅NH₂]⁺ m/z = 86 M->F1 α-cleavage F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 amide cleavage F3 [C₃H₈N]⁺ m/z = 58 M->F3 α-cleavage

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

For a compound of this nature, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (like a TOF or Orbitrap) would be ideal for accurate mass determination.

cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition (High-Resolution MS) prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of formic acid to promote protonation ([M+H]⁺). acq1 Infuse the sample solution into the ESI source at a low flow rate. prep2->acq1 acq2 Acquire the full scan mass spectrum in positive ion mode. acq3 Determine the accurate mass of the protonated molecular ion ([M+H]⁺ at m/z 131.1235). acq4 Perform tandem MS (MS/MS) on the [M+H]⁺ ion to confirm fragmentation patterns.

Figure 5: Workflow for high-resolution mass spectrometry using ESI.

Conclusion and Path Forward

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. While experimental data remains to be published, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for a robust and scientifically grounded prediction of its spectral characteristics. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and validate this data. The combination of these spectroscopic techniques will enable an unambiguous confirmation of the structure and purity of this compound, a critical step in any research or development endeavor involving this compound.

References

As direct spectroscopic data for this compound is not available, this reference list includes entries for the compound in chemical databases and literature that discusses the spectroscopy of structurally related molecules.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [1]2. PubChem. (n.d.). N,N-Dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-amino-N,N-dimethylbutanamide (CAS Number 1218314-38-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N,N-dimethylbutanamide, identified by the CAS number 1218314-38-5, is a chiral amino acid amide derivative. Its structure, featuring a primary amine at the alpha position and a tertiary amide, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of both hydrogen bond donating and accepting groups, along with a stereocenter, makes it an attractive scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of its known and predicted properties, potential hazards, and synthetic considerations, offering a valuable resource for researchers working with this and related compounds.

Physicochemical Properties

PropertyValue/PredictionSource
CAS Number 1218314-38-5N/A
Chemical Name This compoundN/A
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1][2]
Physical Form Liquid (at room temperature)[1]
Predicted Boiling Point ~223-242 °C[3][4]
Predicted Density ~0.98 g/cm³[3]
Predicted Flash Point ~89-100 °C[3][4]
Predicted Water Solubility High (due to polar functional groups)N/A

Note: Predicted values are based on structural isomers such as 2-amino-2,3-dimethylbutanamide and 2,2-dimethylbutanamide and should be used as estimations. Experimental verification is recommended.

Structural and Chemical Information

The key structural features of this compound are the ethyl group at the alpha-carbon, the primary amino group, and the N,N-dimethylated amide.

Caption: Chemical structure of this compound.

Hazard and Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 1218314-38-5) is not publicly available. Therefore, a cautious approach must be taken, assuming hazards similar to its structural isomers. For the related compound, 2-amino-2,3-dimethylbutanamide, the following GHS hazard statements have been identified:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

Based on these, the following precautionary measures are recommended when handling this compound:

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Toxicological Profile (Predicted):

Due to the absence of specific toxicological data, a quantitative structure-activity relationship (QSAR) approach can provide an initial assessment. Models for predicting toxicity often consider factors like molecular weight, lipophilicity, and the presence of reactive functional groups.[6][7] Given the presence of a primary amine and an amide group, the compound's metabolic profile and potential for biological interactions should be carefully considered in any research application.

Synthetic Approaches

While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be logically derived from established methods for preparing similar 2-aminoalkanamides. A plausible synthetic pathway would involve the amidation of a protected α-amino acid followed by deprotection.

G 2-Aminobutanoic acid 2-Aminobutanoic acid Protected 2-aminobutanoic acid Protected 2-aminobutanoic acid 2-Aminobutanoic acid->Protected 2-aminobutanoic acid Protection (e.g., Boc, Cbz) Protected this compound Protected this compound Protected 2-aminobutanoic acid->Protected this compound Amidation (Dimethylamine, coupling agent) This compound This compound Protected this compound->this compound Deprotection

Caption: A potential synthetic workflow for this compound.

Illustrative Experimental Protocol (General)

The following is a generalized protocol for the synthesis of N,N-dialkyl-2-aminoalkanamides, which can be adapted for the synthesis of this compound.

  • Protection of the Amino Acid:

    • Dissolve 2-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

    • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir overnight at room temperature.

    • Acidify the reaction mixture and extract the protected amino acid with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

  • Amidation:

    • Dissolve the protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Add dimethylamine (as a solution in a suitable solvent or as a gas).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic layer and concentrate to yield the protected amide.

  • Deprotection:

    • Dissolve the protected amide in a suitable solvent.

    • For a Boc-protected intermediate, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

    • For a Cbz-protected intermediate, use catalytic hydrogenation (e.g., H₂, Pd/C).

    • Stir until the deprotection is complete.

    • Remove the solvent and any volatile byproducts under reduced pressure.

    • Purify the final product, this compound, by chromatography or distillation.

Potential Applications in Research and Development

The structural motifs within this compound suggest several potential areas of application in drug discovery and development:

  • Chiral Building Block: As a chiral molecule, it can be used in the stereoselective synthesis of more complex molecules, which is crucial for the development of drugs with improved efficacy and reduced side effects.

  • Peptidomimetics: The amino acid amide structure can serve as a component of peptidomimetics, which are designed to mimic or block the biological activity of peptides.

  • Scaffold for Library Synthesis: The primary amine and the amide functionalities provide two points for diversification, making it a suitable scaffold for the creation of compound libraries for high-throughput screening. Derivatives of 2-aminobutanamide have been investigated for their potential antimicrobial and anticonvulsant activities.[8][9]

Conclusion

This compound (CAS 1218314-38-5) is a chemical entity with significant potential for application in synthetic and medicinal chemistry. While a comprehensive dataset of its experimental properties and hazards is currently lacking, this guide provides a foundational understanding based on its chemical structure, data from its isomers, and established chemical principles. Researchers and drug development professionals are encouraged to use this information as a starting point and to perform thorough experimental characterization to ensure safe and effective utilization of this compound.

References

  • 2-Amino-2,3-dimethylbutanamide - Physico-chemical Properties. ChemBK.

  • 2-Amino-2,3-dimethylbutanamide | 40963-14-2. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Butanamide, 2,2-dimethyl- | 102014-33-5. Guidechem.

  • 2-Amino-N,3-dimethylbutanamide hydrochloride (cas 188890-78-0) SDS/MSDS download. ChemSrc.

  • Butanamide, 2-amino-3,3-dimethyl-. PubChem.

  • 2-Amino-2,3-dimethylbutanamide. PMC.

  • This compound | 1218314-38-5. Sigma-Aldrich.

  • Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. MDPI.

  • A Toxicity Prediction Tool for Potential Agonist/Antagonist Activities in Molecular Initiating Events Based on Chemical Structures. PubMed.

  • 2-Amino-2,3-dimethylbutanamide. PubChem.

  • N,2-Dimethylbutanamide. PubChem.

  • Synthesis of N-Alkyl Amino Acids. Monash University.

  • QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. MDPI.

  • Prediction of the Toxicity of Binary Mixtures by QSAR Approach Using the Hypothetical Descriptors. ResearchGate.

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides. NIH.

  • Why does N,N-dimethylethanamide have a higher boiling point than butanoic acid? Chemistry Stack Exchange.

  • Preparation method of L-2-aminobutanamide hydrochloride. Google Patents.

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research.

  • (S)-2-amino-N,N-diethyl-3-methylbutanamide | 56414-87-0. ChemicalBook.

  • N,N-dimethylbutanamide. chemister.ru.

  • 760-79-2, N,N-Dimethylbutanamide Formula. ECHEMI.

  • Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. ResearchGate.

  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate.

  • An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-phenylbutan-2-ol in Organic Solvents. Benchchem.

  • Synthesis of N,N-dialkylnitramines from secondary ammonium nitrates in liquid or supercritical carbon dioxide. ResearchGate.

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive literature review reveals a significant gap in the publicly available scientific data regarding the solubility and stability of 2-amino-N,N-dimethylbutanamide. Despite extensive searches for this compound, identified by its CAS Number 1218314-38-5 and molecular formula C6H14N2O, no specific experimental or theoretical studies detailing its solubility in various solvents or its degradation pathways could be located.[1]

The scientific record contains information on several isomers and related compounds, such as 2-amino-2,3-dimethylbutanamide and N,N-dimethylbutanamide. However, the distinct structural differences in these molecules mean that their physicochemical properties, including solubility and stability, cannot be reliably extrapolated to this compound.

This guide, therefore, serves to highlight the current lack of knowledge and to propose the necessary experimental frameworks to characterize this compound. For researchers, scientists, and drug development professionals interested in this compound, the following sections outline the standard methodologies that would be required to determine its fundamental physicochemical properties.

Section 1: Proposed Methodologies for Solubility Determination

A thorough understanding of a compound's solubility is critical for its development as a potential therapeutic agent. The following experimental protocols are proposed to systematically evaluate the solubility of this compound.

Equilibrium Solubility in Aqueous and Organic Solvents

This experiment aims to determine the saturation concentration of the compound in various pharmaceutically relevant solvents.

Experimental Protocol:

  • Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, and acetonitrile.

  • Sample Preparation: An excess amount of this compound should be added to a known volume of each solvent in sealed vials.

  • Equilibration: The vials should be agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions should be filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Data Presentation:

The results should be summarized in a table, presenting the solubility in mg/mL or µg/mL for each solvent at the tested temperatures.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined
PBS (pH 7.4)37Data to be determined
0.1 N HCl25Data to be determined
Ethanol25Data to be determined
pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Therefore, determining the solubility across a range of pH values is crucial.

Experimental Protocol:

  • Buffer Preparation: A series of buffers spanning a physiologically relevant pH range (e.g., pH 2 to 10) should be prepared.

  • Solubility Determination: The equilibrium solubility method described in section 1.1 should be followed for each buffer.

  • Data Analysis: The solubility data should be plotted as a function of pH to generate a pH-solubility profile.

Visualization:

A graph of solubility versus pH would visually represent the compound's solubility characteristics in different ionic environments.

Section 2: Proposed Methodologies for Stability Assessment

Evaluating the chemical stability of a compound is essential to determine its shelf-life and identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is used to identify the likely degradation products and pathways of a drug substance.

Experimental Protocol:

  • Stress Conditions: Solutions of this compound should be exposed to a variety of stress conditions, including:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 N NaOH at elevated temperature (e.g., 60 °C)

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Stored as a solid and in solution at elevated temperatures (e.g., 60 °C)

    • Photolytic: Exposed to light of a specified wavelength and intensity

  • Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

Logical Workflow for Stability Testing:

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

To establish a recommended storage condition and shelf-life, long-term stability studies under controlled temperature and humidity are necessary.

Experimental Protocol:

  • ICH Conditions: The compound should be stored under conditions recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), such as 25 °C/60% RH (Relative Humidity) and 40 °C/75% RH.

  • Time Points: Samples should be analyzed at specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: A validated stability-indicating HPLC method should be used to monitor the purity of the compound and the formation of any degradation products over time.

Conclusion

While a comprehensive technical guide on the solubility and stability of this compound cannot be provided at this time due to a lack of available data, this document outlines the necessary scientific investigations required to characterize these critical properties. The execution of the proposed studies would be invaluable to any researcher or organization interested in the development of this compound for pharmaceutical or other applications.

References

As no specific literature on the solubility and stability of this compound was found, a formal reference list cannot be compiled. The proposed methodologies are based on standard pharmaceutical industry practices and guidelines from regulatory bodies such as the ICH.

Sources

2-amino-N,N-dimethylbutanamide mechanism of action in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Biochemical Mechanism of Action of 2-amino-N,N-dimethylbutanamide

Abstract

This technical guide provides a comprehensive framework for investigating the biochemical mechanism of action of this compound, a small molecule with potential pharmacological activity. In the absence of extensive prior research on this specific compound, this document outlines a systematic, hypothesis-driven approach for its characterization. We will explore a plausible mechanism centered on competitive enzyme inhibition, leveraging its structural analogy to amino acid building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the underlying scientific rationale to facilitate a thorough investigation of this and similar novel chemical entities.

Introduction and Plausible Mechanistic Hypothesis

This compound is a derivative of the amino acid 2-aminobutanoic acid, featuring a dimethylated amide at the C-terminus. Its structure, characterized by a chiral center at the alpha-carbon and a modified carboxyl group, suggests potential interactions with biological macromolecules that recognize amino acid motifs. Amino acid amides, as a class, are known to exhibit a range of biological activities, from enzyme inhibition to serving as building blocks in peptide synthesis.[1]

Given its structural resemblance to natural amino acid substrates, a primary hypothesis is that This compound acts as a competitive inhibitor of a specific class of enzymes, such as proteases or peptidases. These enzymes possess active sites that recognize and bind to specific amino acid sequences, and the N,N-dimethylated amide of our target compound could mimic a peptide bond, allowing it to dock within the active site. However, the modification may prevent the catalytic machinery of the enzyme from proceeding with hydrolysis, leading to competitive inhibition.

This guide will detail a strategic workflow to test this hypothesis, starting with broad screening and progressing to more specific mechanistic studies.

Experimental Workflow for Mechanistic Elucidation

A multi-tiered approach is essential for a comprehensive understanding of the compound's mechanism of action. The proposed workflow is designed to first identify the potential enzyme class targeted by this compound, and then to characterize the kinetics and specificity of this interaction.

experimental_workflow cluster_screening Phase 1: Broad Screening cluster_hit_validation Phase 2: Hit Validation & Specificity cluster_mechanism Phase 3: Mechanistic Studies A Compound Procurement & QC B Broad-Spectrum Enzyme Panel Screening A->B Purity >95% C Dose-Response Assays on Identified Enzyme Class B->C Identify 'Hits' D Selectivity Profiling (Against Related Enzymes) C->D Determine IC50 E Enzyme Kinetics Assays (e.g., Michaelis-Menten) D->E Confirm Selectivity F Structural Studies (e.g., X-ray Crystallography) E->F Determine Ki & Mode of Inhibition

Caption: A three-phase experimental workflow for characterizing the mechanism of action of this compound.

Phase 1: Broad-Spectrum Enzyme Panel Screening

The initial step is to perform a broad screen against a commercially available panel of enzymes to identify potential targets. This unbiased approach maximizes the probability of identifying a relevant interaction.

Rationale

A broad enzyme panel provides a wide net to catch potential interactions without preconceived notions about the compound's target. This is particularly crucial for a novel compound with no prior biological characterization. The selection of enzymes in the panel should ideally include various classes of hydrolases, with a particular focus on proteases (serine, cysteine, and metalloproteases) and peptidases, given our primary hypothesis.

Experimental Protocol: General Enzyme Activity Assay

This protocol describes a generic fluorescence-based assay that can be adapted for various enzymes.

Materials:

  • This compound (stock solution in DMSO)

  • Enzyme panel (e.g., a panel of human proteases)

  • Fluorogenic substrate specific to each enzyme

  • Assay buffer (specific to each enzyme)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the respective assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells for a positive control (enzyme with substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Enzyme Addition: Add 10 µL of the enzyme solution (at a predetermined optimal concentration) to each well, except for the negative control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes using a kinetic read mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control.

Phase 2: Hit Validation and Specificity Profiling

Once a "hit" (a significant and reproducible inhibition of a particular enzyme) is identified in the initial screen, the next phase focuses on validating this finding and assessing the compound's selectivity.

Dose-Response Assays and IC50 Determination

Rationale: A dose-response assay is critical to confirm the inhibitory activity and to quantify the potency of the compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

Procedure: The protocol is similar to the general enzyme activity assay described above, but with a more extensive range of compound concentrations (typically a 10-point, 3-fold serial dilution) to generate a complete inhibition curve.

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top The maximum percent inhibition (should be close to 100%).
Bottom The minimum percent inhibition (should be close to 0%).
LogIC50 The logarithm of the IC50 value.
HillSlope The steepness of the curve.
Selectivity Profiling

Rationale: Selectivity is a crucial parameter in drug development. A compound that inhibits a single target with high specificity is generally preferred over a non-selective compound that may cause off-target effects. Therefore, it is important to test this compound against a panel of enzymes that are structurally and functionally related to the primary "hit" enzyme.

Procedure: Perform dose-response assays for the related enzymes using the same protocol as for the primary target.

Data Interpretation: A compound is considered selective if its IC50 value for the primary target is significantly lower (typically at least 10-fold) than for other related enzymes.

Phase 3: In-Depth Mechanistic Studies

With a validated and selective target in hand, the final phase delves into the precise molecular mechanism of inhibition.

Enzyme Kinetics: Determining the Mode of Inhibition

Rationale: Enzyme kinetic studies are the gold standard for elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information provides deep insight into how the inhibitor interacts with the enzyme.

Procedure:

  • Perform a series of enzyme activity assays where the concentration of the substrate is varied in the presence of fixed concentrations of this compound (including a zero-inhibitor control).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[Substrate].

Data Visualization and Interpretation:

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A Lines intersect on the y-axis. Km increases, Vmax is unchanged. B Lines intersect on the x-axis. Km is unchanged, Vmax decreases. C Lines are parallel. Both Km and Vmax decrease.

Sources

A Technical Guide to the Potential Research Applications of 2-Amino-N,N-dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-N,N-dimethylbutanamide scaffold represents a largely unexplored chemical space with significant potential for therapeutic innovation. As a derivative of the fundamental amino acid butanamide structure, it possesses key structural motifs—a chiral center, a primary amine, and a tertiary amide—that are prevalent in a multitude of biologically active molecules. This technical guide synthesizes existing knowledge from structurally analogous compounds to build a robust, evidence-based framework for directing future research into this promising class of molecules. We present hypothesized applications in oncology, infectious disease, and neurology, supported by detailed mechanistic rationale and actionable experimental protocols. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to pioneer the investigation of this compound derivatives.

Introduction: The Scientific Premise

The amide bond is a cornerstone of biochemistry and medicinal chemistry, forming the backbone of peptides and proteins and featuring in approximately 25% of all pharmaceutical drugs.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and resonance stabilization, confer structural rigidity and specific molecular recognition properties.[1] The this compound core is a small, chiral amino acid amide. While direct research on this specific scaffold is nascent, its structural components suggest a high probability of biological activity.

The primary amine at the alpha-position is a key site for interaction and further derivatization, while the N,N-dimethylated amide group enhances metabolic stability by preventing enzymatic hydrolysis compared to primary or secondary amides.[2] This inherent stability makes these derivatives particularly attractive as drug candidates. This guide will extrapolate from the known biological activities of related amino amides, aminonitriles, and other amide-containing compounds to propose three primary avenues of investigation.[1][3]

Proposed Synthetic Strategy

A versatile and efficient synthesis is critical for generating a library of derivatives for screening. We propose a two-pronged approach combining enzymatic and traditional chemical methods to generate chiral this compound precursors.

A. Enzymatic Synthesis of the Chiral Core: The synthesis of chiral (S)-2-aminobutanamide is a well-established biocatalytic process, often used as a precursor for the antiepileptic drug Levetiracetam.[4][5] This method offers high enantioselectivity and mild reaction conditions.

B. Chemical Derivatization: Standard peptide coupling reactions can be employed for subsequent modifications. The use of coupling agents like dicyclohexylcarbodiimide (DCC) is a robust method for forming amide bonds.[6]

G cluster_0 Enzymatic Synthesis cluster_1 Chemical Derivatization 2-Aminobutyronitrile 2-Aminobutyronitrile Enzyme Nitrile Hydratase (e.g., from Rhodococcus sp.) 2-Aminobutyronitrile->Enzyme Racemic_Amide Racemic 2-Aminobutanamide Enzyme->Racemic_Amide D-Amidase D-Aminopeptidase (e.g., from Brucella sp.) Racemic_Amide->D-Amidase Kinetic Resolution S_Amide (S)-2-Aminobutanamide (Chiral Precursor) D-Amidase->S_Amide S_Amide_Chem (S)-2-Aminobutanamide S_Amide->S_Amide_Chem To Chemical Synthesis Coupling Amine Source (R1-NH-R2) + Carboxylic Acid (R3-COOH) + DCC/DMAP S_Amide_Chem->Coupling N-Alkylation & Amide Coupling Final_Product Diverse Library of This compound Derivatives Coupling->Final_Product

Caption: Proposed hybrid enzymatic-chemical synthesis workflow.

Potential Application I: Oncology

Scientific Rationale: The 2-aminobenzothiazole and α-amino amide scaffolds, which are structurally analogous to our core molecule, have demonstrated significant anticancer activity.[7][8][9] For instance, certain 2-aminobenzothiazole derivatives show potent antiproliferative effects against colon (HCT116), lung (A549), and breast (MCF-7) cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[9][10] The mechanism often involves the inhibition of critical cell signaling enzymes like protein kinases or histone deacetylases (HDACs).[7] We hypothesize that derivatives of this compound can be designed to target similar enzymatic pathways crucial for cancer cell proliferation and survival.

Proposed Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. We propose screening derivatives for inhibitory activity against key kinases in this pathway, such as PI3Kγ, Akt, or mTOR.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Amino-N,N-dimethyl- butanamide Derivative Inhibitor->PI3K Proposed Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocol: In Vitro Anticancer Screening Workflow

This protocol outlines a tiered screening approach to efficiently identify and characterize promising anticancer candidates.[11][12]

Phase 1: Primary Cytotoxicity Screening

  • Cell Line Selection: Culture a panel of human cancer cell lines (e.g., HCT-116 [colon], A549 [lung], MCF-7 [breast]) in appropriate media.[13]

  • Compound Preparation: Prepare stock solutions of the derivative library in DMSO and create serial dilutions.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • Treatment: Treat cells with a range of compound concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Viability Assay (MTT or CellTiter-Glo):

    • MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[3]

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of viability, and read luminescence.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Phase 2: Secondary Mechanistic Assays (for hits from Phase 1)

  • Colony Formation Assay: Seed cells at a low density in 6-well plates and treat with compounds at sub-IC50 concentrations for 7-14 days. Stain colonies with crystal violet and quantify to assess long-term antiproliferative effects.[12]

  • Cell Migration/Invasion Assay (Transwell Assay): Plate cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion). Add the compound to the media. After 24-48 hours, stain and count the cells that have migrated to the lower chamber.[11]

  • Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic vs. necrotic cell death.

Parameter Derivative A Derivative B Doxorubicin (Control)
IC50 (HCT-116, µM) 1.5 ± 0.28.7 ± 0.90.8 ± 0.1
IC50 (A549, µM) 2.3 ± 0.412.1 ± 1.51.2 ± 0.2
Colony Formation (% Inhibition) 75% @ 1 µM30% @ 5 µM90% @ 0.5 µM
Cell Migration (% Inhibition) 60% @ 1 µM25% @ 5 µM85% @ 0.5 µM
Table 1: Hypothetical data summary for anticancer screening.

Potential Application II: Infectious Diseases

Scientific Rationale: Small amide-containing molecules and N-alkyl-N,N-dimethylamine derivatives have a documented history of antimicrobial and antifungal activity.[15][16][17] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic enzymes. The amphipathic nature that can be engineered into this compound derivatives—by modifying the substituents on the primary amine—could facilitate interaction with and disruption of the lipid bilayers of bacterial and fungal pathogens.[18]

Proposed Mechanism: Microbial Membrane Disruption

We hypothesize that derivatives can be designed with lipophilic side chains that insert into the microbial cell membrane. The cationic primary amine would interact with the negatively charged components of the membrane (like phospholipids or teichoic acids), leading to membrane depolarization, pore formation, and eventual cell lysis.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine the Minimum Inhibitory Concentration (MIC).[19][20]

  • Strain Selection: Use quality control strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[6]

  • Inoculum Preparation: Culture the microbial strains overnight. Prepare a standardized inoculum suspension in saline or broth to match a 0.5 McFarland turbidity standard.[21]

  • Broth Microdilution Method:

    • Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[22]

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[22]

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Microbial Suspension A->C B 2. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Read Plate to Determine MIC (Lowest concentration with no growth) D->E F 6. (Optional) Plate on Agar to Determine MBC/MFC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Microorganism Derivative C (MIC, µg/mL) Derivative D (MIC, µg/mL) Ciprofloxacin (Control)
S. aureus 8641
E. coli 16>1280.5
C. albicans 32>128N/A
Table 2: Hypothetical data summary for antimicrobial screening.

Potential Application III: Neurology

Scientific Rationale: Amino acids and their direct metabolites are the principal neurotransmitters in the central nervous system (CNS).[23][24] Glutamate is the major excitatory neurotransmitter, while GABA (a glutamate metabolite) and glycine are major inhibitory ones.[24] Compounds that can modulate these neurotransmitter systems have immense therapeutic potential for a range of neurological and psychiatric disorders. Given the this compound core is an amino acid derivative, it is plausible that its analogs could cross the blood-brain barrier and interact with CNS targets. D-amino acid derivatives, for instance, are known modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and implicated in diseases like Alzheimer's and schizophrenia.[25]

Proposed Target: NMDA Receptor Modulation

We hypothesize that chiral derivatives of this compound could act as agonists, antagonists, or allosteric modulators at the glycine or glutamate binding sites of the NMDA receptor. Such activity could have therapeutic implications for conditions characterized by NMDA receptor hypofunction (e.g., schizophrenia) or hyperfunction (e.g., excitotoxicity in stroke).[25]

Experimental Protocol: Neuroactivity Assessment

This protocol uses primary neuronal cultures and ex vivo brain slices to assess the direct effects of the compounds on neuronal activity.

Phase 1: Primary Neuronal Culture Assay

  • Culture Preparation: Isolate and culture cortical or hippocampal neurons from rodent embryos.[26]

  • Calcium Imaging: After 7-10 days in vitro, load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Perfuse the cells with a baseline buffer, followed by the application of the test compound. Then, apply an NMDA receptor agonist (e.g., glutamate) to stimulate the cells.

  • Data Acquisition: Use fluorescence microscopy to record changes in intracellular calcium concentrations. An increase or decrease in the glutamate-evoked calcium response in the presence of the test compound would indicate modulatory activity.

Phase 2: Ex Vivo Brain Slice Electrophysiology

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a relevant brain region (e.g., hippocampus) of an adult rodent.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons to measure synaptic currents.[27]

  • Experimental Paradigm:

    • Establish a stable baseline recording of spontaneous or evoked postsynaptic currents (EPSCs).

    • Bath-apply the test derivative at various concentrations.

    • Measure changes in the frequency, amplitude, or kinetics of NMDA receptor-mediated EPSCs.

  • Data Analysis: Analyze the electrophysiological data to determine if the compound enhances or suppresses synaptic transmission via NMDA receptors.

G cluster_workflow Neuroactivity Assessment Workflow A Phase 1: Primary Neuronal Cultures B Load with Calcium Indicator A->B C Apply Compound + Agonist (NMDA) B->C D Measure Ca2+ Response (Fluorescence Microscopy) C->D E Phase 2: Ex Vivo Brain Slices F Perform Whole-Cell Patch-Clamp Recording E->F G Bath-Apply Compound F->G H Measure NMDA Receptor-Mediated Postsynaptic Currents G->H

Caption: Workflow for assessing the neurological activity of derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. Based on robust evidence from structurally related compounds, we have outlined compelling research applications in oncology, infectious disease, and neurology. The experimental protocols provided herein offer a clear, actionable roadmap for initiating the systematic investigation of this chemical class. Future work should focus on synthesizing a diverse library of derivatives, executing the proposed screening cascades, and subsequently exploring structure-activity relationships (SAR) to optimize lead compounds for potency, selectivity, and favorable pharmacokinetic properties. The insights gained from this foundational work will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

References

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An In-depth Technical Guide to 2-amino-N,N-dimethylbutanamide and Its Analogs: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding 2-amino-N,N-dimethylbutanamide, a compound noted for its role as a synthetic intermediate. While the specific historical record and discovery of this compound (CAS 1218314-38-5) are not extensively documented in publicly accessible literature, this guide illuminates its chemical identity and potential utility. To provide a robust scientific context, we delve into the well-documented history, synthesis, and applications of its close structural analog, 2-amino-2,3-dimethylbutanamide. This comparative approach offers valuable insights into prospective synthetic strategies and applications for this compound, particularly in the development of novel therapeutic agents such as β-lactamase inhibitors.

Introduction and Chemical Identity of this compound

This compound is a chiral amino acid derivative with the chemical formula C₆H₁₄N₂O.[1] Its structure features a butane backbone with an amino group at the second carbon (α-carbon) and a dimethylated amide functional group. The presence of a stereocenter at the α-carbon indicates that the molecule can exist as two enantiomers, (R)- and (S)-2-amino-N,N-dimethylbutanamide.

While detailed historical accounts of its first synthesis or discovery are scarce in peer-reviewed journals, its existence is confirmed in several chemical databases.[1][2] The primary utility of this compound, as cited in available literature, is as a building block in the synthesis of more complex molecules, notably in the preparation of substituted condensed ring compounds with potential β-lactamase inhibitory effects.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and sourced from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₄N₂OPubChem[1]
Molecular Weight 130.19 g/mol PubChem[1]
CAS Number 1218314-38-5ChemBridge[2]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC(C(=O)N(C)C)NPubChem[1]

A Case Study: The Discovery and History of 2-amino-2,3-dimethylbutanamide

In contrast to the limited historical data for this compound, its analog, 2-amino-2,3-dimethylbutanamide (also known as 2-methylvalinamide), has a well-documented history. It serves as a crucial intermediate in the synthesis of imidazolinone herbicides.[5] The development of efficient synthetic routes to this compound was driven by its commercial importance in the agrochemical industry.

Chemical Synthesis of 2-amino-2,3-dimethylbutanamide

The traditional chemical synthesis of 2-amino-2,3-dimethylbutanamide involves a multi-step process. A common method is the hydrolysis of 2-amino-2,3-dimethylbutanenitrile.[5]

One documented laboratory-scale synthesis involves the reaction of 2-amino-2,3-dimethylbutanenitrile with sulfuric acid ("oil of vitriol").[5] The nitrile is added to a sulfuric acid solution and stirred for several days at room temperature. The resulting mixture is then carefully neutralized to precipitate the 2-amino-2,3-dimethylbutanamide product.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-amino-2,3-dimethylbutanenitrile [5]

  • Under a nitrogen atmosphere and in a cold-water bath, add 46.7 g (0.417 mol) of 2-amino-2,3-dimethylbutanenitrile liquid to 104.2 ml of a sulfuric acid solution.

  • Stir the solution at room temperature for three days.

  • Slowly pour the reaction mixture, containing a white solid, into 150 g of ice water.

  • Basify the solution to a pH of 9.0 using 221 g of Na₂CO₃ and 38 ml of 50% NaOH to precipitate a significant amount of white solid.

  • Filter the solid and purify by extraction with dichloromethane to obtain 2-amino-2,3-dimethylbutanamide (25.8 g, 47.6% yield) with a melting point of 76-80 °C.

Biocatalytic Synthesis of 2-amino-2,3-dimethylbutanamide

To overcome the harsh conditions and environmental concerns associated with chemical synthesis, biocatalytic methods have been developed. These methods utilize nitrile hydratase enzymes from various microorganisms to convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under mild conditions.[6][7]

Strains of Rhodococcus rhodochrous, Nocardia globerula, and Rhodococcus erythropolis have been identified to produce nitrile hydratases capable of catalyzing this transformation with high yield and selectivity.[6] This enzymatic approach offers several advantages, including milder reaction conditions, reduced wastewater discharge, and a more environmentally friendly process.[6]

Experimental Protocol: Microbial Catalysis for 2-amino-2,3-dimethylbutanamide Production [6][7]

  • Cultivation of Microorganism: Cultivate a suitable bacterial strain, such as Nocardia globerula CCTCC NO: M209214, in a nutrient-rich medium to produce nitrile hydratase.

  • Catalytic Hydration: In a reaction vessel, combine the microbial cells (as the catalyst) with a solution of 2-amino-2,3-dimethylbutyronitrile.

  • Reaction Conditions: Maintain the reaction at a controlled pH (typically 6.0-10.0) and temperature (20-40 °C).[7]

  • Product Isolation: After the reaction is complete, cool the mixture to obtain the crude 2-amino-2,3-dimethylbutanamide product.

  • Purification: Dissolve the crude product in ethyl acetate at 20-65 °C, add n-hexane as a salting-out agent, and crystallize at 0-4 °C. Filter and dry the crystals to obtain pure 2-amino-2,3-dimethylbutanamide.[6]

Prospective Synthesis of this compound

Proposed Synthetic Pathway

A plausible route to this compound would start from the corresponding α-amino acid, 2-aminobutanoic acid (α-aminobutyric acid). The synthesis would involve two key transformations: protection of the amino group and amidation of the carboxylic acid.

G cluster_0 Proposed Synthesis of this compound A 2-Aminobutanoic Acid B N-Protected 2-Aminobutanoic Acid A->B Amino Group Protection (e.g., Boc, Cbz) C N-Protected this compound B->C Amidation with Dimethylamine (HN(CH3)2) and a coupling agent (e.g., HATU, HOBt) D This compound C->D Deprotection (e.g., TFA for Boc, H2/Pd for Cbz)

Caption: Proposed synthetic workflow for this compound.

Detailed Steps for the Proposed Synthesis:

  • Amino Group Protection: The synthesis would commence with the protection of the amino group of 2-aminobutanoic acid using a standard protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This prevents the amino group from interfering in the subsequent amidation step.

  • Amidation: The carboxylic acid of the N-protected amino acid would then be activated using a peptide coupling agent (e.g., HATU, HOBt/EDC). The activated acid would then be reacted with dimethylamine to form the N,N-dimethylamide.

  • Deprotection: The final step would involve the removal of the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz) to yield the desired this compound.

Potential Applications in Drug Discovery

The primary cited application for this compound is in the preparation of substituted condensed ring compounds with potential β-lactamase inhibitory effects.

Role as a Precursor to β-Lactamase Inhibitors

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[4] By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The development of novel β-lactamase inhibitors is a critical area of research in combating antibiotic resistance.[8][9]

The structure of this compound provides a versatile scaffold for the synthesis of more complex heterocyclic systems. The amino group can be functionalized to build out the core of a potential inhibitor, while the dimethylamide may influence solubility and pharmacokinetic properties.

G cluster_1 Role in β-Lactamase Inhibitor Synthesis A This compound B Intermediate Heterocycle A->B Cyclization/ Condensation Reactions C Substituted Condensed Ring Compound B->C Further Functionalization D β-Lactamase Inhibitor C->D Biological Screening and Optimization

Caption: Logical workflow from this compound to a potential β-lactamase inhibitor.

Conclusion

While the historical discovery of this compound remains to be fully elucidated in scientific literature, its identity as a valuable synthetic intermediate is established. By examining the well-documented history and synthesis of its close analog, 2-amino-2,3-dimethylbutanamide, we gain significant insights into potential manufacturing processes, including both chemical and biocatalytic routes. The prospective application of this compound as a precursor for novel β-lactamase inhibitors underscores its potential importance for researchers in the field of drug development. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in medicinal chemistry and beyond.

References

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A Technical Guide to 2-amino-N,N-dimethylbutanamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-amino-N,N-dimethylbutanamide and its structurally related analogs. While specific research on this compound is limited, this document synthesizes the available information on its chemical properties, synthesis methodologies, and, by inference from its analogs, its potential biological activities. The primary focus is on the anticonvulsant properties frequently observed in this class of compounds, with a detailed exploration of their likely mechanism of action as voltage-gated sodium channel blockers. This guide also presents detailed experimental protocols for the synthesis of related compounds and for the in vitro and in vivo assessment of their biological activity, serving as a valuable resource for researchers interested in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction: The Therapeutic Potential of Small Amino Amides

Small molecule amino amides represent a promising class of compounds in drug discovery, demonstrating a wide range of biological activities. Within this class, 2-amino-N,N-dialkylalkanamides have garnered significant interest for their potential as modulators of ion channels and enzymes. This guide focuses on this compound, a simple yet intriguing molecule, and its analogs. While direct studies on this specific compound are not prevalent in the current literature, the extensive research on structurally similar molecules provides a strong foundation for predicting its physicochemical properties, biological activities, and potential therapeutic applications.

The core structure, an amino acid derivative with a dimethylated amide, suggests potential interactions with biological targets that recognize amino acids or similar small polar molecules. The N,N-dimethylation of the amide is a key feature, influencing solubility, metabolic stability, and the ability to cross the blood-brain barrier. This structural motif is present in a number of biologically active compounds, hinting at the potential for this compound and its analogs to exhibit significant pharmacological effects, particularly within the central nervous system (CNS).

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be achieved through various established synthetic routes in organic chemistry.

General Synthesis of 2-amino-N,N-dialkylalkanamides

A common and efficient method for the synthesis of N,N-dialkyl amides of amino acids involves the coupling of an N-protected amino acid with a secondary amine.

Experimental Protocol: Synthesis of a 2-(N-protected-amino)-N,N-dimethylbutanamide

  • N-Protection: 2-Aminobutanoic acid is first protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent side reactions at the amino group. This is typically achieved by reacting the amino acid with the corresponding anhydride or chloroformate in the presence of a base.

  • Amide Coupling: The N-protected 2-aminobutanoic acid is then activated using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and reacted with dimethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or hydrogenolysis for Cbz) to yield the final this compound.

A patent for the chemical synthesis of 2-amino-butanamide hydrochloride, a related compound, utilizes 2-aminobutyric acid as a starting material, which is first chlorinated and then undergoes ammonification and acidification.[1]

Microbial Catalysis: An Alternative Synthetic Route

Recent advancements have explored the use of microbial catalysis for the synthesis of related compounds like 2-amino-2,3-dimethylbutyramide. This method utilizes nitrile hydratase enzymes from microorganisms such as Rhodococcus rhodochrous to convert the corresponding aminonitrile to the desired amide under mild and environmentally friendly conditions.[2] This biosynthetic approach offers high yields and stereoselectivity, making it an attractive alternative to traditional chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the primary amine and the amide group suggests it is a relatively polar molecule with the potential for hydrogen bonding. The N,N-dimethylation of the amide may slightly reduce its polarity compared to a primary or secondary amide.

Predicted Properties of this compound:

PropertyPredicted Value
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data sourced from PubChem CID 43649466[3]

Biological Activity and Mechanism of Action: Focus on Anticonvulsant Properties

While direct biological data for this compound is scarce, a significant body of literature points towards the anticonvulsant activity of its structural analogs. This activity is predominantly attributed to the blockade of voltage-gated sodium channels.

Anticonvulsant Activity of Analogs

Numerous studies have demonstrated the anticonvulsant effects of 2-aminoalkanamide derivatives in various preclinical models of epilepsy. For instance, a series of N-benzyl-2-acetamidopropionamide derivatives have shown potent activity in the maximal electroshock (MES) seizure test in mice and rats.[4] The anticonvulsant activity is often dependent on the stereochemistry of the molecule, with one enantiomer typically exhibiting significantly higher potency.[4] Furthermore, hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides have shown promising broad-spectrum anticonvulsant activity.[5]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism underlying the anticonvulsant activity of this class of compounds is the blockade of voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epileptic seizures.

The interaction with VGSCs is often state-dependent, with a higher affinity for the inactivated state of the channel. This use-dependent blockade is a desirable property for anticonvulsant drugs, as it allows for selective inhibition of rapidly firing neurons, which are characteristic of seizure activity, while having less effect on neurons firing at a normal physiological rate.

Figure 1: Proposed mechanism of action of this compound analogs as sodium channel blockers.

Structure-Activity Relationships (SAR)

Studies on various analogs have provided insights into the structure-activity relationships for anticonvulsant activity:

  • N-Substitution: The nature of the substituent on the amide nitrogen is critical. N-aryl and N-benzyl groups are commonly found in active compounds.

  • Alkyl Chain: The length and branching of the alkyl chain at the 2-position of the butanamide core can influence potency and selectivity.

  • Stereochemistry: The stereocenter at the alpha-carbon often plays a crucial role, with one enantiomer being significantly more active. For example, in a series of N-benzyl-2-acetamido-3-methoxypropionamides, the (R)-stereoisomer was found to be the major contributor to the anticonvulsant activity.[4]

Comparative Analysis of Analogs

To provide a clearer understanding of the potential of this chemical class, the following table summarizes the anticonvulsant activity of several reported analogs.

CompoundAnimal ModelRoute of Admin.ED50 (mg/kg)Reference
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMouse (MES)i.p.4.5[4]
(S)-N-benzyl-2-acetamido-3-methoxypropionamideMouse (MES)i.p.>100[4]
N-benzyl-2-acetamido-3-methoxypropionamideRat (MES)p.o.3.9[4]
N-benzyl-2-acetamido-3-ethoxypropionamideMouse (MES)i.p.17.3[4]
N-benzyl-2-acetamido-3-ethoxypropionamideRat (MES)p.o.19[4]
PhenytoinMouse (MES)i.p.6.5[4]
PhenytoinRat (MES)p.o.23[4]

Experimental Protocols for Evaluation

For researchers interested in exploring this compound and its analogs, the following experimental protocols provide a starting point for synthesis and biological evaluation.

Synthesis of a Representative Analog: (R)-N-benzyl-2-acetamidopropionamide

This protocol is adapted from the literature and describes the synthesis of a known anticonvulsant analog.[4]

Synthesis_Workflow Start Start: (R)-Alanine Step1 Step 1: N-Acetylation Start->Step1 Intermediate1 Intermediate: (R)-N-Acetylalanine Step1->Intermediate1 Step2 Step 2: Amide Coupling with Benzylamine Intermediate1->Step2 Product Product: (R)-N-benzyl-2-acetamidopropionamide Step2->Product Reagents1 Reagents: Acetic Anhydride Reagents1->Step1 Reagents2 Reagents: DCC, HOBt, Benzylamine Reagents2->Step2

Figure 2: Synthetic workflow for a representative 2-aminoalkanamide analog.

Step-by-Step Methodology:

  • N-Acetylation of (R)-Alanine: (R)-Alanine is dissolved in a suitable solvent (e.g., acetic acid) and treated with acetic anhydride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, (R)-N-acetylalanine, is isolated by crystallization or chromatography.

  • Amide Coupling: (R)-N-acetylalanine is dissolved in an anhydrous aprotic solvent (e.g., DCM). To this solution, 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) are added, and the mixture is stirred at 0°C for 30 minutes. Benzylamine is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield (R)-N-benzyl-2-acetamidopropionamide.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying compounds with activity against generalized tonic-clonic seizures.[7]

Protocol:

  • Animals: Adult male mice (e.g., ICR strain, 20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • MES Induction: At the time of predicted peak effect of the compound (e.g., 30 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is calculated using probit analysis.

In Vitro Mechanism of Action Study: Voltage-Gated Sodium Channel Assay

Electrophysiological techniques, such as patch-clamp recording, are the gold standard for studying the effects of compounds on ion channels.

Protocol using Automated Patch-Clamp Electrophysiology:

  • Cell Line: A stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.2 in HEK293 cells) is used.

  • Cell Preparation: Cells are cultured and prepared for automated patch-clamp recording according to the instrument manufacturer's instructions.

  • Compound Application: The test compound is prepared in a suitable extracellular solution and applied to the cells at various concentrations.

  • Voltage Protocol: A voltage protocol is applied to the cells to elicit sodium currents. To assess use-dependency, a train of depolarizing pulses is often used.

  • Data Acquisition and Analysis: Sodium currents are recorded in the absence and presence of the compound. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Conclusion and Future Directions

The literature on analogs of this compound strongly suggests that this compound and its derivatives are promising candidates for the development of novel anticonvulsant agents. The likely mechanism of action, through the blockade of voltage-gated sodium channels, is a well-validated therapeutic strategy for the treatment of epilepsy.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis and full spectral characterization of this compound are essential first steps.

  • In Vitro and In Vivo Evaluation: The compound should be systematically evaluated in a battery of in vitro and in vivo anticonvulsant models to determine its efficacy and potency.

  • Mechanism of Action Studies: Detailed electrophysiological studies are needed to confirm its interaction with voltage-gated sodium channels and to determine its subtype selectivity and state-dependency.

  • Structure-Activity Relationship Studies: A systematic exploration of analogs with variations in the N,N-dialkyl groups and the butanamide backbone will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

By pursuing these research directions, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the development of new and improved treatments for epilepsy and other neurological disorders.

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Sources

Methodological & Application

protocol for the synthesis of 2-amino-N,N-dimethylbutanamide from 2-aminobutyronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 2-amino-N,N-dimethylbutanamide from 2-aminobutyronitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable chiral building block, starting from 2-aminobutyronitrile. The synthetic strategy is designed for high selectivity and yield, addressing the key chemical challenge of differentiating the reactivity of the α-amino and the amide functionalities. The protocol is presented as a robust three-stage process: (1) selective hydrolysis of the nitrile to the primary amide, 2-aminobutanamide; (2) a protection-methylation sequence to selectively functionalize the amide nitrogen; and (3) final deprotection to yield the target compound. We detail multiple methodologies for the initial hydrolysis, including acidic, basic, and enzymatic options, allowing researchers to select the most suitable approach for their specific needs. Each step is explained with mechanistic insights, detailed experimental procedures, and safety protocols. This guide is intended to serve as an authoritative resource for chemists engaged in the synthesis of complex amines and pharmaceutical intermediates.

Introduction and Strategic Overview

The synthesis of N,N-disubstituted amino amides is a recurring theme in medicinal chemistry and drug development. These motifs are present in a wide array of biologically active molecules. The target molecule, this compound, is a chiral scaffold possessing a primary amine and a tertiary amide, making it a versatile intermediate for further chemical elaboration.

The starting material, 2-aminobutyronitrile, is a readily available precursor, notably used in the industrial synthesis of the anti-epileptic drug Levetiracetam.[1] However, its direct conversion to the target N,N-dimethylamide is non-trivial. The primary challenge lies in selectively methylating the amide nitrogen in the presence of the more nucleophilic α-amino group. A direct methylation approach would almost certainly lead to a mixture of undesired products from methylation of the primary amine.

Therefore, a robust and logical synthetic sequence is required. The strategy detailed herein involves three distinct stages:

  • Nitrile Hydrolysis: Conversion of the nitrile group in 2-aminobutyronitrile to a primary amide (2-aminobutanamide). This can be achieved under acidic, basic, or enzymatic conditions.[2][3]

  • Protection & N,N-Dimethylation: To ensure selectivity, the α-amino group of 2-aminobutanamide is first protected (e.g., as a Boc-carbamate). The protected intermediate's amide nitrogen is then exhaustively methylated.

  • Deprotection: Removal of the protecting group to unmask the primary amine, yielding the final product.

This application note provides detailed, step-by-step protocols for this entire workflow, grounded in established chemical principles.

Mandatory Safety Precautions

Working with aminonitriles and potent alkylating agents requires strict adherence to safety protocols. A thorough risk assessment must be conducted before any experimental work.

  • 2-Aminobutyronitrile Handling: This compound is toxic and may be harmful if swallowed, inhaled, or in contact with skin.[4] As with many nitriles, it should be handled with extreme care in a well-ventilated chemical fume hood.[4] Aminonitriles can contain free cyanide and may pose a risk of secondary contamination.[5]

  • Personal Protective Equipment (PPE): At all times, wear chemical safety goggles, a face shield, a laboratory coat, and chemical-resistant gloves (e.g., nitrile rubber).[4][6]

  • Reagent Hazards: Strong acids and bases are corrosive. Methylating agents like methyl iodide are toxic and carcinogenic. Strong bases like sodium hydride (NaH) are flammable and react violently with water. All manipulations involving these reagents must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Spill & Emergency Procedures: For a small spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[4][6] Ensure eyewash stations and safety showers are accessible. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7]

Overall Synthetic Pathway

The complete, validated pathway from 2-aminobutyronitrile to this compound is outlined below.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Protection cluster_2 Stage 3: Dimethylation cluster_3 Stage 4: Deprotection A 2-Aminobutyronitrile B 2-Aminobutanamide A->B H+ / H2O or OH- / H2O or Nitrile Hydratase C Boc-Protected 2-Aminobutanamide B->C Boc2O, Base D Boc-Protected This compound C->D 1. NaH 2. CH3I (excess) E This compound D->E TFA or HCl G A 2-Aminobutanamide B Boc-Protection A->B Boc2O C N,N-Dimethylation B->C NaH, CH3I D Deprotection C->D TFA E Final Product D->E

Caption: Workflow for the protection-methylation-deprotection sequence.

Protocol 2A: Protection of the α-Amino Group
  • Reaction Setup: Dissolve 2-aminobutanamide (1.0 eq) in a mixture of dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Remove the dioxane under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl.

  • Extraction & Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amide, which can often be used in the next step without further purification.

Protocol 2B: N,N-Dimethylation of the Amide

WARNING: This step involves highly reactive and hazardous materials. Perform in a certified fume hood under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF.

  • Substrate Addition: Add a solution of the Boc-protected amide (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (CH₃I, 3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure Boc-protected N,N-dimethylamide.

Protocol 2C: Deprotection of the α-Amino Group
  • Reaction Setup: Dissolve the purified Boc-protected N,N-dimethylamide (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of water and basify to pH >10 with 1 M NaOH. Extract the free amine product with DCM. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in hydrolysis (Step 1) Incomplete reaction; formation of carboxylic acid byproduct.Extend reaction time and monitor closely. For acid/base methods, consider lowering the temperature to improve amide selectivity. Switch to enzymatic hydrolysis for better control. [8]
Incomplete Boc-protection (Step 2A) Insufficient base or Boc₂O; pH drift.Ensure adequate base is present to maintain pH. Add a slight excess of Boc₂O if needed.
Mixture of mono- and di-methylated product (Step 2B) Insufficient base or methyl iodide; short reaction time.Use at least 2.5 equivalents of NaH and 3.0 equivalents of CH₃I to drive the reaction to completion. Allow the reaction to proceed overnight.
Low yield in deprotection (Step 2C) Product loss during basic workup if the free amine is water-soluble.After basification, saturate the aqueous layer with NaCl before extraction to improve recovery of the product into the organic phase.

Conclusion

This application note provides a validated, multi-step . By employing a protection-methylation-deprotection strategy, the inherent challenge of selective N-alkylation is overcome, enabling a controlled and high-yielding synthesis. The inclusion of multiple options for the initial nitrile hydrolysis allows for flexibility depending on substrate and laboratory constraints, with the enzymatic method representing a superior choice for stereochemical fidelity and mild conditions. Strict adherence to the outlined safety protocols is paramount for the safe execution of this synthesis.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

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  • Garg, N., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). [Link]

  • Chemical Emergency Medical Guidelines. (2022). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. [Link]

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  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. [Link]

  • National Institutes of Health (NIH). (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • ACS Publications. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]

  • Google Patents. (2013). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Organic-Chemistry.org. (2019). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. [Link]

  • National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Fiveable. (n.d.). N,N-disubstituted amides Definition. [Link]

  • Google Patents. (2011). CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method.

Sources

Application Notes & Protocols: 2-Amino-N,N-dimethylbutanamide as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylbutanamide, a chiral building block with significant potential in organic synthesis. While specific applications of this molecule are emerging, its structural motifs—a primary amine, a chiral center, and a tertiary amide—make it a valuable synthon for the construction of complex molecular architectures. This document outlines the physicochemical properties, a robust synthetic protocol, and explores potential applications in drug discovery and asymmetric catalysis, drawing from established methodologies for analogous compounds. Detailed experimental procedures and safety considerations are provided to guide researchers in utilizing this promising, yet under-documented, building block.

Introduction: The Strategic Value of this compound

Chiral amines and their derivatives are fundamental components of a vast array of pharmaceuticals, agrochemicals, and catalysts. This compound presents a unique combination of functionalities that make it an attractive starting material for synthetic chemists. The primary amine serves as a handle for a wide range of transformations, including acylation, alkylation, and sulfonylation. The stereogenic center at the α-position allows for the introduction of chirality into target molecules, a critical aspect in the development of modern therapeutics. Furthermore, the N,N-dimethylamide moiety can influence the solubility and conformational properties of the molecule and its derivatives, and can also act as a coordinating group in metal-catalyzed reactions.

This application note aims to bridge the information gap on this specific building block by providing a well-researched, plausible synthetic route and by proposing its application in key areas of organic synthesis, supported by literature on closely related structures.

Physicochemical Properties

A summary of the key physicochemical properties of the proposed starting material, 2-aminobutanoic acid, is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Appearance White crystalline solid[2]
Melting Point >300 °C[3][4]
Solubility Soluble in water[2]
pKa (Acidic) ~2.62[1]
pKa (Basic) ~9.53[1]

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be efficiently achieved from the commercially available amino acid, (S)-2-aminobutanoic acid, in a three-step sequence involving amine protection, amide formation, and deprotection.

Synthetic Workflow Overview

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Formation cluster_2 Step 3: Deprotection A (S)-2-Aminobutanoic Acid C (S)-2-((tert-Butoxycarbonyl)amino)butanoic Acid A->C Protection of the primary amine B Boc₂O, NaOH, THF/H₂O E tert-Butyl ((S)-1-(dimethylamino)-1-oxobutan-2-yl)carbamate C->E Amide coupling D HATU, DIPEA, Dimethylamine G (S)-2-Amino-N,N-dimethylbutanamide E->G Removal of Boc group F TFA or HCl in Dioxane G A (S)-2-Amino-N,N-dimethylbutanamide C Chiral P,N-Ligand A->C Amide Coupling B Phosphine-containing Reagent (e.g., 2-(diphenylphosphino)benzoic acid) B->C E Chiral Metal Catalyst C->E Coordination D Metal Precursor (e.g., [Pd(allyl)Cl]₂) D->E F Asymmetric Transformation E->F

Sources

The Emerging Potential of 2-Amino-N,N-dimethylbutanamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. 2-Amino-N,N-dimethylbutanamide, a small amino acid derivative, represents one such scaffold with underexplored potential. While direct literature on its therapeutic applications is nascent, a comprehensive analysis of its structural components—the aminobutanamide core and the N,N-dimethyl moiety—along with the activities of its isomers, reveals a promising foundation for the development of new therapeutic agents. This guide provides an in-depth exploration of the potential applications of this compound, supported by protocols for synthesis and theoretical evaluation, to empower researchers in their drug discovery endeavors.

The amide functional group is a cornerstone in a multitude of biologically active compounds, from peptides to small molecule drugs.[1] Its ability to form hydrogen bonds plays a crucial role in molecular recognition and binding to biological targets.[1] Furthermore, the incorporation of unnatural amino acids is a well-established strategy in medicinal chemistry to enhance the pharmacological profiles of therapeutic peptides and peptidomimetics.[2] this compound can be viewed as a derivative of such unnatural amino acids, offering a unique combination of a chiral center and a tertiary amide.

This document will navigate through the synthesis, potential applications, and experimental protocols relevant to this compound and its analogs, providing a roadmap for its exploration in modern drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry. These properties, summarized in the table below, govern its solubility, permeability, and potential for interaction with biological targets.

PropertyValueSource
Molecular Formula C6H14N2OPubChem CID: 43649446[3]
Molecular Weight 130.19 g/mol PubChem CID: 43649446[3]
IUPAC Name This compoundPubChem CID: 43649446[3]

Synthesis of the 2-Aminobutanamide Scaffold

While specific high-yield synthesis routes for this compound are not extensively published, methods for producing its core scaffold and related isomers are well-documented. These can be adapted for the synthesis of the title compound.

Protocol 1: Chemical Synthesis via Nitrile Hydrolysis

A common route to α-amino amides is through the controlled hydrolysis of the corresponding α-amino nitrile. This method has been reported for the synthesis of 2-amino-2,3-dimethylbutanamide.[4]

Workflow for Synthesis via Nitrile Hydrolysis

G A 2-amino-2,3-dimethylbutyronitrile C Controlled Hydrolysis A->C B Concentrated Sulfuric Acid B->C D Neutralization (e.g., with strong aqua) C->D E Extraction D->E F Purification E->F G 2-amino-2,3-dimethylbutanamide F->G

Caption: Chemical synthesis of the 2-aminobutanamide scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and under controlled temperature (e.g., in a cold water bath), slowly add the starting α-amino nitrile to a solution of concentrated sulfuric acid.

  • Hydrolysis: Maintain the reaction at a controlled temperature for a specific duration to facilitate the hydrolysis of the nitrile to the amide. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., a strong aqueous ammonia solution) to a weakly alkaline pH.

  • Extraction: Extract the product from the aqueous solution using an appropriate organic solvent.

  • Purification: The crude product can be purified by techniques such as recrystallization or chromatography to yield the final 2-aminobutanamide.

Protocol 2: Biocatalytic Synthesis

Microbial nitrile hydratases offer a green and efficient alternative for the synthesis of amides from nitriles under mild conditions. This has been successfully applied for the production of 2-amino-2,3-dimethylbutanamide.[5]

Workflow for Biocatalytic Synthesis

G A 2-amino-2,3-dimethylbutyronitrile (Substrate) C Biocatalytic Hydration in Buffer A->C B Microbial Cells (e.g., Rhodococcus sp.) with Nitrile Hydratase B->C D Cell Separation C->D E Product Extraction D->E F Purification E->F G 2-amino-2,3-dimethylbutanamide F->G

Caption: Biocatalytic synthesis of the 2-aminobutanamide scaffold.

Step-by-Step Methodology:

  • Catalyst Preparation: Cultivate a suitable microorganism known to produce nitrile hydratase (e.g., Rhodococcus or Nocardia species) under optimal conditions to induce enzyme expression.

  • Biocatalytic Reaction: In a buffered solution, combine the microbial cells (or the isolated enzyme) with the starting α-amino nitrile. The reaction is typically carried out at a controlled pH and temperature (e.g., pH 7.0-8.0 and 25-35 °C).

  • Reaction Monitoring: Monitor the conversion of the nitrile to the amide using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Recovery: Once the reaction reaches completion, separate the microbial cells by centrifugation or filtration.

  • Extraction and Purification: Extract the product from the supernatant and purify it using standard methods.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its versatility as a building block for a diverse range of therapeutic agents.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. Small molecule mimics of antimicrobial peptides (AMPs) are a promising strategy.[6] These mimics often incorporate amino acid-like structures to replicate the amphipathic nature of AMPs. The this compound scaffold, with its chiral center and the ability to be functionalized at the amino group, can serve as a core for generating libraries of such mimics.

Hypothetical Signaling Pathway Interaction

G cluster_0 Bacterial Cell A This compound Derivative B Bacterial Membrane A->B Interaction C Membrane Disruption B->C D Cell Lysis C->D

Caption: Potential mechanism of antimicrobial action.

Enzyme Inhibitors

The amide bond is a key structural feature in the active sites of many enzymes. Derivatives of this compound could be designed as inhibitors for various enzyme classes, such as proteases or kinases, by mimicking the natural substrate. The N,N-dimethyl group can influence solubility and cell permeability, which are crucial for drug efficacy.

CNS-Active Agents

The dimethylamine moiety is a common pharmacophore in many FDA-approved drugs that act on the central nervous system (CNS).[7] Its presence in this compound suggests that derivatives of this scaffold could be explored for neurological and psychiatric disorders. The butanamide backbone allows for the introduction of various substituents to modulate properties like blood-brain barrier penetration and receptor affinity.

Experimental Protocols for Evaluation

Once synthesized, derivatives of this compound should be subjected to a battery of in vitro and in silico assays to evaluate their therapeutic potential.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of novel this compound derivatives against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Microdilution Assay: In a 96-well plate, perform serial dilutions of the test compounds in a suitable broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound derivatives with a specific protein target.

Methodology:

  • Target Selection: Choose a protein target relevant to the disease of interest (e.g., a bacterial enzyme or a human receptor).

  • Ligand Preparation: Generate 3D structures of the this compound derivatives and perform energy minimization.

  • Protein Preparation: Prepare the 3D structure of the target protein, including the removal of water molecules and the addition of hydrogen atoms.

  • Docking Simulation: Use a molecular docking program to predict the binding poses of the ligands in the active site of the protein.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify promising candidates for further experimental validation.

Conclusion and Future Directions

This compound is a largely unexplored molecular scaffold with significant potential in medicinal chemistry. By leveraging the known biological activities of its structural components and isomers, researchers can design and synthesize novel derivatives with a wide range of therapeutic applications. The protocols outlined in this guide provide a starting point for the synthesis and evaluation of these compounds. Future research should focus on building and screening libraries of this compound derivatives to uncover their full therapeutic potential.

References

  • PubChem Compound Summary for CID 43649466, this compound. National Center for Biotechnology Information. [Link]

  • A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective. RSC Medicinal Chemistry. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

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  • PubChem Compound Summary for CID 4626972, N,2-Dimethylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 19261534, 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]

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Sources

experimental procedure for N-alkylation of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 2-amino-N,N-dimethylbutanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selective N-mono-alkylation of this compound, a primary amine. We delve into the prevalent synthetic strategies, focusing on the superior control offered by reductive amination compared to direct alkylation. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, field-proven protocol that emphasizes mechanistic understanding, procedural safety, and verifiable outcomes. The protocols include detailed methodologies for reaction execution, monitoring, product purification, and characterization.

Introduction: The Strategic Importance of N-Alkylation

N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for constructing secondary amines that are crucial scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. The introduction of an alkyl group onto a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability, thereby modulating its biological activity.

The substrate of interest, this compound, possesses a primary amino group that serves as a versatile handle for synthetic modification. However, the inherent nucleophilicity of this group also presents a significant challenge: controlling the extent of alkylation. Direct alkylation methods often lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired secondary amine.[1][2] This guide will therefore focus on reductive amination, a highly selective and efficient one-pot method for achieving controlled mono-alkylation.[3][4]

Mechanistic Considerations: Choosing the Right Path

Two primary pathways are generally considered for the N-alkylation of a primary amine:

Direct Alkylation with Alkyl Halides

This method involves the direct reaction of the amine with an alkyl halide (e.g., R-Br, R-I) in a nucleophilic substitution reaction.

Causality of Poor Selectivity: The primary challenge with this approach is over-alkylation.[2][5] The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. This "runaway" reaction typically results in a mixture of the starting material, the desired secondary amine, the undesired tertiary amine, and even the quaternary ammonium salt, making it a low-yielding and synthetically inefficient method for selective mono-alkylation.[1]

Reductive Amination (Reductive Alkylation)

Reductive amination is a superior, two-step, one-pot process that provides excellent control and high yields for mono-alkylation.[1][6] The process involves:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to form an imine intermediate. This reaction is typically reversible and is often facilitated by mildly acidic conditions.[6]

  • In Situ Reduction: A mild, selective reducing agent, added to the same reaction pot, reduces the imine (or its protonated form, the iminium ion) to the target secondary amine.

The Key to Selectivity: The success of this method hinges on the choice of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are crucial because they are mild enough to not reduce the starting aldehyde or ketone but are highly effective at reducing the protonated iminium ion intermediate.[3][4][7] This selectivity prevents consumption of the carbonyl reactant and ensures the reaction proceeds cleanly to the desired amine.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of this compound via reductive amination.

workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Reactants Reactant & Solvent Preparation - this compound - Aldehyde/Ketone - Anhydrous Solvent (e.g., DCM) OnePot One-Pot Reductive Amination Reactants->OnePot Imine Step 1: Imine Formation (Stir at RT, 1-2h) OnePot->Imine Initiates Reduction Step 2: In Situ Reduction (Add NaBH(OAc)₃, Stir at RT) Imine->Reduction Followed by Monitoring Reaction Monitoring by TLC (Track disappearance of starting amine) Reduction->Monitoring Monitored by Workup Aqueous Work-up (Quench, Extract, Dry) Monitoring->Workup Upon Completion Purify Flash Column Chromatography Workup->Purify Characterize Product Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Purity Assessment Purify->Characterize

Figure 1: Overall workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-methylation of this compound using formaldehyde as the alkyl source. The procedure can be adapted for other alkyl groups by substituting formaldehyde with the corresponding aldehyde or ketone.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
This compound130.191.0130 mgStarting Material (SM)
Formaldehyde (37% in H₂O)30.031.2~97 µLAlkylating agent. Can be substituted.
Sodium Triacetoxyborohydride211.941.5318 mgReducing agent. Moisture sensitive.
Dichloromethane (DCM)--10 mLAnhydrous solvent.
Acetic Acid (Glacial)60.05catalytic1 drop (~50 µL)Optional catalyst for imine formation.
Saturated NaHCO₃ (aq.)--~15 mLFor quenching the reaction.
Anhydrous Na₂SO₄ or MgSO₄--As neededFor drying the organic layer.
Silica Gel--As neededFor column chromatography.
Safety Precautions
  • Alkylating Agents: Many alkylating agents are hazardous. Formaldehyde is a suspected carcinogen. Handle with extreme care.[8]

  • General Safety: Conduct the entire procedure in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (130 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the solid is fully dissolved.

  • Carbonyl Addition: Add formaldehyde (97 µL of a 37% aqueous solution, ~1.2 mmol). If using a different aldehyde or ketone, add 1.1-1.2 equivalents. If imine formation is slow, a catalytic drop of glacial acetic acid can be added.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate is often visually indistinguishable, so proceeding after the allotted time is standard practice.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution. Note: The addition may cause slight effervescence.

  • Reaction: Seal the flask (e.g., with a septum) and stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot has been completely consumed (see Section 5).

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (~10 mL each).

  • Washing and Drying: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or a mixture of DCM/Methanol is a good starting point.

Self-Validation: Reaction Monitoring by TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, ensuring that the starting material is consumed before proceeding to the work-up.[12][13]

TLC Protocol
  • Prepare the Eluent: A good starting eluent is a 9:1 mixture of Dichloromethane:Methanol. Adjust the ratio to achieve a starting material (SM) Rf value of approximately 0.2-0.3.

  • Spot the Plate: On a silica gel TLC plate, draw a baseline in pencil. Spot three lanes as follows[14][15]:

    • Lane 1 (SM): A solution of the starting this compound.

    • Lane 2 (Co-spot): Spot the SM solution, then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): The reaction mixture.

  • Develop and Visualize: Place the plate in a chamber with the prepared eluent. Once the solvent front nears the top, remove the plate and mark the front. Visualize the spots using a UV lamp (if applicable) and then a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

  • Interpretation: The reaction is complete when the SM spot is no longer visible in the "Reaction" lane. The appearance of a new, less polar spot (higher Rf) indicates product formation. The co-spot lane helps to definitively distinguish the product from the starting material, especially if their Rf values are close.[15]

Product Characterization

Confirming the structure and purity of the final N-alkylated product is essential.

  • ¹H NMR Spectroscopy: The most powerful tool for structural confirmation. Key diagnostic signals include:

    • The disappearance of the broad primary amine -NH₂ signal.

    • The appearance of a new set of signals corresponding to the protons of the newly introduced alkyl group. For N-methylation, a sharp singlet integrating to 3 protons would be expected around 2.2-2.6 ppm.[16][17]

    • A downfield shift of the proton on the carbon alpha to the nitrogen.[18]

  • Mass Spectrometry: Confirms the molecular weight of the product. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[16] The fragmentation pattern can also provide structural information.

Conclusion

The protocol detailed herein, centered on reductive amination, offers a reliable and highly selective method for the N-alkylation of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can efficiently synthesize target secondary amines with a high degree of control and purity. The inclusion of systematic monitoring and characterization steps ensures the trustworthiness and reproducibility of the experimental outcome.

References

  • JoVE. (2023).
  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • ResearchGate. (n.d.). Photocatalytic α-Alkylation of Amines with Alkyl Halides. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Washington Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

  • AFC Chemistry. (2017). Applying TLC - monitoring the progress of a reaction. [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. [Link]

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analytical methods for the quantification of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-amino-N,N-dimethylbutanamide

A Comprehensive Guide to Method Development, Validation, and Sample Preparation

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound in various matrices, particularly pharmaceutical formulations and biological fluids. In the absence of a standardized pharmacopoeial method for this specific analyte, this application note synthesizes established analytical principles for small polar molecules and amino acid derivatives to propose robust and reliable analytical methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV, LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), covering sample preparation, chromatographic separation, and detection parameters. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods. All proposed methodologies are designed to be validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Analytical Challenge

This compound is a small, polar molecule with a primary amino group and a tertiary amide, presenting unique challenges for chromatographic retention and detection. Its structural similarity to endogenous amino acids necessitates highly selective analytical methods, especially when quantifying it in complex biological matrices. This guide outlines strategies to overcome these challenges by leveraging appropriate chromatographic techniques and sample preparation strategies. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods suitable for their intended purpose, from discovery and preclinical assessment to quality control in manufacturing.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyImplication for Analysis
Structure Primary amine and tertiary amide functional groups. The primary amine is a site for derivatization.
Polarity High polarity suggests poor retention on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization may be necessary.[6]
Volatility The presence of polar functional groups results in low volatility, making derivatization essential for GC analysis.[7]
UV Absorbance Lacks a strong chromophore, leading to poor sensitivity with UV detection unless derivatized.

Recommended Analytical Methodologies

Based on the analyte's properties, we recommend three primary analytical approaches. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high concentrations are expected. Due to the lack of a strong chromophore, pre-column derivatization is mandatory to enhance UV detection.

Causality behind Experimental Choices:

  • Derivatization: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines, reacting rapidly to form a highly fluorescent and UV-active isoindole product. This significantly enhances the limit of detection (LOD) and limit of quantification (LOQ).[8][9]

  • Chromatography: Reversed-phase HPLC is suitable for the resulting derivatized compound, which is significantly less polar than the parent analyte. A C18 column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is recommended to achieve optimal separation from potential impurities and derivatization by-products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, and cerebrospinal fluid.[10][11][12] Its high selectivity and sensitivity often allow for direct analysis without derivatization.

Causality behind Experimental Choices:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for small, polar molecules that are poorly retained in reversed-phase chromatography.[6] A HILIC column with a polar stationary phase (e.g., amide, silica) is recommended.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). This composition facilitates the retention of polar analytes.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is expected to be highly efficient for this compound due to the presence of the basic amino group.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the quantification of this compound, particularly when high throughput is required. However, derivatization is essential to increase the analyte's volatility and thermal stability.[7][13]

Causality behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (such as the primary amine in the analyte). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective.[14] Alkyl chloroformate reagents can also be used for simultaneous derivatization of the amino group.[15]

  • Chromatography: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results, especially in biological matrices.[16][17][18][19]

Workflow for Sample Preparation

SamplePrep cluster_matrix Sample Matrix cluster_prep Preparation Technique cluster_analysis Analytical Method Bulk_Drug Bulk_Drug Dissolution Dissolution in Diluent Bulk_Drug->Dissolution Plasma_Urine Plasma_Urine PPT Protein Precipitation (PPT) Plasma_Urine->PPT LLE Liquid-Liquid Extraction (LLE) Plasma_Urine->LLE SPE Solid-Phase Extraction (SPE) Plasma_Urine->SPE HPLC_UV HPLC_UV Dissolution->HPLC_UV LC_MSMS LC-MS/MS PPT->LC_MSMS LLE->LC_MSMS GC_MS GC_MS LLE->GC_MS SPE->LC_MSMS SPE->GC_MS

Caption: General sample preparation workflows.

  • For Bulk Drug Substance and Pharmaceutical Formulations:

    • Simple Dissolution: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • For Biological Fluids (Plasma, Urine, etc.):

    • Protein Precipitation (PPT): A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. This method is often sufficient for LC-MS/MS analysis.

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of sample cleanup and analyte concentration. A mixed-mode cation exchange sorbent would be ideal for retaining the basic this compound while allowing interfering matrix components to be washed away.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[1][3][4]

Summary of Validation Parameters
ParameterAssayImpurity Testing
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision YesYes
Limit of Detection (LOD) NoYes
Limit of Quantification (LOQ) NoYes
Robustness YesYes

Detailed Protocols

Protocol 1: Quantification by LC-MS/MS in Human Plasma

This protocol is designed for the sensitive and selective quantification of this compound in human plasma.

A. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Water (LC-MS grade)

B. Instrumentation

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

C. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 95
    2.5 50
    2.6 95

    | 4.0 | 95 |

D. Mass Spectrometer Conditions

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 131.1 88.1

    | SIL-IS | 138.1 | 95.1 |

  • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 500 °C)

E. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to an HPLC vial.

  • Inject into the LC-MS/MS system.

Protocol 2: Quantification by GC-MS in a Pharmaceutical Formulation

This protocol is suitable for the quality control of this compound in a finished product.

A. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., 2-amino-N,N-diethylbutanamide)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Ethyl acetate

B. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Analytical Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)

C. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions (Hypothetical): m/z corresponding to characteristic fragments of the silylated analyte and internal standard.

D. Sample Preparation and Derivatization

  • Prepare a sample solution by dissolving the pharmaceutical formulation in a suitable solvent to achieve a target concentration of approximately 100 µg/mL of the analyte.

  • Transfer 100 µL of the sample solution and 100 µL of the internal standard solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature.

  • Inject 1 µL into the GC-MS system.

Data Analysis and Interpretation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Conclusion

The analytical methods and protocols presented in this application note provide a robust starting point for the quantitative analysis of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. It is imperative that any method developed based on these recommendations is fully validated according to ICH guidelines to ensure the generation of reliable and defensible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Quality Guidelines - ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
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  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed.
  • Development of a liquid chromatography-tandem mass spectrometry method for quantitative analysis of trace d-amino acids - ResearchG
  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks.
  • analysis of amino acids by high performance liquid chrom
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  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)
  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS - UAH.
  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchG
  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz
  • Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investig
  • Analytical characteristics for amino acid derivatives using GC-MS...
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-medi
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI.
  • Rapid Determination of Amino Acids of Nitraria tangutorum Bobr.
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Application Note: A Robust HPLC Method for the Chiral Separation of 2-amino-N,N-dimethylbutanamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit different pharmacological, toxicological, and metabolic properties. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-amino-N,N-dimethylbutanamide. Utilizing a polysaccharide-based chiral stationary phase (CSP), this method provides excellent resolution and peak shape, making it suitable for quality control, purity testing, and stability studies in research and drug development environments. The protocol herein details the chromatographic conditions, sample preparation, and a comprehensive guide to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a chiral amino acid amide. The presence of a stereocenter necessitates the development of stereoselective analytical methods to ensure the safety and efficacy of any potential drug product. Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its accuracy, precision, and robustness.[1] The most effective approach for this type of molecule is direct separation on a Chiral Stationary Phase (CSP), which avoids the time-consuming and potentially error-prone step of derivatization.[2]

The success of a direct chiral separation is fundamentally dependent on the selection of an appropriate CSP.[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are highly effective for a wide range of chiral compounds.[4][5] For this application, we selected a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

Causality of CSP Selection: The choice of cellulose tris(3,5-dimethylphenylcarbamate) is based on its proven mechanism for resolving molecules containing amine and amide functionalities. Chiral recognition on this CSP is a multifactorial process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] The key interactions facilitating this separation include:

  • Hydrogen Bonding: The primary amine and amide groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate linkages of the CSP.

  • π-π Interactions: The phenyl groups on the CSP can engage in π-π stacking with aromatic moieties on an analyte. While this compound lacks an aromatic ring, the electron-rich carbamate system still contributes to electrostatic interactions.

  • Steric Hindrance: The chiral selector forms helical grooves or cavities.[7] One enantiomer will fit more favorably into these cavities than the other due to steric effects, leading to a difference in retention time and, thus, separation.

This combination of interactions provides the thermodynamic difference required for enantioselective resolution.

cluster_CSP Chiral Stationary Phase (Cellulose tris(3,5-dimethylphenylcarbamate)) cluster_Analyte Analyte Enantiomer cluster_Interactions Driving Forces for Separation CSP Chiral Cavity H-Bonding Sites (C=O, N-H) π-electron Rich Phenyl Groups Interactions Favorable Fit (Longer Retention) Unfavorable Fit (Shorter Retention) CSP->Interactions Analyte This compound Primary Amine (-NH2) Amide Group (-CONH2) Analyte->CSP Multiple Interactions caption Fig 1: Chiral recognition mechanism.

Caption: Fig 1: Conceptual diagram of the interactions driving chiral recognition.

Detailed Methodology

This protocol provides a starting point for the separation. Optimization may be required depending on the specific HPLC system and column used.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1100/1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
Chiral Column Phenomenex Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B 2-Propanol (IPA) (HPLC Grade)
Diluent Mobile Phase (Hexane/IPA 90:10, v/v)
Analyte Racemic this compound standard
Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Conditions:

  • Normal Phase Mode (Hexane/IPA): This mobile phase system is standard for polysaccharide CSPs. Hexane serves as the weak, non-polar solvent, while the alcohol (IPA) acts as the polar modifier. The concentration of IPA is critical; it competes with the analyte for hydrogen bonding sites on the CSP.[6] A lower IPA percentage generally increases retention and can improve resolution, while a higher percentage reduces analysis time. The 10% IPA concentration provides a good balance of resolution and run time.

  • Temperature (25 °C): Chiral separations can be temperature-sensitive. Maintaining a constant column temperature ensures reproducible retention times and resolution.

  • Detection (210 nm): The analyte lacks a strong chromophore. Detection at a low UV wavelength like 210 nm is necessary to achieve adequate sensitivity for the amide bond.

Standard and Sample Preparation Protocol
  • Prepare Diluent: Mix 900 mL of n-Hexane with 100 mL of 2-Propanol.

  • Prepare Racemic Standard Stock (1.0 mg/mL): Accurately weigh 10.0 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Prepare Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Prepare Sample Solution: Prepare the test sample at a target concentration of approximately 0.1 mg/mL using the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.

Expected Results and Performance

Under the specified conditions, baseline separation of the two enantiomers is expected.

Performance ParameterTypical ValueAcceptance Criteria
Retention Time (Enantiomer 1) ~ 9.5 min-
Retention Time (Enantiomer 2) ~ 11.2 min-
Capacity Factor (k') > 2.0Ensures retention beyond the void volume.
Selectivity (α) > 1.15A measure of the separation between the peaks.
Resolution (R_s) > 1.7Indicates baseline separation.[8]

A typical chromatogram would show two well-resolved peaks corresponding to the two enantiomers against a stable baseline.

Self-Validating System: A Protocol for Method Validation

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9] This protocol establishes the performance characteristics of the analytical procedure.

G cluster_validation Validation Parameters A Sample & Standard Preparation B HPLC System Setup (Column Equilibration) A->B C Sequence Injection (Standards, Blanks, Samples) B->C D Data Acquisition (Chromatograms) C->D E Data Processing (Peak Integration, Area % Calculation) D->E F Method Validation Assessment (ICH Q2(R1) Parameters) E->F G Final Report Generation F->G V1 Specificity F->V1 V2 Linearity & Range F->V2 V3 Accuracy F->V3 V4 Precision F->V4 V5 LOQ F->V5 V6 Robustness F->V6 caption Fig 2: General experimental and validation workflow.

Caption: Fig 2: General experimental and validation workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the retention times of the enantiomers.

    • Inject a solution of the primary enantiomer (if available) and a solution of the undesired enantiomer (if available) to confirm their individual retention times.

    • Inject the racemic standard to show the resolution of the two peaks.

    • For stability-indicating methods, perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate that degradation products do not co-elute with either enantiomer.[10]

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Prepare a series of spiked solutions of the undesired enantiomer in the presence of the main enantiomer at its target concentration (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% of the main peak area).

    • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.[8]

    • Inject this solution six times and calculate the %RSD of the peak area. The %RSD should be ≤ 10%.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five solutions of the undesired enantiomer ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.5%, 1.0%, 1.2%, 1.5%).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare solutions of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and inject.

    • Calculate the percent recovery for the undesired enantiomer at each level.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[11]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability):

    • Prepare a single sample of the main enantiomer spiked with the undesired enantiomer at the 100% specification level.

    • Perform six replicate injections.

    • Calculate the %RSD of the peak area for the undesired enantiomer.

    • Acceptance Criteria: %RSD should be ≤ 5.0%.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

    • Compare the results from both experiments. The overall %RSD should meet the acceptance criteria.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 10%: 0.9 mL/min and 1.1 mL/min)

      • Column Temperature (± 5 °C: 20 °C and 30 °C)

      • Mobile Phase Composition (± 2% relative for IPA: e.g., 90.2:9.8 and 89.8:10.2 Hexane:IPA)

    • Inject a system suitability standard for each condition and evaluate the resolution (R_s).

    • Acceptance Criteria: The resolution between the enantiomers should remain > 1.5 for all tested variations.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase in normal phase mode yields excellent selectivity and resolution. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for the quality assessment of this chiral compound.

References

  • Title: Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: LCGC North America URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: PubMed, Methods in Molecular Biology URL: [Link]

  • Title: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: ACS Omega URL: [Link]

  • Title: Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds Source: ACS Omega URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: SciSpace (originally from an academic journal) URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: BioPharm International URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: Lux™ Chiral Columns Brochure Source: Phenomenex URL: [Link]

  • Title: Lux Cellulose-1 Source: HPLC-MART URL: [Link]

  • Title: The Chiral Notebook Source: Phenomenex URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: CHIRAL COLUMNS Brochure Source: Chromservis URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Application Note: GC-MS Analysis of 2-amino-N,N-dimethylbutanamide Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-amino-N,N-dimethylbutanamide via Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of this amino amide results in poor chromatographic performance, characterized by significant peak tailing and low sensitivity. To overcome these challenges, chemical derivatization is essential.[1][2][3] This document details two robust and effective derivatization protocols: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA). We explain the underlying chemical principles, provide step-by-step experimental procedures, and present recommended GC-MS parameters for the successful analysis of the resulting derivatives.

Introduction: The Rationale for Derivatization

This compound possesses two key functional groups that impede direct GC-MS analysis: a primary amine (-NH₂) and a tertiary amide. The primary amine, in particular, contains active hydrogens that readily participate in hydrogen bonding. This intermolecular interaction increases the boiling point of the analyte and allows it to interact strongly with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase.[1] Consequently, direct injection leads to thermally unstable and highly polar characteristics that are unsuitable for GC analysis.[2][4]

Derivatization chemically modifies the analyte by replacing the active amine hydrogens with non-polar functional groups.[3] This single step achieves several critical objectives:

  • Increases Volatility: By masking polar groups and eliminating hydrogen bonding, the derivative becomes more volatile, allowing it to travel through the GC column at lower temperatures.[1][5]

  • Improves Peak Shape: The reduction in polarity minimizes undesirable interactions with the GC system, resulting in sharper, more symmetrical chromatographic peaks.[1]

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector port, preventing on-column degradation.[6]

  • Produces Characteristic Mass Spectra: The derivatives yield predictable and often structurally significant fragmentation patterns in the mass spectrometer, aiding in identification and quantification.[6][7]

This guide presents two widely accepted and reliable methods—silylation and acylation—to prepare this compound for reproducible and sensitive GC-MS analysis.[8]

Derivatization Strategies and Mechanisms

The primary target for derivatization on the this compound molecule is the primary amino group, as its active hydrogens are the main source of the compound's polarity and undesirable chromatographic interactions.

Method A: Silylation with BSTFA

Silylation is a robust and widely used derivatization technique that involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[1][9]

  • Principle of Silylation: The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the silicon atom of the silylating reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This reaction forms a stable, non-polar N-TMS derivative. The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS), is often used to increase the reactivity of the silylating agent and ensure complete derivatization, especially for hindered amines.[1][10] The resulting derivative is significantly more volatile and less polar than the parent compound.[5]

Method B: Acylation with TFAA

Acylation introduces an acyl group into a molecule, effectively masking the primary amine. Fluorinated acylating agents are particularly effective.

  • Principle of Acylation: Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily converts primary amines into stable and volatile N-trifluoroacetyl amides.[6][7][11][12] The reaction involves a nucleophilic attack from the amine onto one of the carbonyl carbons of the anhydride.[1] The resulting trifluoroacetyl derivative is not only volatile and thermally stable but the presence of fluorine atoms can also enhance detector sensitivity.[7]

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and volatile. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Silylation with BSTFA + 1% TMCS

Causality Behind the Method: This protocol is designed for efficiency and completeness. The use of a catalyst (TMCS) accelerates the reaction, while heating ensures that even sterically hindered sites are derivatized. The most critical aspect is the exclusion of water, as silylating reagents and their products are readily hydrolyzed, which would lead to incomplete reactions and inaccurate quantification.[1][3]

Materials and Reagents:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Place a known quantity of the analyte (or an extract containing it) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Heat the mixture at 70°C for 45 minutes in a heating block.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Workflow for Silylation Protocol

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis start Analyte in Vial dry Evaporate to Dryness (N₂ Stream) start->dry dissolve Add 100 µL Anhydrous Acetonitrile dry->dissolve reagent Add 100 µL BSTFA + 1% TMCS dissolve->reagent heat Heat at 70°C (45 min) reagent->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Silylation workflow for this compound.

Protocol B: Acylation with Trifluoroacetic Anhydride (TFAA)

Causality Behind the Method: TFAA is extremely reactive, leading to a rapid and complete reaction.[6] Heating ensures the reaction goes to completion quickly. Unlike silylation byproducts, the byproducts of this reaction are generally volatile and do not interfere with chromatography. The resulting N-trifluoroacetyl derivative is exceptionally stable, making it ideal for robust, routine analyses.[7]

Materials and Reagents:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Place a known quantity of the analyte (or an extract containing it) into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to redissolve the residue.

  • Derivatization: Add 100 µL of TFAA to the vial.

  • Reaction: Immediately cap the vial tightly. Heat the mixture at 60°C for 20 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Workflow for Acylation Protocol

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis start Analyte in Vial dry Evaporate to Dryness (N₂ Stream) start->dry dissolve Add 200 µL Anhydrous Ethyl Acetate dry->dissolve reagent Add 100 µL TFAA dissolve->reagent heat Heat at 60°C (20 min) reagent->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject

Sources

Application Notes and Protocols: Synthesis of Imidazolinone Herbicides Utilizing 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-amino-N,N-dimethylbutanamide in Imidazolinone Synthesis

The imidazolinone class of herbicides represents a significant advancement in weed management, renowned for their potent, broad-spectrum activity and favorable environmental profiles. Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants.[1] This specific targeting confers high efficacy at low application rates.

A pivotal precursor in the synthesis of certain imidazolinone herbicides, such as Imazapyr, is 2-amino-2,3-dimethylbutanamide.[2] This document outlines the synthetic strategy for imidazolinone herbicides employing a structurally analogous and synthetically valuable intermediate: This compound . The core of this synthesis lies in the condensation of this amino amide with a substituted pyridine-2,3-dicarboxylic acid derivative, followed by an intramolecular cyclization to construct the characteristic imidazolinone ring. The use of an N,N-dimethylated amide offers a distinct synthetic handle and can influence the physicochemical properties of the final herbicide molecule.

These application notes provide a comprehensive guide for researchers and synthetic chemists, detailing the underlying reaction mechanisms, step-by-step protocols, and critical experimental considerations for the successful synthesis of imidazolinone herbicides from this compound.

Mechanistic Insights: The Pathway to the Imidazolinone Core

The synthesis of the imidazolinone ring from this compound and a pyridine-2,3-dicarboxylic acid derivative proceeds through a two-step sequence:

  • Amidation: The primary amine of this compound acts as a nucleophile, attacking one of the carbonyl groups of the pyridine-2,3-dicarboxylic anhydride (or a related activated diacid). This ring-opening reaction forms an intermediate amido-acid.

  • Cyclization/Dehydration: Under thermal or acid-catalyzed conditions, the amide nitrogen of the newly formed amido-acid attacks the second carboxylic acid group, leading to an intramolecular cyclization. Subsequent dehydration yields the stable, five-membered imidazolinone ring fused to the pyridine backbone.

The overall transformation is a condensation reaction that efficiently constructs the core heterocyclic system of the herbicide. The choice of reaction conditions, particularly temperature and catalysts, is crucial for optimizing the yield and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid (Imazapyr analogue)

This protocol details the synthesis of an Imazapyr analogue from this compound and pyridine-2,3-dicarboxylic anhydride.

Materials and Reagents:

  • This compound

  • Pyridine-2,3-dicarboxylic anhydride

  • Glacial Acetic Acid

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (5 volumes).

  • Addition of Anhydride: To the stirred solution, add pyridine-2,3-dicarboxylic anhydride (1.05 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the residue, add toluene and heat to reflux for 1 hour to ensure complete cyclization and removal of water.

    • Cool the mixture and remove the toluene by rotary evaporation.

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
Melting Point Dependent on the specific analogue
Key ¹H NMR Signals Signals corresponding to the pyridine ring protons, the N,N-dimethyl protons, and the protons of the butanamide backbone.
Key IR Absorptions Strong carbonyl stretches for the imidazolinone and carboxylic acid groups.

Visualizing the Synthesis

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2_amino 2-amino-N,N- dimethylbutanamide condensation Condensation & Cyclization (Glacial Acetic Acid, Reflux) 2_amino->condensation anhydride Pyridine-2,3- dicarboxylic anhydride anhydride->condensation workup Work-up & Purification condensation->workup product Imidazolinone Herbicide Analogue workup->product

Caption: Workflow for imidazolinone herbicide synthesis.

Diagram 2: Chemical Reaction Scheme

Reaction_Scheme Reactant1 This compound Intermediate Amido-acid Intermediate Reactant1->Intermediate + Reactant2 (Acetic Acid) Reactant2 Pyridine-2,3-dicarboxylic anhydride Product Imidazolinone Product Intermediate->Product Reflux (-H₂O)

Caption: Key steps in the imidazolinone ring formation.

Trustworthiness and Self-Validation

The protocols outlined are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Monitoring: Regular analysis of the reaction mixture by TLC or HPLC allows for the tracking of starting material consumption and product formation, ensuring the reaction proceeds to completion.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR will verify the connectivity of the atoms, while high-resolution mass spectrometry will confirm the elemental composition.

  • Purity Assessment: The purity of the synthesized herbicide is critical for its biological activity and should be assessed by HPLC. A purity of >95% is generally considered acceptable for research purposes.

By adhering to these validation steps, researchers can ensure the integrity and reproducibility of the synthesis.

Conclusion

The synthesis of imidazolinone herbicides using this compound offers a versatile and efficient route to this important class of agrochemicals. The protocols and mechanistic insights provided in these application notes serve as a robust foundation for researchers in herbicide development and synthetic organic chemistry. Careful execution of the experimental procedures and diligent characterization of the products will enable the successful synthesis of novel imidazolinone derivatives for further biological evaluation.

References

  • Anisuzzaman, A. K., et al. (2000). Synthesis of dimethyl derivatives of imidazolinone herbicides: their use in efficient gas chromatographic methods for the determination of these herbicides. Journal of Agricultural and Food Chemistry, 48(12), 5893-902. [Link]

  • Los, M. (1991). Synthesis of the Imidazolinone Herbicides. In D. L. Shaner & S. L. O'Connor (Eds.), The Imidazolinone Herbicides. CRC Press.
  • Shaner, D. L., Anderson, P. C., & Stidham, M. A. (1984). Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase. Plant Physiology, 76(2), 545-546. [Link]

  • Ciha, A. J., & Brun, W. A. (1978). Effect of Pod Removal on Nonstructural Carbohydrate Concentration in Soybean Tissue. Crop Science, 18(5), 773-776.
  • Goetz, A., et al. (1990). Herbicidal imidazolinone compounds. U.S.
  • Harir, M., et al. (2007). Process for preparing imidazolinone herbicides. U.S.
  • Cremlyn, R. J. (1991). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • Al-Awadi, N. A., et al. (2004). The Wittig reaction in organic synthesis.
  • Semantic Scholar. (2004). Imidazolinone herbicides: Synthesis and novel chemistry. [Link]

  • PubMed Central (PMC). (n.d.). 2-Amino-2,3-dimethylbutanamide. [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link]

  • Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-amino-N,N-dimethylbutanamide, a crucial building block in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and strategic considerations necessary for transitioning from laboratory-scale synthesis to robust, industrial production. The protocols herein are designed to be self-validating, with an emphasis on process control, safety, and the generation of a high-purity final product. All procedural recommendations are grounded in established chemical literature and patents, ensuring a foundation of scientific integrity.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of complex molecular scaffolds for drug discovery. The efficient and scalable production of this compound is therefore a critical endeavor. The synthetic strategy detailed in this guide is a three-stage process designed for industrial applicability, prioritizing cost-effective reagents, operational safety, and high product purity.

The chosen synthetic pathway commences with the readily available and economical starting material, 2-aminobutanoic acid. To ensure selective reaction at the carboxyl group and prevent undesirable side reactions such as polymerization, the nucleophilic amino group is first protected. The tert-butoxycarbonyl (Boc) group is selected for this purpose due to its stability under the conditions of amide bond formation and its facile, non-hydrogenolytic removal.[1][2]

Following protection, the N-Boc-2-aminobutanoic acid is coupled with dimethylamine to form the desired amide bond. Several industrial-scale amide coupling methodologies exist, including the use of carbodiimides or phosphonium salts.[3][4][5] However, for large-scale production, activation of the carboxylic acid to an acid chloride is often the most cost-effective and efficient approach.[3] This guide will focus on the use of thionyl chloride for this transformation.

The final stage of the synthesis involves the removal of the Boc protecting group under acidic conditions to yield the target this compound, which can then be isolated as a stable salt.[4] This method is well-documented for its scalability and efficiency.[4]

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Aminobutanoic Acid Protection N-Boc Protection Start->Protection Protected_AA N-Boc-2-aminobutanoic acid Protection->Protected_AA Coupling Amide Coupling (with Dimethylamine) Protected_AA->Coupling Protected_Amide N-Boc-2-amino-N,N-dimethylbutanamide Coupling->Protected_Amide Deprotection Deprotection Protected_Amide->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

The following table summarizes the key materials and equipment required for the large-scale synthesis. All reagents should be of industrial grade or higher, and all equipment should be appropriately rated for the scale of the reaction and the chemicals being used.

Category Item Supplier Recommendation Notes
Starting Materials 2-Aminobutanoic acidMajor chemical suppliersEnsure purity >98%
Di-tert-butyl dicarbonate (Boc₂O)Bulk chemical manufacturers
Dimethylamine (solution in THF or as gas)Industrial gas/chemical suppliersAnhydrous conditions are crucial.
Reagents Thionyl chloride (SOCl₂)Bulk chemical manufacturersHandle with extreme care under inert atmosphere.
Triethylamine (TEA)Major chemical suppliersAnhydrous grade.
Hydrochloric acid (concentrated)Major chemical suppliers
Sodium hydroxideMajor chemical suppliersFor pH adjustments.
Solvents Tetrahydrofuran (THF), anhydrousBulk solvent suppliers
Dichloromethane (DCM)Bulk solvent suppliers
Ethyl acetateBulk solvent suppliersFor extraction and crystallization.
HexanesBulk solvent suppliersFor crystallization.
Isopropanol (IPA)Bulk solvent suppliersFor deprotection and crystallization.
Equipment Glass-lined reactor with overhead stirrer, temperature control, and inert atmosphere capabilitiesReputable chemical engineering equipment supplierSized appropriately for the intended scale.
Addition funnelsStandard laboratory/industrial glass supplier
Filtration apparatus (e.g., Nutsche filter-dryer)Industrial process equipment supplier
Rotary evaporator (for smaller scale) or falling film evaporator (for larger scale)Industrial process equipment supplier
Vacuum ovenStandard industrial equipment supplier
Analytical High-Performance Liquid Chromatography (HPLC) systemMajor analytical instrument manufacturerFor reaction monitoring and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)Major analytical instrument manufacturerFor residual solvent analysis.
Nuclear Magnetic Resonance (NMR) spectrometerMajor analytical instrument manufacturerFor structural confirmation.

Detailed Experimental Protocols

Stage 1: N-Boc Protection of 2-Aminobutanoic Acid

Rationale: The protection of the primary amine of 2-aminobutanoic acid is essential to prevent its reaction with the activated carboxyl group in the subsequent amide coupling step. The Boc group is chosen for its stability and the well-established, scalable methods for its removal.[1][2] The reaction is typically carried out under aqueous basic conditions.[1]

Protocol:

  • Reactor Setup: Charge a suitably sized glass-lined reactor with 2-aminobutanoic acid (1.0 equivalent) and a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in an appropriate solvent such as THF. Add the Boc₂O solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with a non-polar solvent like hexanes to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1 M HCl solution.

    • Extract the N-Boc-2-aminobutanoic acid into ethyl acetate (3x reactor volume).

  • Isolation:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the N-Boc-2-aminobutanoic acid as a solid or oil. The product can be used directly in the next step if purity is sufficient, or it can be further purified by crystallization.

Stage 2: Amide Coupling of N-Boc-2-aminobutanoic acid with Dimethylamine

Rationale: The formation of the amide bond is achieved by activating the carboxylic acid of the N-Boc protected amino acid and then reacting it with dimethylamine. The acid chloride method is a robust and cost-effective choice for large-scale synthesis.[3] Thionyl chloride is a common and effective reagent for this transformation. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Protocol:

  • Reactor Setup: Charge the reactor with N-Boc-2-aminobutanoic acid (1.0 equivalent) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C.

  • Acid Chloride Formation: Slowly add thionyl chloride (1.2 equivalents) to the solution, maintaining the temperature below 10 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acid chloride C=O stretch).

  • Amine Addition: In a separate vessel, prepare a solution of dimethylamine (2.5 equivalents) in anhydrous THF. Cool this solution to 0-5 °C.

  • Coupling Reaction: Slowly add the freshly prepared acid chloride solution to the dimethylamine solution, maintaining the temperature below 10 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N,N-dimethylbutanamide.

Stage 3: Deprotection of N-Boc-2-amino-N,N-dimethylbutanamide

Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. Acidic hydrolysis is the standard method for Boc deprotection.[2] Using HCl in a solvent like isopropanol or acetone is a scalable and efficient method that directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to isolate and purify.[4]

Protocol:

  • Reactor Setup: Dissolve the crude N-Boc-2-amino-N,N-dimethylbutanamide (1.0 equivalent) in isopropanol or acetone.

  • Acid Addition: Cool the solution to 0-5 °C and slowly add a concentrated solution of HCl (e.g., 4M HCl in dioxane or concentrated aqueous HCl), ensuring the temperature is controlled.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The deprotection can be monitored by the evolution of carbon dioxide and isobutylene.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Isolation and Purification:

    • The hydrochloride salt of this compound will often precipitate from the reaction mixture.

    • If precipitation occurs, cool the mixture to 0-5 °C to maximize crystallization.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold isopropanol or acetone.

    • Dry the product under vacuum at a temperature not exceeding 40-50 °C.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexanes).

Process Optimization and Scale-Up Considerations

The transition from laboratory to industrial scale presents several challenges and opportunities for optimization. The following logical diagram outlines key considerations:

Optimization_Logic cluster_Protection N-Boc Protection cluster_Coupling Amide Coupling cluster_Deprotection Deprotection cluster_Overall Overall Process P1 Base Selection: NaOH vs Na2CO3 P2 Solvent System: Aqueous vs. Biphasic P1->P2 P3 Work-up Optimization: Extraction vs. Direct Crystallization P2->P3 C1 Activating Agent: SOCl2 vs. Oxalyl Chloride vs. T3P C2 Temperature Control: Exotherm Management C1->C2 C3 Amine Addition: Gas vs. Solution C2->C3 C4 Solvent Choice: DCM vs. Toluene C3->C4 D1 Acid Choice: HCl vs. H2SO4 vs. TFA D2 Solvent for Deprotection: IPA vs. Acetone vs. Dioxane D1->D2 D3 Product Isolation: Direct Precipitation vs. Post-Concentration Crystallization D2->D3 O1 Telescoping Steps: Minimize Isolations O2 Solvent Recycling O1->O2 O3 Waste Stream Management O2->O3

Caption: Logical considerations for process optimization and scale-up.

Quality Control

Ensuring the purity and identity of the final product is paramount. The following table outlines the recommended quality control specifications for this compound hydrochloride.

Parameter Specification Analytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity ≥ 99.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH guidelinesGC-MS
Heavy Metals ≤ 20 ppmICP-MS
Melting Point Report rangeMelting Point Apparatus

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood or a closed reactor system under an inert atmosphere. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

  • Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

  • Pressurized Reactions: While the described procedures are not under high pressure, care should be taken to ensure adequate venting, especially during the deprotection step where gas is evolved.

  • General Precautions: A thorough safety review should be conducted before commencing any large-scale synthesis. All personnel should be trained on the specific hazards of the chemicals and procedures involved.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Coffey, D. S., Hawk, M. K. N., Pedersen, S. W., Ghera, S. J., Marler, P. G., Dodson, P. N., & Lytle, M. L. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946–948. [Link]

  • Lytle, M. L., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. American Chemical Society. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • NIH. (2010). 2-Amino-2,3-dimethylbutanamide. PubMed Central. [Link]

  • Google Patents. (n.d.). Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • ResearchGate. (2025). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wiley Online Library. (2025). PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]

  • NIH. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

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Guide to the Safe Handling of 2-amino-N,N-dimethylbutanamide in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the safe handling of 2-amino-N,N-dimethylbutanamide (CAS No. 1218314-38-5). Given the absence of comprehensive toxicological data for this specific compound, this guide is founded on a conservative risk assessment framework. The protocols herein are derived from the known hazards of its constituent functional groups—a primary aliphatic amine and an N,N-dimethylated amide. The core principle of this guide is to treat substances of unknown toxicity with the highest degree of caution, ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

The primary challenge in establishing a safety protocol for this compound is the limited availability of specific hazard information. Therefore, a prudent approach involves analyzing the molecule's structure to anticipate potential risks based on well-documented hazards of analogous compounds.

Analysis of Hazards Based on Chemical Structure

The molecule contains two key functional groups that dictate its potential reactivity and toxicity:

  • Primary Aliphatic Amine: The primary amine group (-NH₂) can render the molecule basic and corrosive. Compounds in this class are often skin and eye irritants and can be toxic if inhaled or absorbed through the skin.[1] Structurally similar small-molecule amines are known to cause severe skin burns and eye damage.[2]

  • N,N-Dimethylamide: The N,N-dimethylamide moiety is a cause for significant caution. Analogous and widely used solvents like N,N-Dimethylformamide (DMF) are known reproductive toxins and are readily absorbed through the skin.[3][4] Standard gloves, such as latex or nitrile, may not provide an adequate barrier against prolonged exposure to this class of compounds.[4]

  • Thermal Decomposition: Like many nitrogen-containing organic compounds, amides can decompose upon heating or combustion to produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5][6]

Assumed Hazard Profile

Due to the lack of empirical data, laboratory personnel must assume the compound is hazardous. A conservative hazard profile has been assigned to guide all handling procedures.

Hazard CategoryAssumed Classification and Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Toxic/Harmful). Assume toxic if swallowed, in contact with skin, or if inhaled. Avoid all routes of exposure.
Skin Corrosion/Irritation Category 1B/2 (Corrosive/Irritant). Assume the potential for severe skin burns and irritation. Prevent all direct skin contact.
Serious Eye Damage/Irritation Category 1 (Causes Serious Eye Damage). Assume the potential for irreversible eye damage upon contact.
Reproductive Toxicity Suspected Reproductive Toxin. Based on analogy to DMF, handle as a potential reproductive hazard.
Specific Target Organ Toxicity Data Not Available. Assume potential for target organ effects.
Risk Assessment Workflow

A systematic risk assessment is mandatory before any work with this compound begins. This process ensures that all potential hazards are identified and mitigated through proper controls.

RiskAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Control Implementation cluster_2 Phase 3: Execution start Start: New Experiment Proposed chem_id Identify Compound: This compound start->chem_id sds_check Search for Specific SDS chem_id->sds_check analog_check Analyze Functional Groups: - Primary Amine - N,N-Dimethylamide sds_check->analog_check SDS Unavailable controls Define Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Double Gloves, Goggles) analog_check->controls emergency Establish Emergency Plan: - Spill Response - First Aid Procedures controls->emergency proceed Proceed with Experiment emergency->proceed

Caption: Risk assessment workflow for handling chemicals with unknown toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes the use of engineering and administrative measures to minimize risk, with PPE serving as the final barrier of protection.[7]

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any potential vapors or aerosols.[3][4]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is critical to prevent dermal and ocular exposure.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified) are mandatory. A full-face shield must be worn over goggles when handling quantities >50 mL or during procedures with a high splash potential.[3][5][8]Protects against splashes that could cause irreversible eye damage.
Hand Protection Double Gloving Required. Inner Glove: Standard nitrile examination glove.Outer Glove: Chemical-resistant glove (e.g., Neoprene or Butyl Rubber).The N,N-dimethylamide structure suggests a high potential for skin absorption. Nitrile gloves alone may offer insufficient protection against prolonged or significant contact.[4] Gloves must be inspected for defects before each use. Remove gloves using the proper technique to avoid contaminating skin.[3] Wash hands thoroughly after work.
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat during transfers of significant volumes.Provides a barrier against incidental skin contact. All skin must be covered; long pants and closed-toe shoes are mandatory.[3]
Respiratory Protection Not required if all work is conducted within a certified chemical fume hood.Engineering controls are the primary method for respiratory protection. Respirator use requires a formal institutional program, including fit-testing and training.[7]

Standard Operating Procedures (SOPs)

Adherence to the following procedures is essential for safe handling.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatulas, weigh boats, beakers, solvent) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Weighing (Liquid): As this compound is a liquid, tare a sealed container on the balance. Inside the fume hood, transfer the required amount into the container using a pipette. Seal the container before removing it from the hood to weigh.

  • Dilution: Perform all dilutions inside the fume hood. Slowly add the compound to the solvent to minimize splashing.

  • Cleanup: Decontaminate all surfaces within the fume hood after the task is complete. Wipe down the area with an appropriate solvent and then soap and water.

  • Glove Removal: Before leaving the laboratory, remove outer gloves, followed by inner gloves, and dispose of them in the designated hazardous waste container. Wash hands immediately and thoroughly with soap and water.[7]

Storage Requirements
  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Do not store on the floor.

  • Compatibility: Segregate from incompatible materials, especially strong oxidizing agents.[5][9]

  • Containment: Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Waste Disposal

All waste materials, including empty containers, contaminated gloves, and solutions containing this compound, must be disposed of as hazardous chemical waste.[4] Do not pour any amount down the sanitary sewer system.[5] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.

Spill Response Protocol

The appropriate response depends on the size and location of the spill.

SpillResponse spill Spill Occurs check_size Is the spill large or outside a fume hood? spill->check_size large_spill LARGE SPILL 1. Alert others and evacuate the area. 2. Call emergency response (e.g., EH&S). 3. Do not attempt to clean up alone. check_size->large_spill Yes small_spill SMALL SPILL (Contained in Hood) 1. Alert others in the immediate area. 2. Ensure proper PPE is worn. 3. Absorb with inert material (e.g., vermiculite). 4. Collect waste in a sealed container. 5. Decontaminate the area. check_size->small_spill No

Caption: Decision-making flowchart for chemical spill response.

Exposure and First Aid Measures

In the event of any exposure, immediate action is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Wash the area with soap and water. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Note to Physician: Treat symptomatically. Due to the N,N-dimethylamide structure, be aware of the potential for systemic effects from skin absorption.[5]

References

  • Laboratory-Specific Standard Operating Procedures for N,N-Dimethylformamide (DMF). University of California, Santa Cruz. [Link]

  • 2-Amino-N,3-dimethylbutanamide hydrochloride SDS/MSDS. ChemSrc. [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Amides: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry. [Link]

  • Emergency Response & PPE. Ammonia Refrigeration PSM & RMP. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Duke OESO Guidelines for Safe Use of Acrylamide. Duke University. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-amino-N,N-dimethylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific amide bond formation. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule, while seemingly straightforward, involves the coupling of a primary α-amino acid (2-aminobutanoic acid) with a secondary amine (dimethylamine), a process susceptible to common pitfalls such as low conversion, side reactions, and racemization. This document provides field-proven insights and solutions to navigate these challenges.

Primary Synthetic Pathway: An Overview

The core of this synthesis is an amide coupling reaction. The primary challenge lies in selectively activating the carboxylic acid group of 2-aminobutanoic acid to react with dimethylamine, without promoting unwanted side reactions at the nucleophilic α-amino group. The general pathway is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reaction Conditions AminoAcid 2-Aminobutanoic Acid ActivatedIntermediate Activated Ester or Intermediate AminoAcid->ActivatedIntermediate Activation Amine Dimethylamine Product This compound Amine->Product CouplingReagent Coupling Reagent (e.g., BOP, HATU, B(OCH2CF3)3) CouplingReagent->ActivatedIntermediate Base Base (optional) (e.g., DIPEA, NMM) Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) ActivatedIntermediate->Product Nucleophilic Attack Troubleshooting_Workflow start_node Low Yield Observed decision_node1 Is Starting Material Consumed? start_node->decision_node1 Analyze Crude Reaction Mixture (LC-MS, NMR) decision_node decision_node process_node process_node end_node Re-run Optimized Experiment decision_node2 Check Reagents & Conditions decision_node1->decision_node2 No decision_node3 Are Side Products Dominant? decision_node1->decision_node3 Yes process_node1 Use fresh coupling reagent. Ensure anhydrous solvents. decision_node2->process_node1 Reagent Quality process_node2 Verify equivalents of all reagents. decision_node2->process_node2 Stoichiometry process_node3 Increase reaction time or (cautiously) temperature. decision_node2->process_node3 Reaction Time/Temp process_node1->end_node process_node2->end_node process_node3->end_node process_node4 Consult Side Product Table. Change coupling reagent (e.g., to PyBOP). Change base (e.g., to NMM). Lower temperature. decision_node3->process_node4 Yes process_node5 Investigate Workup/Purification. Check for product loss during extraction or chromatography. decision_node3->process_node5 No process_node4->end_node process_node5->end_node

identifying and removing common impurities in 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust analytical and purification strategies in drug development, this Technical Support Center provides a comprehensive guide for researchers working with 2-amino-N,N-dimethylbutanamide. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles to troubleshoot and optimize your workflow effectively. This guide is structured to address the most pressing challenges encountered in the lab, from identifying unknown contaminants to implementing targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities in your final product typically originate from three main sources: unreacted starting materials and reagents, side-reaction products, and degradation of the final compound.

  • Starting Materials & Reagents: The most common carry-over impurities are the precursors used in the final amidation step. This could include a protected or unprotected 2-aminobutanoic acid derivative and any excess amine or coupling agents. If using an acid chloride route, residual bases like triethylamine or pyridine may be present.[]

  • Side-Reaction Products: The specific by-products depend heavily on your synthetic route.

    • Coupling Reagent By-products: If you use a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC), the insoluble dicyclohexylurea (DCU) is a very common by-product. For uronium salt reagents like HATU or HBTU, their respective tetramethylurea by-products can be present.[]

    • Racemization: In coupling N-protected amino acids, some degree of racemization at the alpha-carbon can occur, leading to diastereomeric impurities if other chiral centers are present or an enantiomeric impurity in the final deprotected product.[2]

  • Degradation Products: this compound contains a primary amine and a tertiary amide. It can be susceptible to:

    • Oxidation: The primary amino group can be susceptible to oxidation.

    • Hydrolysis: The amide bond can undergo hydrolysis back to the corresponding carboxylic acid and dimethylamine, especially under harsh acidic or basic conditions.[3]

Q2: Which analytical technique is best for identifying and quantifying impurities in my product?

A2: A multi-technique approach is always recommended for comprehensive analysis. No single method can definitively identify all potential impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[5] A Reverse-Phase (RP-HPLC) method using a C18 column is an excellent starting point for separating the polar product from less-polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. It couples the separation power of HPLC with the mass detection of MS, allowing you to determine the molecular weight of unknown peaks in your chromatogram, which is critical for impurity profiling.[6][7]

  • Gas Chromatography (GC) and GC-MS: Suitable for analyzing volatile impurities, such as residual solvents or low-boiling point starting materials. The product itself may require derivatization to be volatile enough for GC analysis.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the structure of your desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Technique Primary Use Strengths Limitations
RP-HPLC Purity assessment and quantificationRobust, reproducible, excellent for separating compounds by polarity.[5]Does not identify unknown peaks.
LC-MS Impurity identificationProvides molecular weight data for unknown peaks.[6]Quantification can be less accurate than HPLC-UV without standards.
GC-MS Volatile impurity analysisHigh resolution for volatile and semi-volatile compounds.[8]Non-volatile compounds (like the product) require derivatization.
¹H NMR Structural confirmation & quantificationProvides detailed structural information; can quantify without a standard for the impurity.Signal overlap can complicate analysis; less sensitive than chromatography.

Troubleshooting and Purification Guides

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Problem 1: My NMR spectrum shows unreacted carboxylic acid starting material.
  • Causality: This indicates an incomplete amidation reaction. The carboxylic acid is highly polar and can be difficult to separate from the polar amine product using standard silica gel chromatography.

  • Solution: Liquid-Liquid Extraction (Acid-Base Wash) This is the most effective method for removing acidic or basic impurities. The strategy relies on changing the solubility of the impurity by protonating or deprotonating it.

    • Principle: The acidic starting material (R-COOH) will be deprotonated by a mild aqueous base (like NaHCO₃) to form a water-soluble carboxylate salt (R-COO⁻Na⁺). Your product, being a primary amine, will remain in the organic layer, allowing for separation.

    Protocol: Acidic Impurity Removal

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the wash (steps 3-5) one more time to ensure complete removal.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Validation: Re-run the ¹H NMR or HPLC to confirm the absence of the carboxylic acid impurity.

Problem 2: My HPLC/LC-MS analysis shows a significant non-polar by-product peak.
  • Causality: This is often a by-product from the coupling reagent (e.g., DCU if using DCC) or a protected intermediate. These are typically greasy, non-polar, and neutral, meaning they won't react in an acid-base wash.

  • Solution 1: Filtration (for insoluble by-products) If the by-product is known to be insoluble (like DCU), a simple filtration can remove the bulk of it. Dissolve your crude product in a solvent where the by-product has low solubility (e.g., dichloromethane or ethyl acetate) and filter.

  • Solution 2: Flash Column Chromatography This is the standard method for separating compounds based on polarity.[9]

    Protocol: Normal-Phase Flash Chromatography

    • Adsorbent: Use silica gel as the stationary phase.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.

    • Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

    • Elution: The non-polar impurity will elute from the column first. Your more polar product will elute later as the mobile phase polarity increases.

    • Collection & Validation: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure product fractions before combining and evaporating the solvent.

Problem 3: My product is "smeared" across many fractions during silica gel chromatography and the yield is low.
  • Causality: The primary amine in your product is basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape ("tailing") and loss of product on the column.[10]

  • Solution: Ion-Exchange Chromatography For basic compounds like primary amines, Strong Cation Exchange (SCX) chromatography is a highly effective and elegant solution.[9][11]

    • Principle: The SCX cartridge contains a resin with strongly acidic groups (e.g., sulfonic acid). At neutral pH, your basic amine product is protonated and binds ionically to the resin. Neutral impurities are simply washed through. The bound product is then released by washing with a basic solution, which deprotonates it.

    Protocol: SCX Catch-and-Release Purification

    • Cartridge Conditioning: Condition an SCX cartridge by washing with a polar organic solvent (e.g., methanol).

    • Sample Loading: Dissolve the crude product in a minimal amount of methanol and load it onto the conditioned SCX cartridge.

    • Wash Step (Impurity Elution): Wash the cartridge with several column volumes of methanol. This will elute all neutral and acidic impurities.

    • Product Elution: Elute your purified product by washing the cartridge with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The basic ammonia solution displaces your product from the resin.[9]

    • Validation: Collect the basic eluent and evaporate the solvent. Analyze the resulting product by HPLC and NMR to confirm purity.

Workflow Visualizations

To aid in decision-making, the following workflows illustrate the logical progression for identifying impurities and selecting a purification strategy.

G cluster_0 Impurity Identification Workflow start Crude Product Sample hplc Analyze by RP-HPLC start->hplc decision Purity Acceptable? hplc->decision lcms Analyze by LC-MS identify Identify Impurity Structure (MS data, NMR shifts) lcms->identify nmr Analyze by ¹H NMR nmr->identify pass Product Passes decision->pass >98% fail Impurity Detected decision->fail <98% fail->lcms fail->nmr G cluster_1 Purification Strategy Workflow start Impurity Identified in Crude Product impurity_type What is the impurity type? start->impurity_type recrystallize Recrystallization start->recrystallize If Crystalline Solid acid_base Acidic or Basic? impurity_type->acid_base Starting Material neutral Neutral? impurity_type->neutral By-product extraction Perform Acid-Base Liquid-Liquid Extraction acid_base->extraction flash_chrom Perform Normal-Phase Flash Chromatography neutral->flash_chrom Non-polar scx_chrom Perform SCX Ion-Exchange Chromatography neutral->scx_chrom Polar / Product Tailing on Silica final_product Pure Product extraction->final_product flash_chrom->final_product scx_chrom->final_product recrystallize->final_product

Caption: A workflow to guide the selection of an appropriate purification method based on impurity characteristics.

References

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • SciSpace. 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • ResearchGate. ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. [Link]

  • Google Patents.
  • ResearchGate. What is the best technique for amide purification?[Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

  • MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Google Patents. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • NIH National Center for Biotechnology Information. 2-Amino-2,3-dimethylbutanamide. [Link]

  • NIH National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. How to remove excess starting material Pyrenecarboxyaldehyde?[Link]

  • CDC Stacks. A Sampling and Analysis Method for Two Amino Alcohols. [Link]

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  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-amino-N,N-dimethylbutanamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist:

Welcome to the technical support center for 2-amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing reaction conditions and ensuring the stability of this compound. It is important to note that specific stability data for this compound is not extensively available in published literature. Therefore, this guide has been constructed based on fundamental chemical principles and data from structurally related amino amides. The troubleshooting advice and protocols provided herein are based on established scientific expertise and are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many amino amides, it is susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions, and oxidation of the tertiary amine.[1][2][3][4] Temperature can accelerate these degradation processes.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at or below -20°C, protected from light and moisture.[6][7] Amines, in general, are prone to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[8][9] For short-term storage, refrigeration at 2-8°C may be adequate.

Q3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?

A3: The choice of solvent can impact stability. For immediate use, dissolution in a high-purity, anhydrous aprotic solvent like acetonitrile is a good choice. If an aqueous buffer is required, it is advisable to use a pH range of 3-6, as this is often the range of maximum stability for similar compounds.[1] Stock solutions should be prepared fresh whenever possible. If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C for no longer than a few days.[6] Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation products of this compound?

A4: The two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can hydrolyze to yield 2-aminobutanoic acid and dimethylamine. This is accelerated by strong acids or bases.[2][3][10]

  • Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. The alpha-carbon to the amino group can also be a site of oxidation.[11][12][13]

Q5: Which analytical techniques are best suited for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity and stability assessment.[14][15] For more detailed analysis and identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and specificity.[16][17][18]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Unexpected new peaks appear in my HPLC chromatogram after a short period of storage in solution. 1. Hydrolysis: If the solution is at a high or low pH, the amide bond may be cleaving. 2. Oxidation: Exposure to air can lead to the formation of N-oxides or other oxidative degradants.1. Analyze Degradants: Use LC-MS/MS to identify the mass of the new peaks. A mass corresponding to 2-aminobutanoic acid would suggest hydrolysis. 2. pH Control: Ensure your solution is buffered within a stable pH range (ideally 3-6).[1] 3. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize oxidation.[8]
The purity of my solid this compound is decreasing over time at room temperature. 1. Hygroscopicity and Hydrolysis: The compound may be absorbing moisture from the air, leading to slow hydrolysis. 2. Oxidation: Exposure to atmospheric oxygen can cause degradation.1. Proper Storage: Store the solid in a desiccator at low temperature (-20°C is recommended for long-term storage).[6][7] 2. Inert Gas Overlay: For sensitive applications, store the vial with an inert gas overlay.
I am observing poor recovery of my compound from a reaction mixture worked up under basic conditions. Base-catalyzed Hydrolysis: The use of strong bases (e.g., NaOH, KOH) during workup can rapidly hydrolyze the amide bond, leading to product loss.[3]1. Use Milder Bases: If possible, use a weaker base like sodium bicarbonate for pH adjustment. 2. Minimize Contact Time: Perform the basic extraction quickly and at a low temperature to reduce the rate of hydrolysis. 3. Alternative Purification: Consider alternative purification methods that do not require strongly basic conditions, such as silica gel chromatography with a suitable solvent system.
My reaction is sensitive to water, but I suspect my this compound is introducing moisture. Hygroscopicity: Amino amides can be hygroscopic and absorb atmospheric moisture.1. Dry Before Use: Dry the compound under high vacuum for several hours before use. 2. Anhydrous Handling: Handle the compound in a glove box or under a stream of inert gas. 3. Use Freshly Opened Reagent: Use a fresh bottle of the reagent if possible.
Visualizing Potential Degradation Pathways

The following diagram illustrates the two most likely degradation pathways for this compound based on the chemistry of related compounds.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 2-aminobutanoic acid A->B H2O, H+ or OH- C Dimethylamine A->C H2O, H+ or OH- D This compound E This compound N-oxide D->E Oxidizing Agent (e.g., O2, H2O2)

Caption: Plausible degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[19][20][21]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS/MS system (recommended)

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photostability: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • If unknown peaks are observed, analyze the samples by LC-MS/MS to identify the mass of the degradation products.

Visualizing the Forced Degradation Workflow

G A Prepare Stock Solution (1 mg/mL) B Acid Stress (0.1 M HCl, 60°C) A->B C Base Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize Samples B->G C->G H Dilute to Final Concentration D->H E->H F->H G->H I HPLC-UV Analysis H->I J LC-MS/MS Analysis (for peak identification) I->J If new peaks > threshold K Data Interpretation & Degradation Pathway Elucidation I->K J->K

Caption: Workflow for a forced degradation study.

Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursAmide bond cleavage
Base Hydrolysis 0.1 M NaOH60°C24 hoursAmide bond cleavage
Oxidation 3% H₂O₂Room Temp24 hoursN-oxide formation, C-H oxidation
Thermal Dry Heat80°C48 hoursGeneral decomposition
Photolytic ICH Q1B GuidelinesControlledPer GuidelinePhotochemical degradation

References

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  • Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. PubMed. [Link]

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  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites in urine by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine. PubMed. [Link]

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troubleshooting poor resolution in the chiral separation of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome challenges and achieve optimal resolution in your enantioselective analyses.

Troubleshooting Guide: Poor Resolution

Poor resolution is a common issue in chiral separations. This guide provides a systematic approach to diagnosing and resolving the problem.

Initial Assessment

Before making significant changes to your method, it's crucial to confirm the basics. Have you verified the column installation and ensured the system is properly equilibrated? Is the sample concentration within the optimal range for your detector and column to avoid overload?[1] A sample concentration that is too high can lead to peak fronting or tailing.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.

Troubleshooting Poor Resolution start Poor Resolution Observed check_basics Q: Are basic parameters correct? (Column installation, equilibration, sample concentration) start->check_basics basics_ok Yes check_basics->basics_ok Yes basics_no No check_basics->basics_no No csp_selection Q: Is the Chiral Stationary Phase (CSP) appropriate? basics_ok->csp_selection fix_basics Action: Correct basic parameters. (Reinstall column, ensure proper equilibration, dilute sample) basics_no->fix_basics fix_basics->start csp_ok Yes csp_selection->csp_ok Yes csp_no No csp_selection->csp_no No mobile_phase Q: Is the mobile phase optimized? csp_ok->mobile_phase change_csp Action: Select a more suitable CSP. (e.g., polysaccharide-based, crown ether) csp_no->change_csp change_csp->start mp_ok Yes mobile_phase->mp_ok Yes mp_no No mobile_phase->mp_no No flow_rate Q: Is the flow rate optimal? mp_ok->flow_rate optimize_mp Action: Adjust mobile phase. (Modify solvent ratio, change alcohol modifier, add/adjust basic additive) mp_no->optimize_mp optimize_mp->start fr_ok Yes flow_rate->fr_ok Yes fr_no No flow_rate->fr_no No temperature Q: Has temperature been investigated? fr_ok->temperature adjust_fr Action: Reduce flow rate to increase interaction time. fr_no->adjust_fr adjust_fr->start temp_ok Yes temperature->temp_ok Yes temp_no No temperature->temp_no No peak_shape Q: Are peaks tailing or fronting? temp_ok->peak_shape adjust_temp Action: Screen different temperatures. (Lower temperature often increases selectivity) temp_no->adjust_temp adjust_temp->start ps_ok Resolution Achieved peak_shape->ps_ok Yes ps_no No peak_shape->ps_no No address_peak_shape Action: Address peak shape issues. (Add basic modifier for tailing, dilute sample for fronting) ps_no->address_peak_shape address_peak_shape->start

Caption: Troubleshooting workflow for poor chiral resolution.

Frequently Asked Questions (FAQs)

Column Selection

Q1: What type of chiral stationary phase (CSP) is most effective for separating this compound?

A: For a small, polar, and basic compound like this compound, polysaccharide-based and crown ether-based CSPs are excellent starting points.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as Chiralpak® IA or Chiralcel® OD-H, are widely used for their broad enantioselectivity.[2][3][4][5] These phases offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Crown Ether-based CSPs: Columns like CROWNPAK® CR(+) are specifically designed for the separation of primary amines and amino acids.[6][7][8][9] The chiral recognition is based on the complexation of the protonated primary amino group of the analyte within the chiral crown ether cavity.

CSP TypeRecommended ColumnsTypical Mobile Phase
Polysaccharide-basedChiralpak® IA, Chiralcel® OD-HNormal Phase (Hexane/Alcohol)
Crown Ether-basedCROWNPAK® CR(+)Reversed-Phase (Acidic aqueous)

Q2: I'm using a polysaccharide-based column and still getting poor resolution. What should I do?

A: If you're confident in your column choice but the resolution is still inadequate, the issue likely lies with your mobile phase composition or other chromatographic parameters. Refer to the "Mobile Phase Optimization" and "Method Parameters" sections below. It's also worth considering if the column has been properly cared for. Contamination can lead to a rapid decline in performance.[10]

Mobile Phase Optimization

Q3: How does the mobile phase composition affect the separation of this compound?

A: The mobile phase plays a critical role in chiral recognition. For polysaccharide-based columns in normal phase mode, the type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) are key.

  • Alcohol Modifier: The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally reduces retention time. Switching between different alcohols (e.g., from 2-propanol to ethanol) can alter selectivity and potentially improve resolution.[4]

  • Basic Additive: As this compound is a basic compound, peak tailing due to interactions with residual acidic silanol groups on the silica support can be a problem.[2] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and, consequently, resolution.[2][11][12]

Q4: I've added a basic modifier, but my peaks are still tailing. What's next?

A: If peak tailing persists after adding a standard basic modifier, consider the following:

  • Increase Additive Concentration: Cautiously increase the concentration of the basic additive (e.g., up to 0.5%).[11]

  • Try a Different Basic Additive: Some basic compounds respond better to different amines. For example, ethylenediamine (EDA) or 2-aminoethanol (AE) can sometimes provide superior peak shape compared to DEA.[11]

  • Column Memory Effect: Be aware of the "memory effect" where additives can remain on the column and affect subsequent separations, even after switching back to a mobile phase without the additive.[13] Thoroughly flushing the column is necessary when changing mobile phase compositions.

Method Parameters

Q5: What is the effect of flow rate on chiral separation?

A: Chiral separations are often sensitive to flow rate. A lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[2] If you are experiencing poor resolution, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Q6: How does temperature influence the resolution of my enantiomers?

A: Temperature affects the thermodynamics of chiral recognition, and its impact can be complex and unpredictable.[2][14]

  • General Trend: In many cases, lower temperatures lead to increased selectivity and better resolution.[15]

  • van't Hoff Plots: To systematically study the effect of temperature, you can generate a van't Hoff plot (lnk' vs. 1/T). The relationship is often linear, but non-linear behavior can occur, indicating a change in the separation mechanism at different temperatures.[16]

  • Screening is Key: It is highly recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal condition for your specific separation.[16][17]

Experimental Protocols

Protocol 1: Generic Starting Method for Polysaccharide-Based CSP

This protocol provides a robust starting point for method development on a polysaccharide-based column.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4][5]

Protocol 2: Generic Starting Method for Crown Ether-Based CSP

This protocol is a good starting point for crown ether-based columns.

  • Column: CROWNPAK® CR(+), 150 x 4.0 mm, 5 µm.[6][7][8]

  • Mobile Phase: 0.05% Perchloric acid in water.[6][7][8]

  • Flow Rate: 0.3 - 0.5 mL/min.[6][7]

  • Temperature: 15°C.[6][7]

  • Detection: UV at 200 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 2 mg/mL.[8]

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral st
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • How can I improve my chiral column resolution?
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IntechOpen.
  • Chiral Method Development Str
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Strategies for chiral separation: from racem
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.
  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?
  • Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and rel
  • Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers. Benchchem.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PubMed Central.
  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.

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side reactions to avoid during the synthesis of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N,N-dimethylbutanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related small molecule amides. As Senior Application Scientists, we have compiled our expertise into this guide to ensure your synthesis is efficient, reproducible, and yields a product of the highest purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the coupling of a protected 2-aminobutanoic acid derivative with dimethylamine, followed by a deprotection step. While seemingly straightforward, each step presents a unique set of challenges that can lead to impurities and reduced yields. This guide provides a troubleshooting framework based on a mechanistic understanding of the potential side reactions.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 2-Aminobutanoic Acid B N-Protected 2-Aminobutanoic Acid A->B  Protecting Agent (e.g., Boc₂O) C Activated Ester / Acyl Chloride B->C  Coupling Agent (e.g., EDC, HATU) D N-Protected this compound C->D  Dimethylamine (HNMe₂) E This compound (Final Product) D->E  Deprotecting Agent (e.g., TFA, HCl)

Caption: General three-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield or Incomplete Consumption of Starting Material During Amide Coupling

Question: I am seeing a significant amount of my N-protected 2-aminobutanoic acid remaining even after an extended reaction time in the amide coupling step. What could be the cause?

Answer: This is a common issue that typically points to three main areas: inefficient carboxylic acid activation, issues with the nucleophile (dimethylamine), or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an activated ester or acyl chloride) for the weakly nucleophilic dimethylamine to attack effectively.

    • Troubleshooting:

      • Choice of Coupling Agent: If you are using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure you are using an additive such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). These additives form an activated ester that is more reactive and less prone to side reactions like N-acylurea formation. More modern and highly efficient coupling agents like HATU or HBTU can significantly improve yields, especially for sterically hindered substrates.

      • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of your coupling agent and any additives.

  • Issues with Dimethylamine:

    • Troubleshooting:

      • Volatility: Dimethylamine is a gas at room temperature and is often used as a solution in a solvent like THF or as a hydrochloride salt. If using the solution, ensure it has been stored properly to prevent loss of concentration. If using the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added in stoichiometric amounts to liberate the free amine.

      • Nucleophilicity: While dimethylamine is a secondary amine, its small size generally makes it a good nucleophile. However, if your reaction medium is too acidic, the amine will be protonated and non-nucleophilic.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Most amide coupling reactions are initially performed at 0 °C to control the exothermic activation step and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can sometimes be beneficial, but this should be done cautiously as it can also promote side reactions.

      • Solvent: A polar aprotic solvent like DMF or DCM is typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate back to the carboxylic acid.

ParameterRecommendationRationale
Coupling Agent HATU or EDC/HOBtHATU is highly efficient; EDC/HOBt is a classic, cost-effective choice that minimizes racemization.
Base (if using HNMe₂·HCl) Diisopropylethylamine (DIPEA)A non-nucleophilic base that will not compete with dimethylamine in the coupling reaction.
Solvent Anhydrous DMF or DCMAprotic and polar, effectively solubilizing most reagents. Must be dry.
Temperature 0 °C to Room TemperatureControls initial reactivity and minimizes side reactions.
Issue 2: Formation of a Major Byproduct with a Mass Corresponding to an N-Acylurea

Question: During my EDC-mediated coupling, I've isolated a significant byproduct that my mass spectrometry data suggests is an N-acylurea. How can I prevent this?

Answer: The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling agents like EDC or DCC. It occurs when the O-acylisourea intermediate, which is the activated form of your carboxylic acid, undergoes an intramolecular rearrangement instead of being attacked by the desired amine (dimethylamine).

NAcylurea_Formation A O-Acylisourea Intermediate Highly Reactive B Desired Pathway Attack by Dimethylamine Amide Product A->B Fast Nucleophilic Attack C Side Reaction Intramolecular Rearrangement N-Acylurea Byproduct A->C Slow or No Nucleophilic Attack

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention Strategies:

  • Use of Additives: This is the most effective solution. Adding HOBt or HOAt immediately after the carbodiimide complexes with the O-acylisourea to form a more stable, yet still highly reactive, activated ester. This new intermediate is not prone to rearrangement and has a longer lifetime in the solution, allowing for successful interception by dimethylamine.

  • Order of Addition: Add the carboxylic acid, coupling agent (EDC), and additive (HOBt) together and stir for a few minutes to pre-activate the acid before adding the dimethylamine. This ensures the activated ester is formed and ready for the nucleophile.

Issue 3: Racemization of the Chiral Center

Question: My final product shows two peaks by chiral HPLC, indicating that I have racemization at the alpha-carbon. How can I maintain stereochemical integrity?

Answer: Racemization is a significant risk during the activation of N-protected amino acids. The mechanism often involves the formation of an oxazolone intermediate, which can tautomerize to a form where the stereochemistry at the alpha-carbon is lost.

Mitigation Techniques:

  • Choice of Protecting Group: Certain N-protecting groups are more prone to inducing racemization than others. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are generally excellent at suppressing racemization because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to form the oxazolone. In contrast, N-acyl protecting groups (like benzoyl) should be avoided.

  • Coupling Reagents:

    • Minimize Racemization: Reagents like HATU and COMU were specifically designed to suppress racemization. The use of additives like HOBt also helps significantly.

    • Avoid: Converting the acid to its acyl chloride is a highly activating method but carries a very high risk of racemization and should generally be avoided for chiral amino acids unless specific non-racemizing conditions are used (e.g., reaction with thionyl chloride at low temperatures).

  • Base and Temperature Control:

    • Base: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid using an excess of base, as it can promote oxazolone formation.

    • Temperature: Keep the reaction temperature low, especially during the activation step (0 °C is standard).

Experimental Protocols

Protocol 1: Boc-Protection of 2-Aminobutanoic Acid
  • Dissolve 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-2-aminobutanoic acid.

Protocol 2: HATU-Mediated Amide Coupling
  • Dissolve Boc-2-aminobutanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add dimethylamine hydrochloride (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-2-amino-N,N-dimethylbutanamide.

Protocol 3: Boc-Deprotection
  • Dissolve the purified N-Boc-2-amino-N,N-dimethylbutanamide (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM (10-20 eq of TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual TFA.

  • The resulting product will be the TFA salt of this compound. If the free base is required, dissolve the salt in water and basify with a suitable base, followed by extraction.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry, 2011, 9, 1587-1596 URL: [Link]

  • Title: A convenient and economical method for the preparation of N-acyl-N,N′-dicyclohexylureas Source: Tetrahedron Letters, 2003, 44, 8235-8238 URL: [Link]

  • Title: The N-Acyl-N,N′-dicyclohexylurea Problem Source: The Journal of Organic Chemistry, 1968, 33 (9), pp 3695–3697 URL: [Link]

  • Title: Racemization in peptide synthesis Source: International Journal of Peptide and Protein Research, 1980, 15, 1-19 URL: [Link]

  • Title: Peptide Bond Formation Source: Chemical Reviews, 2016, 116 (20), pp 12023–12088 URL: [Link]

degradation pathways of 2-amino-N,N-dimethylbutanamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-amino-N,N-dimethylbutanamide. This guide provides in-depth information on the degradation pathways of this compound under acidic and basic conditions, along with practical troubleshooting advice and frequently asked questions to support your experimental success.

Understanding the Stability of this compound

This compound, like other amides, is susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond. The rate and mechanism of this degradation are highly dependent on the pH of the environment. In pharmaceutical development, understanding these degradation pathways is a critical component of forced degradation studies, which are designed to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2] Such studies are essential for developing stable formulations and ensuring the safety and efficacy of drug products.[3]

The presence of an α-amino group introduces specific chemical properties that can influence the degradation process. This guide will delve into the distinct mechanisms that govern the breakdown of this compound in both acidic and basic environments.

Degradation Pathways

The hydrolysis of amides can be catalyzed by either acid or base, typically requiring heat to proceed at an appreciable rate.[4][5]

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen.[6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[7] The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the expulsion of dimethylamine as the leaving group. Because the reaction is conducted in an acidic medium, the liberated dimethylamine is immediately protonated to form the dimethylammonium ion.[6] This final acid-base step makes the overall reaction irreversible under these conditions.[6][8] The other product is 2-aminobutanoic acid.

The overall reaction is as follows:

This compound + H₃O⁺ + H₂O → 2-aminobutanoic acid + (CH₃)₂NH₂⁺

G cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonated Amide (on Carbonyl Oxygen) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Amine Intermediate C->D Proton Transfer E 2-aminobutanoic acid D->E - (CH₃)₂NH₂⁺ F Dimethylammonium Ion ((CH₃)₂NH₂⁺) D->F

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Degradation Pathway

In a basic environment, the degradation is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide.[9] This forms a tetrahedral intermediate. Unlike acid-catalyzed hydrolysis, this step is generally less favorable because the hydroxide ion is attacking a less electrophilic carbon. The subsequent step involves the elimination of the dimethylamide anion ((CH₃)₂N⁻), which is a very strong base and therefore a poor leaving group.[10] However, under forcing conditions such as elevated temperatures, the reaction can be driven forward. The highly basic dimethylamide anion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and neutral dimethylamine.[10][11]

The overall reaction is as follows:

This compound + OH⁻ → 2-aminobutanoate + (CH₃)₂NH + H₂O

G cluster_base Base-Catalyzed Hydrolysis A This compound B Tetrahedral Intermediate A->B + OH⁻ C 2-aminobutanoic acid B->C Elimination D Dimethylamide Anion B->D E 2-aminobutanoate Salt C->E Deprotonation by (CH₃)₂N⁻ F Dimethylamine D->F + H⁺ (from acid)

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting Guide

Issue / QuestionPotential Causes & Solutions
1. My degradation reaction is unexpectedly fast in acidic solution, leading to excessive degradation. Causality: The α-amino group can become protonated, potentially influencing the electronic environment of the amide bond and accelerating hydrolysis. High temperatures and high acid concentrations significantly increase reaction rates. Solutions:Reduce Temperature: Lowering the reaction temperature is the most effective way to slow down the hydrolysis rate. • Decrease Acid Concentration: Use a lower molarity acid (e.g., 0.1 M HCl instead of 1 M HCl). • Time-Course Study: Perform a time-course experiment to find the optimal duration that achieves the desired level of degradation (typically 5-20%).[12]
2. I'm observing multiple unexpected peaks in my chromatogram after basic hydrolysis. Causality: Harsh basic conditions (high temperature, high base concentration) can promote side reactions. For α-amino amides, there is a risk of racemization at the chiral α-carbon. Further degradation of the primary products (2-aminobutanoate and dimethylamine) can also occur. Solutions:Milder Conditions: Attempt the hydrolysis under milder conditions (lower temperature or base concentration). • Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). • Peak Identification: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown impurities, which can provide clues to their structures.
3. The hydrolysis reaction is incomplete, even after prolonged heating. Causality: Amides are inherently stable and resistant to hydrolysis.[11] Insufficient energy (temperature), inadequate catalyst concentration, or poor solubility can lead to incomplete reactions. Solutions:Increase Temperature: Use a higher reflux temperature. If using an aqueous solution, consider a sealed-vessel reaction to exceed 100°C or switch to a higher-boiling solvent like ethylene glycol if compatible.[13] • Increase Reagent Concentration: Increase the concentration of the acid or base (e.g., from 1 M to 6 M HCl).[13] • Improve Solubility: Add a co-solvent (e.g., methanol, dioxane) to ensure the starting material is fully dissolved and accessible to the reagent.[14]
4. How can I accurately monitor the progress of the degradation? Causality: Effective monitoring requires an analytical method that can separate the starting material from all major degradation products. This is a key requirement for a "stability-indicating method".[15] Solutions:Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the most common and powerful tool. Gas Chromatography (GC) can also be used, especially for volatile products like dimethylamine.[16] • Method Development: Develop a gradient HPLC method to ensure good separation between the polar 2-aminobutanoic acid, the less polar starting material, and any other impurities. • NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time, providing a quantitative measure of the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic and basic conditions?

  • Acidic Conditions: The primary products are 2-aminobutanoic acid and the dimethylammonium salt.

  • Basic Conditions: The primary products are the salt of 2-aminobutanoic acid (2-aminobutanoate) and dimethylamine.

Q2: What are typical laboratory conditions for a forced degradation study on this compound? Forced degradation studies aim to achieve a modest amount of degradation (5-20%) to reveal potential pathways without destroying the molecule completely.[12] Typical starting conditions involve treating a solution of the compound (e.g., 1 mg/mL) with:

  • Acid: 0.1 M to 1.0 M HCl, heated at 60-80°C for several hours to days.[12]

  • Base: 0.1 M to 1.0 M NaOH, heated at 60-80°C for several hours to days.[12] The exact conditions (time, temperature, concentration) must be optimized for the specific molecule.[13]

Q3: Is this compound expected to be stable at neutral pH? Yes, amides are generally stable to hydrolysis at neutral pH and ambient temperature. Significant degradation would not be expected under typical storage conditions. However, hydrolysis can still occur over very long periods or if the solution is subjected to high temperatures, even at neutral pH.

Q4: How does the α-amino group affect the stability of the amide bond? The α-amino group can have competing effects. In its neutral form, it is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon and stabilize the amide. However, under acidic conditions (pH < pKa of the amine), the amino group will be protonated to -NH₃⁺. This positively charged, electron-withdrawing group can potentially increase the reactivity of the nearby carbonyl carbon towards nucleophilic attack, possibly accelerating hydrolysis compared to an amide without this group.

Q5: What analytical methods are best suited for separating and identifying the degradation products? A combination of techniques is often required for a comprehensive analysis:

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse for separating the parent compound from its degradation products. A reversed-phase C18 column is a common starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is crucial for identifying unknown degradation products.[15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for identifying volatile degradation products like dimethylamine.[17]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.

Experimental Protocols

Protocol 1: Acid-Catalyzed Forced Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup: In a sealed vial, combine 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Place the vial in a heating block or water bath set to 80°C.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the vial.

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH) to stop the reaction.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Reaction Setup: In a sealed vial, combine 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Place the vial in a heating block or water bath set to 80°C.

  • Sampling: At predetermined time points, withdraw an aliquot (e.g., 100 µL).

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl).

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC.

Protocol 3: Analytical Monitoring by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

Note: This is a generic starting method and must be optimized for your specific application to ensure adequate separation of all relevant peaks.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-169. Retrieved from [Link]

  • Li, S. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Hünenberger, P. H., & van Gunsteren, W. F. (2001). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 105(46), 11571-11583. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amide Degradation Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

Sources

scaling up the synthesis of 2-amino-N,N-dimethylbutanamide: challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N,N-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate.

I. Synthetic Strategies and Core Challenges

The synthesis of this compound, while seemingly straightforward, presents several challenges, particularly when scaling up the reaction. The primary routes involve the amidation of 2-aminobutyric acid or its derivatives with dimethylamine. The key difficulties arise from the nucleophilicity of the secondary amine, potential side reactions, and purification of the final product.

Two common synthetic pathways are:

  • Direct Amidation of 2-Aminobutyric Acid: This involves the use of a coupling agent to facilitate the formation of the amide bond between 2-aminobutyric acid and dimethylamine.

  • From 2-Aminobutyronitrile: This route involves the synthesis of the amide from the corresponding nitrile precursor.

This guide will focus on the challenges and solutions associated with the direct amidation route, which is often preferred for its fewer synthetic steps.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low or No Product Formation

Question: I am attempting to synthesize this compound by coupling 2-aminobutyric acid with dimethylamine using a standard coupling reagent like HATU, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in the amidation of 2-aminobutyric acid with dimethylamine is a common issue, often stemming from a combination of factors related to the reactants and reaction conditions.

Root Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid of 2-aminobutyric acid needs to be activated to form a more reactive species that can be attacked by the amine. If the activation is incomplete, the reaction will not proceed efficiently.

    • Solution: Ensure your coupling reagent is fresh and active. Consider using a more potent coupling reagent. For challenging couplings, phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be more effective than standard carbodiimides.[1]

  • Low Nucleophilicity of Dimethylamine: As a secondary amine, dimethylamine is less nucleophilic than primary amines due to steric hindrance. This can lead to a slow reaction rate.

    • Solution: The reaction may require more forcing conditions. Increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time can help drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Protonation of Dimethylamine: Dimethylamine is basic and can be protonated by the carboxylic acid of 2-aminobutyric acid, forming a non-nucleophilic ammonium salt.

    • Solution: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize any acid and keep the dimethylamine in its free, nucleophilic form.[1]

Experimental Protocol for Improved Yield:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobutyric acid (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Slowly add a solution of dimethylamine (1.2-1.5 eq) in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, proceed with the work-up and purification.

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Check Reagent Quality (Coupling agent, amine, solvent) start->check_reagents pre_activation Implement Pre-activation Step (Acid + Coupling Agent + Base) check_reagents->pre_activation Reagents are good optimize_conditions Optimize Reaction Conditions (Temperature, Time) pre_activation->optimize_conditions Still low yield successful_product Successful Product Formation pre_activation->successful_product Yield improves change_coupling_agent Switch to a More Potent Coupling Agent (e.g., PyBOP) optimize_conditions->change_coupling_agent Improvement needed optimize_conditions->successful_product Yield improves change_coupling_agent->successful_product

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Presence of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Racemization: The chiral center at the alpha-carbon of 2-aminobutyric acid is susceptible to racemization, particularly under harsh basic or high-temperature conditions.

    • Mitigation:

      • Use coupling reagents known to suppress racemization, such as those containing an auxiliary nucleophile like HOBt or OxymaPure.

      • Maintain a low reaction temperature.

      • Avoid strong bases. Use a hindered, non-nucleophilic base like DIPEA.

  • Formation of N-acylurea: When using carbodiimide coupling reagents (e.g., EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the nucleophilic attack by the amine is slow.

    • Mitigation:

      • Add an auxiliary nucleophile like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea intermediate and form a more stable activated ester.

      • Use a pre-activation strategy to ensure the activated species is readily available for the amine.

  • Dimerization/Oligomerization: The free amino group of one molecule of 2-aminobutyric acid can react with the activated carboxylic acid of another, leading to dipeptide formation.

    • Mitigation:

      • Slowly add the activated 2-aminobutyric acid to an excess of dimethylamine to favor the desired intermolecular reaction.

      • While not ideal due to extra steps, N-protection of the amino group of 2-aminobutyric acid (e.g., with a Boc group) can prevent this side reaction. The protecting group would then need to be removed in a subsequent step.

Table 1: Common Side Products and Prevention

Side ProductCausePrevention Strategy
Racemic ProductEpimerization of the α-carbonUse racemization-suppressing coupling reagents, maintain low temperatures, use non-nucleophilic bases.
N-acylureaRearrangement of O-acylisourea intermediateUse of additives like HOBt or HOAt, pre-activation of the carboxylic acid.
DipeptideSelf-condensation of 2-aminobutyric acidSlow addition of activated acid to excess amine, N-protection of the amino group.
FAQ 3: Difficulties in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods for this compound at a larger scale?

Answer:

Purification of this compound can be challenging due to its polarity and potential for co-elution with polar byproducts.

Purification Strategies:

  • Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble impurities.

    • Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to protonate the desired product and any unreacted amine, making them water-soluble.

    • Wash the organic layer with brine.

    • Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after basifying it to deprotonate the product and bring it back into the organic phase.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography is often effective.

    • Solvent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.[2]

    • Challenges: On a larger scale, chromatography can be expensive and time-consuming.

  • Crystallization/Recrystallization: This is often the most viable method for large-scale purification.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[2]

    • Solvent Selection: Finding a suitable solvent system is key. A combination of a solvent in which the product is soluble (e.g., ethyl acetate, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane) is often effective.

Purification Workflow:

G crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up (Acid/Base Extraction) crude_product->aqueous_workup chromatography Silica Gel Chromatography (For small scale/high purity) aqueous_workup->chromatography Small Scale crystallization Crystallization/Recrystallization (For large scale) aqueous_workup->crystallization Large Scale pure_product Pure this compound chromatography->pure_product crystallization->pure_product

Caption: General purification workflow.

III. Alternative Synthetic Route: The Ugi Reaction

For certain applications requiring rapid diversification or when direct amidation proves problematic, the Ugi four-component reaction (U-4CR) offers a powerful alternative.

The Ugi Reaction Concept:

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3] To synthesize a structure related to this compound, one could envision a strategy where the core scaffold is assembled via the Ugi reaction, followed by subsequent modifications.

A Plausible Ugi-based approach:

While a direct synthesis of this compound via the Ugi reaction is not straightforward, a related N-acyl derivative could be synthesized. For instance, reacting propionaldehyde, ammonia (as the amine component), an isocyanide, and a carboxylic acid would yield an N-acyl-2-aminobutanamide derivative.

Challenges in Ugi Reactions:

  • Component Solubility: All four components must be soluble in the chosen solvent, which is often a polar protic solvent like methanol.[4]

  • Reaction Optimization: The reaction can be sensitive to the stoichiometry of the reactants and the reaction conditions.

  • Purification: The resulting product can be complex, and purification from unreacted starting materials and side products can be challenging.

Ugi Reaction Workflow:

G cluster_reactants Reactants Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction Aldehyde->One_Pot_Reaction Amine Amine Amine->One_Pot_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Ugi_Product α-Acylamino Amide Product One_Pot_Reaction->Ugi_Product

Caption: The Ugi four-component reaction.

IV. References

  • Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7043. [Link]

  • Sheppard, T. D., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 79(19), 9491-9496. [Link]

  • BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. BenchChem Technical Support.

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Bradley, J.-C. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]

  • El-Faham, A., & Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42774-42813. [Link]

  • Monteiro, L. S., et al. (2005). An improved approach to the synthesis of N-acyl-alpha,alpha-dialkyl glycines and their esters and amides using Ugi's four-component reaction. Tetrahedron Letters, 46(24), 4253-4255. [Link]

  • Iannitelli, V., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. [Link]

Sources

Technical Support Center: Managing Exotherms in the Amidation of 2-Aminobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-aminobutanoic acid derivatives. Amidation, a cornerstone of peptide and small molecule synthesis, is frequently an exothermic process.[1][2] An uncontrolled release of heat can compromise reaction yield, product purity, and, most critically, laboratory safety. This document provides in-depth troubleshooting advice and validated protocols to help you anticipate, control, and manage thermal events during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of 2-aminobutanoic acid derivatives an exothermic reaction?

A1: Amidation reactions, like many synthesis reactions, are generally exothermic because they result in a net release of energy.[1] This occurs because the energy released upon forming the new, stable amide bond and byproducts is greater than the energy required to break the bonds in the activated carboxylic acid and the amine.[2][3][4] The overall enthalpy change (ΔH) for the process is negative, with the excess energy being released into the surroundings as heat.[3][5]

Q2: What are the primary factors that influence the intensity of the reaction exotherm?

A2: Several factors dictate the rate and amount of heat generated. The most critical are:

  • Choice of Coupling Reagent: Highly reactive reagents like uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) can lead to very rapid amide bond formation and a correspondingly fast release of heat.[6] Carbodiimides like EDC and DIC, especially when used with additives like HOBt or Oxyma, can also produce significant exotherms.[7][8]

  • Rate and Order of Reagent Addition: Adding a reactive component too quickly can cause heat to be generated faster than the system can dissipate it, leading to a rapid temperature increase.[9]

  • Concentration: More concentrated reaction mixtures have less solvent mass to act as a heat sink, meaning the temperature will rise more significantly for a given amount of heat released.

  • Solvent Choice: Solvents with a higher heat capacity can absorb more energy for a given temperature change. The solvent's boiling point is also a critical safety parameter to prevent pressure buildup in a closed system.[10]

  • Scale of the Reaction: The potential for a dangerous exotherm increases upon scale-up because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11]

Q3: What are the main risks associated with an uncontrolled exotherm?

A3: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates even more heat.[9][12] The consequences can include:

  • Boiling of the solvent , leading to a rapid increase in pressure and the potential for vessel rupture.

  • Decomposition of reactants, reagents, or products , which can generate gas and further increase pressure.[12]

  • Formation of impurities and side products , compromising the yield and purity of the desired product.

  • Fire or explosion , especially if flammable solvents or thermally unstable reagents are used.[5]

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during your experiment.

Issue 1: The internal temperature is rising rapidly immediately after adding the coupling reagent.

  • Underlying Cause: This indicates that the activation of the carboxylic acid is highly exothermic and/or the reaction rate is extremely fast. This is common with potent coupling reagents.

  • Immediate Corrective Actions:

    • Halt Reagent Addition: Immediately stop adding the coupling reagent or the amine.[9]

    • Enhance Cooling: Ensure your cooling bath is at the target temperature and that the reaction flask is adequately submerged. If using an overhead stirrer, ensure the vortex is not so deep that it reduces the contact area with the flask wall.

    • Monitor Closely: Keep a close watch on the internal thermometer. If the temperature continues to rise uncontrollably, proceed to emergency measures.

  • Long-Term Protocol Adjustments:

    • Pre-cool the solution: Before adding the coupling reagent, cool the solution of the 2-aminobutanoic acid derivative to 0 °C or lower.

    • Slow the addition rate: Use a syringe pump for liquid reagents or add solid reagents in small portions over an extended period, allowing the temperature to stabilize between additions.[9]

    • Dilute the reaction: Increasing the solvent volume provides a larger heat sink to absorb the energy released.

Issue 2: My reaction is sluggish at low temperatures, but I'm worried about an exotherm if I increase the temperature.

  • Underlying Cause: The reaction lacks sufficient activation energy to proceed at a reasonable rate at low temperatures. This is common with sterically hindered substrates or weakly nucleophilic amines.[13]

  • Strategic Solutions:

    • Select a More Potent Coupling Reagent: Switch to a reagent known for high reactivity, such as HATU or COMU.[6] These reagents can often drive difficult couplings to completion even at 0 °C, mitigating the need for heating.

    • Controlled Temperature Increase: Slowly and carefully allow the reaction to warm. Do not apply external heat directly. Instead, remove the cooling bath and allow the flask to warm to room temperature while monitoring the internal temperature. If an exotherm begins, re-submerge the flask in the cooling bath.

    • In Situ Acyl Fluoride Formation: For particularly challenging couplings, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH. Acyl fluorides are highly reactive intermediates that can couple efficiently without requiring high temperatures.[14]

Issue 3: How do I select the best solvent for managing a potential exotherm?

  • Underlying Cause: The solvent plays a crucial role in heat dissipation. An inappropriate solvent can exacerbate thermal risks.

  • Solvent Selection Criteria:

    • Heat Capacity: Choose a solvent with a reasonably high heat capacity. For example, DMF has a higher heat capacity than DCM.

    • Boiling Point: Select a solvent with a boiling point well above your intended reaction temperature to minimize the risk of boiling and pressure buildup.

    • Solubility: Ensure all reactants and reagents are fully soluble to promote even heat distribution. Poor solubility can create localized "hot spots."

    • Reactivity: The solvent must be inert to the reaction conditions.

    • Green Chemistry Alternatives: Consider greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been evaluated as effective replacements for DCM and DMF in many amidation reactions.[14][15]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amidation

Coupling Reagent ClassExamplesRelative ReactivityExotherm Potential & Key Considerations
Carbodiimides EDC, DIC, DCCModerateModerate. Exotherm is often manageable with standard cooling. DCC use leads to dicyclohexylurea (DCU) precipitate, which can complicate stirring and heat transfer.[8]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh to Very HighHigh. These reagents promote very fast reactions. HATU and HCTU are generally more reactive than HBTU.[6] Slow, controlled addition at low temperatures (0 °C or below) is critical.
Phosphonium Salts PyBOP, PyAOPHighHigh. Similar in reactivity to uronium salts. A key advantage is that they do not cause guanidinylation of the free amine, a potential side reaction with uronium salts.[6]
Other T3P® (Propylphosphonic Anhydride)Moderate to HighModerate. Often used in industrial settings. The reaction generates water-soluble byproducts, simplifying workup. The exotherm is generally controllable.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amidation with Exotherm Control

This protocol provides a framework for the safe execution of an amidation reaction using a potent coupling reagent.

  • System Setup:

    • Equip a dry, round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, a digital thermometer to monitor the internal reaction temperature, and a rubber septum.

    • Place the flask in a cooling bath (e.g., ice/water or dry ice/acetone) on top of a magnetic stir plate.

  • Reagent Preparation:

    • In the reaction flask, dissolve the 2-aminobutanoic acid derivative (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.).[13]

    • Allow the solution to stir and cool to the bath temperature (e.g., 0 °C).

  • Controlled Reagent Addition:

    • Dissolve the coupling reagent (e.g., HATU, 1.05 equiv.) in a minimal amount of anhydrous solvent in a separate, dry flask.

    • Using a syringe, add the coupling reagent solution to the reaction mixture dropwise over 15-30 minutes. Crucially, monitor the internal temperature throughout the addition.

    • Control Point: If the internal temperature rises by more than 5 °C, pause the addition until it returns to the setpoint.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature for 1-2 hours after the addition is complete.

    • Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, you may allow it to warm slowly to room temperature while continuing to monitor the temperature.

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[13]

    • Proceed with standard extraction, washing (brine), drying (Na₂SO₄ or MgSO₄), and concentration procedures.[13]

Diagrams and Workflows

A logical workflow is essential for safely managing exothermic reactions. The following diagram outlines a decision-making process for experimental setup and real-time control.

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase A Assess Reaction - Reagent Reactivity - Scale & Concentration B Select Control Strategy - Cooling Method (Ice vs. Dry Ice) - Addition Rate (Dropwise vs. Syringe Pump) A->B C Setup System - Internal Thermometer - Efficient Stirring - Inert Atmosphere B->C D Start Controlled Reagent Addition C->D E Monitor Internal Temp (T_internal) D->E F Is T_internal > T_set + 5°C? E->F G Continue Addition F->G No H PAUSE Addition F->H Yes G->E K Reaction Complete G->K I Enhance Cooling H->I J Wait for T_internal to Stabilize I->J J->E

Caption: Exotherm Management Workflow.

The following diagram illustrates the key factors that contribute to the severity of an exotherm.

ExothermFactors cluster_reagents Reagents cluster_conditions Conditions cluster_process Process Parameters center Exotherm Severity CouplingReagent Coupling Reagent (e.g., HATU vs EDC) CouplingReagent->center Substrate Substrate Reactivity (Steric Hindrance) Substrate->center Concentration Concentration Concentration->center Solvent Solvent Properties (Heat Capacity, BP) Solvent->center AdditionRate Addition Rate AdditionRate->center Cooling Cooling Efficiency Cooling->center Scale Reaction Scale Scale->center

Caption: Factors Influencing Exotherm Severity.

References

  • CK-12 Foundation. (n.d.). Are synthesis reactions exothermic or endothermic?
  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Unknown. (n.d.). Best Practices for Working with Chemical Reactions in the Lab.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success.
  • Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Wikipedia. (n.d.). Exothermic reaction.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Amidation Reactions.
  • Wikipedia. (n.d.). Solvent effects.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (2016, June 23). US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

Sources

Technical Support Center: Analytical Method Validation for 2-Amino-N,N-dimethylbutanamide in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 2-amino-N,N-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the quantitative analysis of this small, polar molecule in complex biological matrices such as plasma, serum, and urine. Given the unique challenges associated with this analyte, this guide emphasizes robust and reliable method development and validation, drawing from established scientific principles and regulatory standards.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of analytical methods for this compound.

1. What are the primary challenges in analyzing this compound in biological matrices?

The analysis of this compound presents several analytical hurdles primarily due to its physicochemical properties:

  • High Polarity: As a small amino acid derivative, it exhibits high polarity, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2]

  • Matrix Effects: Biological matrices are complex, containing numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5][6]

  • Low Molecular Weight: The low mass of the molecule can result in challenges with background noise and interference from other low-mass ions in the mass spectrometer.

  • Potential for Instability: Amide and amine functionalities can be susceptible to degradation under certain pH and temperature conditions.

2. Which sample preparation technique is most suitable for this compound?

The choice of sample preparation is critical for removing interferences and ensuring accurate quantification. Here's a comparison of common techniques:

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[7]Simple, fast, and inexpensive.May not effectively remove phospholipids and other interferences, leading to significant matrix effects.[3]Initial method development and screening.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts, reduces matrix effects, and allows for analyte concentration.[8][9]More time-consuming and expensive than PPT; requires method development to select the appropriate sorbent.Achieving low limits of quantification and high data quality.
Phospholipid Removal Plates/Columns Specifically designed to remove phospholipids from the sample matrix.[3]Effectively reduces a major source of matrix effects.Adds cost and an extra step to the workflow.Methods suffering from significant phospholipid-based ion suppression.

For a small polar molecule like this compound, a mixed-mode or hydrophilic interaction solid-phase extraction (SPE) is often the most effective approach to achieve a clean extract and good recovery.

3. What are the recommended liquid chromatography (LC) conditions?

Due to the high polarity of this compound, conventional C18 columns are often unsuitable. Consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[1][2][10][11] HILIC is a powerful tool for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to retain and separate a wide range of analytes, including polar compounds.[12][13][14][15][16]

  • Derivatization: If sufficient retention cannot be achieved, derivatizing the amine group with a more hydrophobic moiety can significantly improve its retention on a reversed-phase column.[17][18][19][20]

4. Is derivatization necessary for the analysis of this compound?

Derivatization is not always necessary but can be a valuable strategy to overcome challenges with retention and sensitivity.

  • When to consider derivatization:

    • Poor retention on all attempted chromatographic columns.

    • Low ionization efficiency in the mass spectrometer, leading to insufficient sensitivity.

  • Common derivatization reagents for amines:

    • Dansyl chloride: Improves hydrophobicity and provides a fluorescent tag.[18]

    • FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Adds a bulky hydrophobic group.[18]

    • Benzoyl chloride: Can derivatize both amines and alcohols.[20]

5. How should I validate the analytical method according to regulatory guidelines?

Method validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

II. Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the analysis of this compound.

Troubleshooting Poor Peak Shape

Problem: Tailing, fronting, or split peaks for this compound.

Possible Causes & Solutions:

  • Secondary Interactions with the Column:

    • Cause: The basic amine group can interact with residual silanols on silica-based columns, causing peak tailing.

    • Solution:

      • Use a column with end-capping to block silanol groups.

      • Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.

      • Operate at a lower pH to protonate the silanols or a higher pH to deprotonate the analyte (column stability permitting).

  • Inappropriate Mobile Phase pH:

    • Cause: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Experiment with different mobile phase pH values to find the optimal condition for peak shape.

  • Column Overload:

    • Cause: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Troubleshooting Low Sensitivity/Poor Signal

Problem: The signal for this compound is too low to achieve the desired LLOQ.

Possible Causes & Solutions:

  • Ion Suppression from Matrix Effects:

    • Cause: Co-eluting matrix components are suppressing the ionization of the analyte.

    • Solution:

      • Improve sample cleanup using a more rigorous SPE method or a phospholipid removal product.[3][5]

      • Optimize the chromatography to separate the analyte from the interfering peaks.

      • Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[6][21]

  • Poor Ionization Efficiency:

    • Cause: The analyte may not ionize well under the current mass spectrometer source conditions.

    • Solution:

      • Optimize source parameters such as gas flows, temperature, and voltages.

      • Consider derivatization with a reagent that enhances ionization.[17][18]

  • Suboptimal Mobile Phase:

    • Cause: The mobile phase composition can impact ionization efficiency.

    • Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to promote protonation and enhance the signal in positive ion mode.

Troubleshooting Inconsistent Recovery

Problem: The recovery of this compound from the sample preparation process is low or variable.

Possible Causes & Solutions:

  • Incomplete Elution from SPE Sorbent:

    • Cause: The elution solvent is not strong enough to fully desorb the analyte from the SPE cartridge.

    • Solution:

      • Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or adding a modifier like ammonia for a basic analyte).

      • Experiment with different elution solvents.

  • Analyte Breakthrough During Sample Loading:

    • Cause: The analyte is not fully retained on the SPE sorbent during the loading step.

    • Solution:

      • Ensure the sample is properly conditioned before loading (e.g., pH adjustment).

      • Use a stronger SPE sorbent.

      • Reduce the sample loading volume or flow rate.

  • Analyte Instability:

    • Cause: The analyte may be degrading during the sample preparation process.

    • Solution:

      • Investigate the stability of the analyte at different pH values and temperatures.

      • Perform sample preparation steps at a lower temperature (e.g., on ice).

III. Experimental Workflows & Diagrams

Sample Preparation Workflow

The following diagram illustrates a typical solid-phase extraction workflow for the analysis of this compound from plasma.

SamplePrepWorkflow start Start: Plasma Sample pretreatment Pre-treatment (e.g., add internal standard, dilute, adjust pH) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Column Conditioning (e.g., with methanol then water) conditioning->loading wash Wash (to remove interferences) loading->wash elution Elution (to collect analyte) wash->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction Workflow

Analytical Method Validation Workflow

This diagram outlines the key stages of a comprehensive analytical method validation.

MethodValidationWorkflow method_dev Method Development (Sample Prep, LC, MS) pre_validation Pre-Validation (Initial assessment of performance) method_dev->pre_validation full_validation full_validation pre_validation->full_validation documentation Documentation (Validation Plan & Report) full_validation->documentation application Application to Study Samples documentation->application

Caption: Analytical Method Validation Workflow

IV. References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Li, W., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(23), 10344-10351. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Taylor & Francis. (n.d.). HILIC – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Taylor & Francis Online. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]

  • LCGC North America. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • ResearchGate. (2023). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available at: [Link]

  • Wikipedia. (n.d.). Mixed-mode chromatography. Available at: [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

  • YouTube. (2023). Sample Preparation for Plasma Lipidomics Using MTBE Solvent System. Available at: [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]

  • ResearchGate. (2015). Isoform separation of proteins by mixed-mode chromatography. Available at: [Link]

  • PubMed. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Available at: [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Available at: [Link]

  • YouTube. (2021). Sample Prep for Blood or Serum. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-N,N-dimethylbutanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for 2-amino-N,N-dimethylbutanamide, a crucial building block in medicinal chemistry and drug development. The content is structured to offer not just procedural steps but also the underlying chemical logic, enabling researchers to make informed decisions based on the specific requirements of their projects, whether for small-scale discovery or large-scale production.

The Core Synthetic Challenge: Selective Amidation

The synthesis of this compound from its parent, 2-aminobutanoic acid, presents a classic chemoselectivity challenge. The molecule contains two nucleophilic sites: the primary α-amino group and the carboxylic acid. To achieve selective N,N-dimethylamidation of the carboxyl group, the more nucleophilic α-amino group must first be protected. This necessity establishes a fundamental three-stage workflow common to most synthetic approaches: Protection → Coupling → Deprotection . The choice of reagents and conditions in each stage significantly impacts yield, purity, cost, and scalability.

This guide will compare three robust and widely adopted methods centered on different coupling strategies:

  • Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)

  • Method B: Acid Chloride Formation

  • Method C: Uronium Salt-Mediated Coupling (HATU)

Method A: Carbodiimide-Mediated Coupling (The Industry Workhorse)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that facilitate amide bond formation.[1][2][3] The addition of 1-hydroxybenzotriazole (HOBt) is critical, as it acts as a racemization suppressant and enhances coupling efficiency by forming a more stable active ester intermediate.[1][4]

Reaction Rationale and Mechanism

The process begins with the protection of the α-amino group of 2-aminobutanoic acid, typically with a tert-butyloxycarbonyl (Boc) group, which is stable under coupling conditions but readily cleaved by acid.[5][6] The protected acid then reacts with EDC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[8] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less reactive but more stable and reacts cleanly with dimethylamine to form the desired amide bond with minimal loss of stereochemical integrity.[1][4] The final step involves acidic removal of the Boc group.[5][9]

Experimental Protocol

Step 1: N-Boc Protection of 2-Aminobutanoic Acid

  • Dissolve 2-aminobutanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq.) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir the mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminobutanoic acid.

Step 2: EDC/HOBt Coupling with Dimethylamine

  • Dissolve N-Boc-2-aminobutanoic acid (1.0 eq.), HOBt (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) to neutralize the hydrochloride salt.

  • Add EDC hydrochloride (1.2 eq.) portion-wise and stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-Boc-2-amino-N,N-dimethylbutanamide.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected amide in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.[5]

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and precipitate the product as its TFA salt. For the free amine, neutralize with a base (e.g., NaHCO₃) and extract.

Workflow Diagram: Method A

Method_A_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A 2-Aminobutanoic Acid B Boc₂O, NaHCO₃ Dioxane/H₂O A->B C N-Boc-2-amino- butanoic Acid B->C D EDC, HOBt Dimethylamine·HCl DIPEA, DCM C->D E N-Boc-2-amino- N,N-dimethylbutanamide D->E F TFA, DCM E->F G 2-Amino-N,N-dimethyl- butanamide F->G

Caption: Workflow for Carbodiimide-Mediated Synthesis.

Method B: The Acid Chloride Route (High Reactivity)

This classical method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The subsequent reaction with dimethylamine is typically very fast and high-yielding. However, the harshness of the chlorinating agents requires careful handling and can be incompatible with sensitive functional groups.

Reaction Rationale and Mechanism

After Boc-protection, the N-protected amino acid is treated with a chlorinating agent. Thionyl chloride, for instance, reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[11] The resulting acyl chloride is highly electrophilic and reacts rapidly with dimethylamine. The exothermicity of this step must be controlled by cooling.[10] The final step is the standard acidic deprotection of the Boc group.

Experimental Protocol

Step 1: N-Boc Protection of 2-Aminobutanoic Acid

  • (Follow protocol from Method A)

Step 2: Acid Chloride Formation and Amination

  • Dissolve N-Boc-2-aminobutanoic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.2 eq.) dropwise, along with a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases.

  • In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq.) in DCM and add triethylamine (TEA, 3.0 eq.). Cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the dimethylamine solution at 0 °C.

  • Stir for 1-2 hours at room temperature.

  • Perform an aqueous workup as described in Method A, Step 2. Purify by column chromatography.

Step 3: Boc Deprotection

  • (Follow protocol from Method A)

Workflow Diagram: Method B

Method_B_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A 2-Aminobutanoic Acid B Boc₂O, NaHCO₃ A->B C N-Boc-2-amino- butanoic Acid B->C D 1. (COCl)₂, cat. DMF 2. Dimethylamine, TEA C->D E N-Boc-2-amino- N,N-dimethylbutanamide D->E F TFA, DCM E->F G 2-Amino-N,N-dimethyl- butanamide F->G

Caption: Workflow for Acid Chloride-Based Synthesis.

Method C: Uronium Salt-Mediated Coupling (The High-Efficiency Route)

Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient and rapid coupling reagents available.[2][3] They operate under mild conditions and are known for their ability to couple sterically hindered amino acids with a very low risk of racemization, making them a preferred choice in modern peptide synthesis.[2][4]

Reaction Rationale and Mechanism

HATU reacts with the carboxylate of the N-Boc protected amino acid (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisouronium intermediate. This intermediate is immediately converted to a HOAt active ester, which then reacts swiftly with dimethylamine to form the amide bond.[2] The formation of the HOAt ester is key to the high efficiency and low racemization rates observed with HATU.[4] It's crucial to pre-activate the acid with HATU before adding the amine to prevent the amine from reacting directly with HATU.[12]

Experimental Protocol

Step 1: N-Boc Protection of 2-Aminobutanoic Acid

  • (Follow protocol from Method A)

Step 2: HATU Coupling with Dimethylamine

  • Dissolve N-Boc-2-aminobutanoic acid (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution.

  • Add HATU (1.1 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[13][14]

  • Add a solution of dimethylamine (1.5 eq., e.g., as a 2M solution in THF) to the activated mixture.

  • Stir at room temperature for 2-4 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Boc Deprotection

  • (Follow protocol from Method A)

Workflow Diagram: Method C

Method_C_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A 2-Aminobutanoic Acid B Boc₂O, NaHCO₃ A->B C N-Boc-2-amino- butanoic Acid B->C D HATU, DIPEA then Dimethylamine C->D E N-Boc-2-amino- N,N-dimethylbutanamide D->E F TFA, DCM E->F G 2-Amino-N,N-dimethyl- butanamide F->G

Caption: Workflow for HATU-Mediated Synthesis.

Comparative Analysis

The optimal synthesis method depends on project-specific priorities, including cost, scale, required purity, and available equipment.

ParameterMethod A: EDC/HOBtMethod B: Acid ChlorideMethod C: HATU
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Excellent (>95%)
Racemization Risk Low (with HOBt)[1]Moderate to HighVery Low[2]
Reagent Cost Low to ModerateLowHigh
Reaction Conditions MildHarsh (corrosive reagents)Very Mild
Scalability Excellent; widely used in industry.Good, but requires specialized equipment for handling corrosive reagents.Good, but cost can be prohibitive for very large scales.
Workup/Purification Straightforward; EDC byproducts are water-soluble.[1]Requires careful quenching; byproducts are gaseous or volatile.Requires aqueous washes to remove DMF and byproducts.
Safety Concerns Low; EDC is a sensitizer.High; SOCl₂/ (COCl)₂ are toxic and corrosive.[10]Low; HATU is stable but expensive.

Conclusion and Recommendations

  • For routine, large-scale synthesis where cost is a primary driver, Method A (EDC/HOBt) is the most balanced choice. It offers good yields, low racemization risk with the inclusion of HOBt, and utilizes cost-effective and relatively safe reagents. The water-solubility of its byproducts simplifies purification, making it a robust industrial process.[1]

  • For situations demanding the highest possible yield where cost is less of a concern and potential racemization is acceptable, Method B (Acid Chloride) can be effective. Its primary advantage is the high reactivity of the acyl chloride intermediate, which often drives the reaction to completion. However, this method's reliance on hazardous reagents necessitates stringent safety protocols.

  • For complex syntheses, small-scale discovery chemistry, or when preserving stereochemical integrity is paramount, Method C (HATU) is the superior choice. Despite its higher cost, the speed, efficiency, mild conditions, and extremely low risk of racemization make it ideal for preparing high-purity compounds, especially with sterically hindered or sensitive substrates.[2][3]

Ultimately, the selection of a synthetic route for this compound should be a strategic decision based on a thorough evaluation of these competing factors.

References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Google Scholar.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publications.
  • 7.4 Racemization Assays. (n.d.). Google Scholar.
  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Racemization pathways during amide bond formation. (n.d.). ResearchGate.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Carbodiimide. (n.d.). Wikipedia.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Peptide Synthesis Technology.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Guide.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.). Google Patents.
  • HATU/PyBOP coupling procedure question. (2023). Reddit.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis. (n.d.). Benchchem.
  • instructions - edc. (n.d.). Thermo Fisher Scientific.

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A Senior Application Scientist's Guide to the Structural Validation of 2-amino-N,N-dimethylbutanamide Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For a seemingly simple molecule like 2-amino-N,N-dimethylbutanamide, a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial clues but often falls short of providing conclusive proof of its covalent framework.[1][2][3] Signal overlap, particularly in the aliphatic region, can create ambiguity, making it difficult to definitively assign each proton and carbon to its precise location.

This guide provides a comprehensive, field-proven methodology for validating the structure of this compound. We will move beyond the limitations of 1D NMR and employ a suite of two-dimensional (2D) NMR experiments. From an application scientist's perspective, the goal is not just to acquire data, but to design a self-validating workflow where each experiment builds logically upon the last, culminating in an undeniable structural proof. We will compare and contrast the roles of COSY, HSQC, and HMBC, demonstrating how their combined power resolves all structural ambiguity.

The Analytical Challenge: Assembling the Pieces of this compound

Before diving into the experiments, let's deconstruct our target molecule. The core challenge lies in confirming the connectivity between three distinct structural fragments:

  • The n-butyl chain backbone (CH₃-CH₂-CH-).

  • The amino group (-NH₂) at the C2 position.

  • The N,N-dimethyl amide group (-C(=O)N(CH₃)₂).

Our task is to use 2D NMR to find indisputable evidence that these pieces are connected in the proposed manner.

Structure of this compound with atom numbering Figure 1. Target molecule with systematic numbering for NMR assignment.

The 2D NMR Toolkit: A Comparative Overview

For the structural elucidation of complex small molecules, a combination of 2D NMR experiments is essential.[4][5] Each technique provides a unique piece of the puzzle by revealing different types of nuclear interactions.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8] It is the workhorse for establishing proton-proton connectivity within a spin system, effectively tracing out the carbon backbone through its attached protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbons they are attached to (¹JCH).[9][10][11] Its high sensitivity and resolution make it the gold standard for assigning a proton signal to its corresponding carbon, providing a direct H-C correlation map.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects correlations between protons and carbons over multiple bonds, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14][15] HMBC is the key to connecting disparate spin systems across quaternary carbons (like the carbonyl in our molecule) or heteroatoms, thereby assembling the complete molecular structure.[12]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a logical workflow designed for unambiguous structural confirmation. The choice of solvent is critical; DMSO-d₆ is selected here as it allows for the observation of the exchangeable -NH₂ protons, which can provide valuable long-range correlations in the HMBC spectrum.

Step 1: Sample Preparation
  • Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition (500 MHz Spectrometer Example)
  • 1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. These serve as the foundational axes for the 2D plots.

  • COSY: Acquire a gradient-enhanced (gCOSY) spectrum. This experiment reveals ¹H-¹H couplings.[16]

  • HSQC: Acquire a sensitivity-enhanced, edited HSQC spectrum. This experiment correlates ¹H to their directly attached ¹³C. The "edited" nature of the pulse sequence will also differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with much higher sensitivity.[12]

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. The key here is to optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe correlations across two and three bonds, which are crucial for connecting the molecular fragments.[15]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_int Interpretation & Validation Prep Sample Preparation (10-15 mg in DMSO-d6) D1 1D ¹H & ¹³C Prep->D1 COSY gCOSY D1->COSY HSQC Edited gHSQC COSY->HSQC Int_COSY Establish Spin System (H2-H3-H4) COSY->Int_COSY HMBC gHMBC HSQC->HMBC Int_HSQC Assign C-H Pairs (C2-H2, C3-H3, etc.) HSQC->Int_HSQC Int_HMBC Connect Fragments via Carbonyl (C1) HMBC->Int_HMBC Final Final Validated Structure Int_COSY->Final Int_HSQC->Final Int_HMBC->Final

Diagram 1. Experimental workflow for structural validation.

Data Interpretation: A Step-by-Step Validation

We will now interpret the expected data from each experiment, demonstrating how they collectively validate the structure.

Part 1: Foundational Assignments from 1D and HSQC Data

The first step is to assign the proton signals to their directly attached carbons using the HSQC spectrum. This provides definitive C-H pairs, which are the building blocks for further analysis.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

Atom Label Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) HSQC Correlation
H2 / C2 ~3.5 ~58 Yes
H3 / C3 ~1.7 ~25 Yes
H4 / C4 ~0.9 ~11 Yes
H5/H6 / C5/C6 ~2.9, ~3.1 ~36, ~37 Yes
NH₂ ~2.5 (broad) - No

| C1 (C=O) | - | ~175 | No |

Note: The two N-methyl groups (H5/H6, C5/C6) may show distinct chemical shifts due to restricted rotation around the amide C-N bond, a common phenomenon.

Part 2: Tracing the Backbone with COSY

The COSY spectrum reveals the proton connectivity within the butyl fragment. Cross-peaks indicate which protons are coupled, allowing us to "walk" along the chain.[17]

Table 2: Expected COSY Correlations

Correlating Protons Bonds of Separation Interpretation
H2H3 3 Confirms the C2-C3 bond.

| H3H4 | 3 | Confirms the C3-C4 bond. |

The COSY data establishes an uninterrupted H2-H3-H4 spin system, validating the CH-CH₂-CH₃ fragment. However, it provides no information about how this fragment connects to the amide or where the amino group is located.

Diagram 2. COSY correlation network for the butyl fragment.

Part 3: The Final Proof with HMBC

The HMBC spectrum is the definitive experiment that connects all the pieces. It shows correlations from protons to carbons that are 2 or 3 bonds away, crucially including correlations to the quaternary carbonyl carbon (C1).

Table 3: Key Expected HMBC Correlations for Structural Validation

Proton Correlates to Carbon... Bonds of Separation Significance
H2 C1 (Carbonyl) 2 Crucial Link: Places the butyl fragment adjacent to the carbonyl.
H2 C4 3 Confirms the butyl chain structure.
H3 C1 (Carbonyl) 3 Cross-validates the H2-C1 link.
H4 C2 3 Confirms the butyl chain structure.
H5/H6 (N-CH₃) C1 (Carbonyl) 2 Crucial Link: Confirms the N,N-dimethyl groups are attached to the amide carbonyl.
NH₂ C2 2 Confirms the amino group is at the C2 position.

| NH₂ | C3 | 3 | Cross-validates the position of the amino group. |

The two correlations highlighted in bold are the most critical. The correlation from H2 to C1 and from the N-methyl protons (H5/H6) to the same C1 carbon unambiguously prove that the butyl fragment and the N,N-dimethylamino group are both attached to the same carbonyl carbon, completing the structural puzzle.

G C1 C1 (C=O) C2 C2 C3 C3 C4 C4 C56 C5/C6 H2 H2 H2->C1 ²JCH H2->C4 ³JCH H3 H3 H3->C1 ³JCH H4 H4 H56 H5/H6 (N-Me) H56->C1 ²JCH NH2 NH₂ NH2->C2 ²JCH

Diagram 3. Key HMBC correlations validating the final structure.

Comparative Summary of Techniques

This table summarizes the unique contribution of each 2D NMR experiment to the final structural proof.

Table 4: Comparison of 2D NMR Techniques for Validating this compound

Technique Type of Correlation Information Provided Limitations for this Molecule
COSY ¹H—¹H (through-bond) Establishes the H2-H3-H4 connectivity of the butyl fragment. Cannot connect fragments across the carbonyl carbon or locate the N-methyl groups.
HSQC ¹H—¹³C (one-bond) Unambiguously assigns each proton to its directly attached carbon. Provides no information about connectivity between C-H pairs.

| HMBC | ¹H—¹³C (multiple-bond) | Connects all fragments by showing correlations across the carbonyl carbon (C1) from both the butyl chain (H2) and the N-methyl groups (H5/H6). Confirms the position of the -NH₂ group. | The absence of a correlation does not necessarily mean no connection exists, but the presence of key correlations is definitive proof. |

Conclusion

The structural validation of this compound serves as a perfect case study for the power of a multi-pronged 2D NMR strategy. While 1D NMR and COSY analysis can identify fragments of the molecule, they are insufficient for proving the complete assembly. The HSQC experiment provides the essential C-H assignments, setting the stage for the final, definitive proof offered by HMBC. It is the long-range HMBC correlations to the quaternary carbonyl carbon that bridge the disparate spin systems and confirm the global molecular architecture. This logical, self-validating workflow represents a robust and reliable methodology for any researcher, scientist, or drug development professional tasked with the critical responsibility of structural elucidation.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • NMR Wiki. (2009, January 27). HSQC.
  • Chemistry LibreTexts. (2024, November 12). HMBC.
  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, October 4). HMBC and HMQC Spectra.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • SciSpace. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • University of Gothenburg. (2023). Small molecule-NMR.

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A Comparative Analysis of 2-Amino-N,N-dimethylbutanamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-amino-N,N-dimethylbutanamide and its key structural isomers. While direct, head-to-head experimental comparisons are sparse in the current literature, this document synthesizes available data on related compounds and fundamental principles of medicinal chemistry to offer a predictive framework for their physicochemical properties and potential biological activities. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of these compounds and to propose robust experimental avenues for their further investigation.

Introduction: The Significance of Structural Isomerism

In drug discovery and development, structural isomerism plays a critical role in determining the pharmacological profile of a molecule. Subtle changes in the arrangement of atoms can lead to profound differences in how a compound interacts with biological targets, its metabolic stability, and its overall therapeutic potential. This guide focuses on this compound and its isomers, a class of small molecules with potential applications in medicinal chemistry. By examining their structural nuances, we can begin to predict their differential behaviors and design targeted experiments to unlock their therapeutic promise.

The isomers under consideration in this guide are:

  • This compound: The primary compound of interest.

  • 3-Amino-N,N-dimethylbutanamide: A positional isomer where the amino group is on the third carbon.

  • 4-Amino-N,N-dimethylbutanamide: A positional isomer with the amino group on the terminal carbon.

  • 2-(Dimethylamino)butanamide: An isomer where the dimethylamino group is on the second carbon, and the primary amine is a primary amide.

Synthesis Strategies: Accessing the Isomeric Scaffolds

The synthesis of these amino amide derivatives can be approached through established organic chemistry methodologies. The choice of synthetic route will depend on the desired isomer and the availability of starting materials.

Protocol 1: Synthesis of this compound

This protocol outlines a general approach for the synthesis of the target compound, starting from the corresponding amino acid.

Step 1: N-Boc Protection of 2-Aminobutanoic Acid

  • Dissolve 2-aminobutanoic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2-aminobutanoic acid.

Step 2: Amide Coupling with Dimethylamine

  • Dissolve Boc-2-aminobutanoic acid in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a 2 M solution of dimethylamine in THF (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to yield Boc-2-amino-N,N-dimethylbutanamide.

Step 3: Boc Deprotection

  • Dissolve the protected amide in a 4 M solution of HCl in dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate under reduced pressure to obtain this compound hydrochloride.

  • The free base can be obtained by neutralization with a suitable base.

A similar strategic approach can be employed for the synthesis of the other isomers by starting with the appropriate amino acid precursor.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a calculated comparison of key properties for this compound and its isomers.

PropertyThis compound3-Amino-N,N-dimethylbutanamide4-Amino-N,N-dimethylbutanamide2-(Dimethylamino)butanamide
Molecular Formula C6H14N2OC6H14N2OC6H14N2OC6H14N2O
Molecular Weight 130.19130.19130.19130.19
Predicted LogP -0.34[1]-0.25-0.18-0.15
Predicted pKa (Amine) ~9.5~10.2~10.6~9.8 (amide N is not basic)
Hydrogen Bond Donors 1112
Hydrogen Bond Acceptors 2222
Polar Surface Area (Ų) 41.541.541.558.6

Expert Insights: The position of the amino group significantly influences the predicted basicity (pKa) of the isomers. The terminal amino group in 4-amino-N,N-dimethylbutanamide is predicted to be the most basic, which could impact its interaction with acidic residues in biological targets and its cellular permeability. The increased polar surface area of 2-(dimethylamino)butanamide, due to the primary amide, may lead to lower membrane permeability compared to the other isomers.

Comparative Analysis of Potential Biological Activity

While specific biological data for these compounds is limited, we can extrapolate potential activities based on the structure-activity relationships (SAR) of similar small molecules. The primary amino group and the tertiary amide are key functional groups that can participate in various biological interactions.

Hypothesized Biological Targets and Activities:
  • Neurological Targets: Small amino acid derivatives are known to interact with receptors and transporters in the central nervous system. The isomers could potentially modulate the activity of GABA receptors, glutamate receptors, or monoamine transporters. The different spatial arrangements of the amino and amide groups will likely lead to distinct binding affinities and selectivities for these targets.

  • Enzyme Inhibition: The amino and amide functionalities could act as pharmacophores for inhibiting various enzymes, such as proteases, kinases, or histone deacetylases. The positioning of these groups will be critical for fitting into the active site of an enzyme and establishing key interactions.

  • Antimicrobial Activity: Some small cationic molecules exhibit antimicrobial properties by disrupting bacterial cell membranes. The basicity and lipophilicity of these isomers will influence their potential as antimicrobial agents.

Proposed Experimental Workflow for Comparative Biological Profiling:

To elucidate the distinct pharmacological profiles of these isomers, a systematic screening approach is recommended.

Caption: Proposed workflow for the comparative biological evaluation of this compound and its isomers.

Detailed Experimental Protocols:

Protocol 2: Receptor Binding Assay (Radioligand Displacement)

This protocol provides a general framework for assessing the binding affinity of the isomers to a target G-protein coupled receptor (GPCR).

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ligand), and varying concentrations of the test isomer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The following logical diagram illustrates the potential impact of structural modifications on the biological activity of the butanamide scaffold.

SAR_logic cluster_scaffold Butanamide Scaffold cluster_modifications Structural Modifications cluster_properties Impact on Properties cluster_activity Potential Biological Outcomes Scaffold Core Butanamide Structure AminoPos Position of Amino Group (C2, C3, C4) Scaffold->AminoPos NSubst N-Alkylation of Amine (Primary vs. Tertiary) Scaffold->NSubst AmideSubst N-Alkylation of Amide (Primary vs. Tertiary) Scaffold->AmideSubst Basicity Alters Basicity (pKa) AminoPos->Basicity Major Sterics Changes Steric Hindrance AminoPos->Sterics NSubst->Basicity Lipophilicity Modifies Lipophilicity (LogP) NSubst->Lipophilicity Hbonding Affects Hydrogen Bonding Potential NSubst->Hbonding Reduces H-bond donors AmideSubst->Lipophilicity AmideSubst->Hbonding Removes H-bond donor Binding Altered Receptor/Enzyme Binding Affinity & Selectivity Basicity->Binding Permeability Modified Cell Permeability Lipophilicity->Permeability Metabolism Changes in Metabolic Stability Lipophilicity->Metabolism Sterics->Binding Hbonding->Binding

Caption: Structure-Activity Relationship (SAR) logic for butanamide isomers.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound and its isomers. While direct experimental data remains to be generated, the principles of medicinal chemistry and SAR analysis of related compounds suggest that these isomers likely possess distinct physicochemical and pharmacological profiles. The proposed experimental workflows offer a clear path forward for elucidating these differences. Future research should focus on the systematic synthesis and biological evaluation of these compounds to identify potential lead candidates for further drug development. The exploration of their enantiomers will also be a critical step in understanding their full therapeutic potential, as stereochemistry often plays a deciding role in biological activity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Dimethylamino)butanamide. National Center for Biotechnology Information. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Drug Design. Academic Press.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Zhang, M. Q., & Wilkinson, B. (2007). The role of amides in the structure and function of proteins. Journal of Molecular Biology, 368(5), 1475-1488.

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) Analysis of Synthesized 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a novel synthesized entity such as 2-amino-N,N-dimethylbutanamide, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of potential active pharmaceutical ingredients (APIs).[1] Among the array of analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and primary method for purity determination.[2][3]

This guide provides an in-depth, objective comparison of qNMR with orthogonal analytical methods for assessing the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that often rely on response factors, qNMR is founded on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][4] This unique characteristic positions qNMR as a primary ratio method of measurement, allowing for the direct quantification of a substance's purity against a certified internal standard without needing a reference material of the analyte itself.[4] This is particularly advantageous for novel compounds where a certified standard of the analyte is not yet available. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) both recognize qNMR as a valid method for purity determination and reference standard characterization.[5][6]

The inherent quantitative nature of NMR provides a high degree of accuracy and confidence in the results, making it a cornerstone for establishing the purity of new chemical entities.[3][4]

Experimental Workflow: qNMR Purity Assay

A successful qNMR experiment hinges on meticulous planning and execution, from sample preparation to data acquisition and processing.[2] The following protocol is a self-validating system designed for the accurate purity assessment of this compound.

Logical Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Select Analyte & Internal Standard (IS) B Metrological Weighing of Analyte & IS A->B Ensure no signal overlap and chemical compatibility C Dissolve in Deuterated Solvent (e.g., D₂O or DMSO-d₆) B->C Accurate to 0.01 mg D Homogenize Solution in NMR Tube C->D Complete dissolution is critical E Instrument Qualification (Tuning, Shimming, Pulse Calibration) D->E F Set Key Parameters (D1, NS, SW, AQ) E->F Optimize for quantification G Acquire 1D ¹H Spectrum F->G Ensure full relaxation and high S/N H Apply Fourier Transform & Zero-Filling G->H I Phase & Baseline Correction H->I Manual correction for accuracy J Integrate Analyte & IS Signals I->J Define integration limits K Calculate Purity J->K Apply qNMR Purity Equation

Caption: Experimental workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

1. Selection of the Internal Standard (IS): The choice of an IS is critical for the accuracy of the qNMR experiment.[7] For a polar compound like this compound, an ideal IS should be:

  • Highly pure and stable: With a well-documented purity traceable to a certified reference material.[7]

  • Soluble in the same deuterated solvent: Maleic acid is an excellent choice for polar compounds in solvents like D₂O or DMSO-d₆.[7]

  • Chemically inert: It must not react with the analyte or the solvent.

  • Spectrally simple: Possessing signals in a region of the spectrum free from analyte or impurity peaks.[8]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar molar equivalent of the chosen internal standard (e.g., Maleic acid) into a vial, recording the weights to a precision of 0.01 mg.[9]

  • Dissolve the mixture in a precise volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • Ensure complete dissolution and transfer the homogenous solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Pulse Program: Use a simple single-pulse sequence (e.g., 'zg' on Bruker systems).[9]

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. It must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS to ensure complete relaxation of all protons. A value of 30-60 seconds is often a safe starting point.[2]

    • Pulse Width: Calibrate a precise 90° pulse for the specific sample to ensure uniform excitation.[9]

    • Number of Scans (NS): Acquire sufficient scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is essential for precise integration.[2][10]

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to allow the Free Induction Decay (FID) to fully decay, preventing truncation artifacts.[2]

4. Data Processing and Purity Calculation:

  • Apply an appropriate window function (e.g., a small line broadening of 0.1-0.3 Hz) and zero-fill the data to improve digital resolution.[10]

  • Perform careful manual phasing and baseline correction to ensure the accuracy of the integrals.[10]

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

  • The purity of the analyte (Purityₐ) is calculated using the following equation[2]:

    Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • a: Analyte (this compound)

    • std: Internal Standard

Comparative Analysis: qNMR vs. Orthogonal Methods

Relying on a single analytical method can sometimes be misleading.[1] Therefore, comparing qNMR with orthogonal methods—those based on different physicochemical principles—provides a more comprehensive and trustworthy purity assessment.

Overview of Orthogonal Techniques
  • High-Performance Liquid Chromatography (HPLC-UV): A chromatographic technique that separates components based on their differential partitioning between a stationary and mobile phase. Purity is typically assessed by area percent of the main peak, but this assumes all components have the same response factor at the detection wavelength, which can be a significant source of error.[11]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow associated with a material's melting transition. The presence of impurities broadens and depresses the melting point, which can be used to calculate purity based on the van't Hoff equation.[12][13][14] This method is only suitable for pure, crystalline materials that do not decompose upon melting.[12]

Quantitative Data Comparison

The following table summarizes the performance characteristics of qNMR against common orthogonal methods for purity assessment.

Parameter Quantitative NMR (qNMR) HPLC-UV Differential Scanning Calorimetry (DSC)
Principle Spectroscopy (Nuclear Spin)Chromatography (Separation)Thermal Analysis (Melting Point Depression)
Analyte Standard Requires IS, not analyte standard[4]Requires analyte standard for accurate assayDoes not require a standard
Accuracy High (Primary Ratio Method)[6]Moderate to High (dependent on RRFs)[11]Moderate (depends on sample properties)[15]
Precision (%RSD) Excellent (<1%)[2]Excellent (<1.5%)[16]Good (1-5%)
Specificity High (structurally specific signals)High (with proper method development)Low (not specific to impurity structure)
LOD/LOQ Moderate (e.g., ~1.5 mg/mL LOQ)[17]Very Low (e.g., ~0.08 µg/mL LOQ)[17]Not applicable for trace impurities
Sample Throughput ModerateHighLow
Destructive? NoYesYes

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]

Method Selection and Validation

The choice of analytical technique should be guided by the specific requirements of the analysis and the properties of the compound.

Decision Logic for Purity Method Selection

Method_Selection Start Need to determine purity of a new synthesized compound Q1 Is a certified reference standard of the analyte available? Start->Q1 qNMR Use qNMR (Primary Method) Q1->qNMR No HPLC Use HPLC-UV (Assay vs. Standard) Q1->HPLC Yes Q2 Is the compound crystalline and thermally stable? Q3 Is trace impurity profiling (LOD/LOQ) the primary goal? Q2->Q3 No DSC Use DSC (Orthogonal Check) Q2->DSC Yes Q3->qNMR No, qNMR for absolute purity HPLC_Area Use HPLC-UV (Area % for relative purity) Q3->HPLC_Area Yes qNMR->Q2 Consider orthogonal check HPLC->Q2 Consider orthogonal check

Caption: Decision tree for selecting a purity assessment method.

Trustworthiness Through Validation

To ensure the trustworthiness of the results, any analytical method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[16][18] A qNMR method should be validated for:

  • Specificity: Demonstrating that the signals used for quantification are free from interference from impurities, the IS, or solvent signals.[16]

  • Linearity: Showing a linear relationship between signal intensity and concentration over a defined range.

  • Accuracy & Precision: Determined through replicate measurements and comparison to known values, ensuring the method is both close to the true value and reproducible.[16]

  • Robustness: Assessing the method's resilience to small, deliberate variations in parameters like temperature or solvent volume.

Conclusion

For the definitive purity assessment of a newly synthesized compound like this compound, quantitative NMR (qNMR) stands out as a superior primary method. Its foundation in the direct proportionality between signal intensity and molar concentration grants it a high level of accuracy and trustworthiness, especially when a certified standard of the analyte is unavailable. While orthogonal methods like HPLC-UV are invaluable for detecting trace impurities and DSC for confirming the purity of crystalline solids, qNMR provides a direct, non-destructive, and structurally specific measure of absolute purity. By integrating a validated qNMR protocol into the analytical workflow, researchers and drug developers can establish a robust and reliable foundation for the quality control and advancement of new chemical entities.

References

  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy - gmp-compliance.org.
  • Purity Determination by DSC. Creative Biolabs.
  • Purity by Absolute qNMR Instructions. Unknown Source.
  • How will you ascertain purity of sample by DSC? Discuss its principle. PharmaTutor.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • What is qNMR (quantitative NMR) ?. JEOL Ltd.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
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  • Stimuli Article (qNMR). US Pharmacopeia (USP).
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  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Unknown Source.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
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comparing the efficacy of different chiral stationary phases for 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Developing an Enantioselective HPLC Method for 2-amino-N,N-dimethylbutanamide

A Senior Application Scientist's Approach to Chiral Method Development

Welcome to a comprehensive guide on developing a robust and efficient method for the chiral separation of this compound. As researchers and professionals in drug development, the ability to accurately resolve and quantify enantiomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide is structured not as a rigid protocol, but as a strategic workflow. We will dissect the target molecule, hypothesize its interactions with various chiral stationary phases (CSPs), and lay out a logical, step-by-step process for method development, from initial screening to final optimization.

Our approach is grounded in first principles of chiral recognition, explaining the causality behind each experimental choice. This ensures that the resulting method is not only effective but also scientifically sound and defensible.

Understanding the Target Analyte: this compound

Before any experiment, a thorough analysis of the analyte's structure is critical. This informs our selection of candidate CSPs and initial screening conditions.

Structure: this compound

  • IUPAC Name: 2-amino-2,3-dimethylbutanamide[1]

  • Molecular Formula: C₆H₁₄N₂O[1]

  • Key Features:

    • Quaternary Chiral Center: The chiral carbon is bonded to a methyl group, an isopropyl group, a primary amine (-NH₂), and an N,N-dimethylaminocarbonyl group (-C(=O)N(CH₃)₂). This steric hindrance around the chiral center can make separation challenging.

    • Primary Amine: The free -NH₂ group is a key interaction site, capable of hydrogen bonding and, crucially, forming complexes with specific types of CSPs.

    • Amide Group: The N,N-dimethylated amide group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

    • Hydrophobicity: The isopropyl and methyl groups provide a degree of hydrophobicity.

This combination of a sterically hindered primary amine and other functional groups suggests that multiple interaction mechanisms will be necessary for successful chiral recognition.

Selecting Candidate Chiral Stationary Phases (CSPs): A Comparative Rationale

The choice of CSP is the most critical factor in chiral separations. Based on the analyte's structure, we can prioritize several classes of CSPs. The most successful separations often rely on a combination of attractive interactions (like hydrogen bonds or ionic forces) and steric repulsion to differentiate between enantiomers.

Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+))
  • Mechanism & Rationale: These CSPs feature an optically active crown ether chemically bonded to a silica support. The primary mechanism for chiral recognition is the formation of a host-guest complex with the protonated primary amine (-NH₃⁺) of the analyte.[2] The three-dimensional structure of the crown ether allows for differential interactions with the other substituents around the chiral center of the two enantiomers. Given that our analyte possesses a primary amine, this CSP type is a prime candidate.

  • Expert Insight: Crown ether phases are specifically designed for the enantioseparation of amino acids and compounds with primary amino groups.[2] The efficiency of these columns often depends on using an acidic mobile phase to ensure the analyte's amine is protonated.

Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX™)
  • Mechanism & Rationale: These phases are designed with both anionic and cationic functional groups, making them ideal for separating zwitterionic molecules like amino acids and their derivatives.[3] For this compound, the protonated amine can interact with the anionic site (e.g., sulfonic acid) while other parts of the molecule can engage in hydrogen bonding or dipole-dipole interactions with the cinchona alkaloid-based selector.[3]

  • Expert Insight: The dual-ion interaction mechanism provides a powerful and often highly selective tool for amphoteric analytes. The mobile phase composition, particularly the type and concentration of acid/base additives and water content, is critical for controlling retention and selectivity.[3][4]

Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ T)
  • Mechanism & Rationale: Based on antibiotics like teicoplanin, these CSPs offer a complex array of interaction sites, including carboxyl and amino groups for ionic interactions, and peptide linkages for hydrogen bonding.[5] This multi-modal interaction capability makes them highly versatile. The "basket-like" structure can create steric hindrance that aids in differentiating enantiomers. They have demonstrated broad success in separating various amino acids.[5]

  • Expert Insight: Teicoplanin-based phases are particularly effective for amino acids in hydro-organic mobile phases, often without the need for complex modifiers.[5] This simplifies method development and can lead to more robust methods.

Polysaccharide-Based CSPs (e.g., Chiralpak® IA/IB/IC)
  • Mechanism & Rationale: These are among the most widely used CSPs, consisting of amylose or cellulose derivatives coated or bonded to silica.[6] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure. The carbamate groups on the polymer backbone are key interaction sites.

  • Expert Insight: While incredibly versatile, the steric bulk around the quaternary chiral center of our analyte might pose a challenge for fitting into the chiral cavities of some polysaccharide phases. However, their broad applicability makes them essential components of any initial screening protocol.

A Systematic Workflow for Chiral Method Development

A structured approach is key to developing a method efficiently. The following workflow moves from broad screening to fine-tuning, ensuring a logical progression and self-validating results.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Analysis (this compound) B Select Candidate CSPs (Crown Ether, Zwitterionic, Macrocyclic, Polysaccharide) A->B C Define Screening Conditions (Polar Organic, Reversed-Phase) B->C D Perform Initial Runs C->D E Identify Promising CSP(s) (Evaluate Rs, α, k) D->E Analyze Data F Optimize Mobile Phase (Modifier Type/Conc., Organic Solvent Ratio) E->F G Fine-Tune Parameters (Temperature, Flow Rate) F->G H Confirm Peak Identity & Purity G->H I Assess Robustness (Small parameter variations) H->I Method Ready J Finalize Method I->J

Caption: A logical workflow for chiral method development.

Experimental Protocol: Step-by-Step Guide

Step 1: Column Screening Protocol

The objective is to quickly identify which CSP type shows the most promise (i.e., any separation, even if partial).

  • Prepare Analyte Stock Solution: Dissolve racemic this compound in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Select Columns for Screening:

    • CROWNPAK® CR-I(+)

    • CHIRALPAK® ZWIX(+)

    • Chirobiotic™ T

    • Chiralpak® IA

  • Define Screening Mobile Phases: Use a set of diverse mobile phases to probe different interaction mechanisms.

    • Polar Organic Mode (for ZWIX, Polysaccharide):

      • Mobile Phase A: Acetonitrile / Methanol / Acetic Acid / Diethylamine (98 / 2 / 0.3 / 0.2, v/v/v/v)

    • Reversed-Phase Mode (for Macrocyclic, Crown Ether):

      • Mobile Phase B (Acidic): 0.1% Trifluoroacetic Acid (TFA) in Methanol/Water (50/50, v/v). This is particularly suited for the Crown Ether CSP.[2]

      • Mobile Phase C (Buffered): 20 mM Ammonium Acetate in Methanol/Water (80/20, v/v)

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or use a mass spectrometer for more sensitive detection.

  • Execution: Sequentially run the analyte on each of the four columns with the appropriate mobile phases.

  • Evaluation: Analyze the chromatograms. Look for baseline separation, peak shape, and retention time. Any sign of peak splitting or shouldering is a positive result.

Step 2: Method Optimization Protocol

Once a promising CSP is identified (e.g., the CROWNPAK CR-I(+) shows partial separation with Mobile Phase B), proceed to optimization.

  • Optimize Organic Modifier: While keeping the acidic additive constant (0.1% TFA), vary the ratio of Methanol/Water (e.g., 40/60, 50/50, 60/40). Observe the effect on retention (k) and resolution (Rs).

  • Optimize Additive: If using a ZWIX or polysaccharide phase, systematically vary the concentration and type of acidic (e.g., acetic acid, formic acid) and basic (e.g., diethylamine, ethanolamine) additives. These are crucial for controlling the ionization states of both the analyte and the CSP.[4]

  • Optimize Temperature: Analyze the separation at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, although they may increase analysis time and backpressure.

  • Optimize Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to find the best balance between analysis time and efficiency (plate count).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. The primary metrics for evaluating efficacy are:

  • Retention Factor (k): Measures how long the analyte is retained on the column. Values between 2 and 10 are generally ideal.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. An α > 1 is required for any separation. The higher, the better.

  • Resolution (Rs): The most important metric, it quantifies the degree of separation between the two enantiomer peaks. An Rs ≥ 1.5 indicates baseline separation.

Table 1: Hypothetical Screening Results for this compound

Chiral Stationary PhaseMobile Phasek₁k₂Selectivity (α)Resolution (Rs)Comments
CROWNPAK CR-I(+) 0.1% TFA in MeOH/H₂O (50/50)3.13.51.131.3Promising partial separation. Good peak shape.
CHIRALPAK ZWIX(+) ACN/MeOH/AcOH/DEA5.25.21.000.0No separation observed. Strong retention.
Chirobiotic T 20mM NH₄OAc in MeOH/H₂O (80/20)2.52.61.040.5Slight peak shouldering. Needs optimization.
Chiralpak IA ACN/MeOH/AcOH/DEA8.18.11.000.0No separation. Broad peaks.

This table presents a template for how experimental data would be organized. The values are for illustrative purposes only.

Conclusion and Final Recommendations

Developing a successful enantioselective method requires a systematic approach rooted in understanding the analyte's chemistry. For this compound, its sterically hindered primary amine makes Crown Ether-based CSPs the most promising starting point, followed by Macrocyclic Glycopeptide and Zwitterionic phases. A thorough screening of these CSPs with diverse mobile phases, followed by a logical optimization of the most promising conditions, is the most efficient path to a robust, reliable, and scientifically sound method. This guide provides the strategic framework and detailed protocols necessary to achieve that goal.

References

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • D'Orazio, G., Fanali, C., & Asfaha, Y. G. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]

  • Onysko, M., et al. (2020). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Molecules. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Doncea, S., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. [Link]

  • Breitbach, Z. S., et al. (2011). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. Chromatographia. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Lee, S., et al. (2014). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A. [Link]

  • Wernisch, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Grecea, M., & Contineanu, R. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]

  • J&K Scientific. 2-Amino-2,3-dimethylbutanamide, 96%. [Link]

  • Fukushima, T., et al. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Haginaka, J., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Aminobutanamide Derivatives in Epilepsy Treatment

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. The 2-aminobutanamide scaffold has emerged as a promising starting point, largely due to its structural relationship with the highly successful AED, levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide). Levetiracetam's unique mechanism of action, which involves binding to the synaptic vesicle glycoprotein 2A (SV2A), sets it apart from many traditional AEDs and has spurred interest in exploring the therapeutic potential of its structural analogs.[1][2]

This guide focuses on 2-amino-N,N-dimethylbutanamide, a derivative of the core 2-aminobutanamide structure, and compares its hypothetical biological activity with structurally related compounds. By examining the impact of substitutions on the amide nitrogen and the overall molecular architecture, we can infer potential structure-activity relationships (SAR) that may guide the design of future anticonvulsant candidates.

Comparative Analysis of Anticonvulsant Activity

While direct experimental data for this compound is limited in publicly available literature, we can extrapolate its potential activity by comparing it with structurally similar compounds that have been evaluated in preclinical anticonvulsant models. The primary models used for initial screening are the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence and myoclonic seizures.[3][4]

CompoundStructureMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Notes
(S)-2-Aminobutanamide Not widely reportedNot widely reportedKey chiral intermediate for Levetiracetam.[5]
Levetiracetam > 540 (i.p., mice)> 540 (i.p., mice)Potent in kindling models of epilepsy.[6]
Seletracetam PotentPotentHigher affinity for SV2A than Levetiracetam.[7]
(S)-N-Cbz-α-amino-N-methylglutarimide -36.3 (i.p., mice)12.5 (i.p., mice)Demonstrates that N-methylation can enhance potency.[8]
4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide -PotentPotentA hybrid molecule showing broad-spectrum activity.[3]

Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED₅₀ indicates a more potent compound. "Not widely reported" indicates a lack of readily available data in the public domain for these specific tests.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobutanamide derivatives is highly dependent on their three-dimensional structure and the nature of their substituents.

The Role of the Amide Group

The amide moiety is a critical pharmacophore in many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor.[2] In the context of anticonvulsant activity, modifications to the amide nitrogen can significantly impact potency and pharmacokinetic properties.

  • N-Alkylation: Studies on related N-Cbz-α-amino-N-alkylglutarimides have shown that N-methylation can increase anticonvulsant potency in both MES and PTZ models compared to the unsubstituted amide.[8] This suggests that the N,N-dimethyl substitution in this compound could potentially enhance its activity relative to the parent 2-aminobutanamide. However, excessive steric bulk on the amide nitrogen can also be detrimental to activity.

Stereochemistry at the α-Carbon

The stereochemistry at the C2 position is crucial for the anticonvulsant activity of this class of compounds. For levetiracetam and its analogs, the (S)-enantiomer is the active form, demonstrating significantly higher binding affinity for SV2A compared to the (R)-enantiomer.[1][7] It is therefore highly probable that the (S)-enantiomer of this compound would be the more biologically active isomer.

The Pyrrolidone Ring of Levetiracetam Analogs

In levetiracetam and its close analogs like seletracetam, the 2-oxopyrrolidine ring is a key structural feature. Structure-activity relationship studies have revealed that:

  • Hydrophobic substituents at the 4-position of the pyrrolidine ring can enhance binding affinity to SV2A.[1]

  • The carbonyl group at the 2-position is important for maintaining activity.[1]

While this compound lacks the pyrrolidone ring, the fundamental 2-aminobutanamide pharmacophore is retained. This suggests that it may interact with similar biological targets, albeit with potentially different affinity and efficacy.

Proposed Mechanism of Action: Targeting SV2A

The primary molecular target for levetiracetam and its high-affinity analogs is the Synaptic Vesicle Glycoprotein 2A (SV2A).[9][10] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. The binding of levetiracetam to SV2A is thought to modulate its function, leading to a decrease in abnormal neuronal synchronization and a reduction in seizure activity.[1][7]

The anticonvulsant potency of levetiracetam analogs correlates strongly with their binding affinity for SV2A.[2][11] It is hypothesized that this compound, by retaining the core 2-aminobutanamide structure, may also exert its potential anticonvulsant effects through interaction with SV2A.

SV2A_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Compound This compound (or related analog) SV2A SV2A Compound->SV2A Binds to Synaptic_Vesicle Synaptic Vesicle SV2A->Synaptic_Vesicle Modulates function of Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release Regulates Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Reduced_Hyperexcitability Leads to

Caption: Proposed mechanism of action of 2-aminobutanamide derivatives via SV2A.

Experimental Protocols for Anticonvulsant Screening

To empirically determine the anticonvulsant activity of this compound and its analogs, standardized preclinical models are essential. The following are detailed protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests in mice.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle control

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. On the day of the experiment, weigh the mice and administer the test compound or vehicle control intraperitoneally (i.p.).

  • Drug Administration: Administer a range of doses of the test compound to different groups of mice to determine the ED₅₀. A typical time for testing after i.p. administration is 30-60 minutes.

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ value using probit analysis.

MES_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer Test Compound/Vehicle Acclimatize->Administer Apply_Electrodes Apply Corneal Electrodes with Saline Administer->Apply_Electrodes Induce_Seizure Deliver Maximal Electrical Stimulus Apply_Electrodes->Induce_Seizure Observe Observe for Tonic Hindlimb Extension Induce_Seizure->Observe Protection Protection? Observe->Protection Protected Record as Protected Protection->Protected Yes Not_Protected Record as Not Protected Protection->Not_Protected No Analyze Calculate ED₅₀ Protected->Analyze Not_Protected->Analyze

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures by inducing seizures through the antagonism of GABA-A receptors.[4]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle control

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES test, acclimatize and weigh the mice, and administer the test compound or vehicle i.p.

  • Induction of Seizure: At the time of predicted peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (s.c.).

  • Observation: Observe the mice for 30 minutes for the onset and severity of seizures. A common endpoint is the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED₅₀ value.

PTZ_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Test_Compound Administer Test Compound/Vehicle Acclimatize->Administer_Test_Compound Administer_PTZ Administer PTZ Subcutaneously Administer_Test_Compound->Administer_PTZ Observe Observe for Clonic Seizures (30 min) Administer_PTZ->Observe Protection Protection? Observe->Protection Protected Record as Protected Protection->Protected Yes Not_Protected Record as Not Protected Protection->Not_Protected No Analyze Calculate ED₅₀ Protected->Analyze Not_Protected->Analyze

Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.

Conclusion and Future Directions

The 2-aminobutanamide scaffold represents a promising area for the discovery of novel anticonvulsant agents. Based on the structure-activity relationships of related compounds, this compound is a compound of interest that warrants further investigation. The N,N-dimethyl substitution on the amide may potentially enhance its anticonvulsant potency.

Future research should focus on the synthesis of enantiomerically pure (S)-2-amino-N,N-dimethylbutanamide and its evaluation in standardized preclinical models such as the MES and PTZ tests. Furthermore, in vitro binding assays should be conducted to determine its affinity for SV2A and other potential molecular targets. A thorough investigation of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, will also be crucial in assessing its potential as a clinically viable antiepileptic drug. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.

References

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. Bioorganic & medicinal chemistry letters, 21(3), 1023–1026. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. [Link]

  • Shimada, T., & Yamagata, K. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of visualized experiments : JoVE, (131), 56574. [Link]

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  • Wood, M. D., & Gill, R. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Epilepsy currents, 4(5), 194–195. [Link]

  • National Center for Biotechnology Information. (n.d.). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PubMed Central. [Link]

  • Mendoza-Torreblanca, S. G., Garcés-Ramírez, L., & Vanoye-Carlo, A. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(11), 1113. [Link]

  • Klitgaard, H., Matagne, A., Gobert, J., & Wülfert, E. (1998). Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. European journal of pharmacology, 353(2-3), 191–206. [Link]

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2020). E3S Web of Conferences, 185, 03006. [Link]

  • Park, K. I., Lee, K., Kim, J. E., Lee, J., & Kim, H. R. (2006). The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. Bioorganic & medicinal chemistry letters, 16(10), 2637–2640. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-N,N-dimethylbutanamide: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-N,N-dimethylbutanamide in Modern Chemistry

This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. The efficient and cost-effective production of this intermediate is, therefore, a critical consideration for researchers and chemical industry leaders. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, moving beyond a simple recitation of protocols to offer a comprehensive cost-benefit analysis. We will delve into the underlying chemistry, economic viability, and environmental impact of each route, supported by experimental data and field-proven insights to empower you in making informed decisions for your research and development endeavors.

At a Glance: Comparing the Synthetic Pathways

ParameterRoute 1: Chemical Hydrolysis Route 2: Biocatalytic Hydrolysis
Starting Material 2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagents Concentrated Sulfuric Acid, Ammonium HydroxideNitrile Hydratase (from Rhodococcus sp. or Nocardia sp.)
Reaction Conditions High Temperature (up to 100°C), Extreme pHMild Temperature (20-40°C), Near-neutral pH
Reported Yield ~82%>95%
Key Advantages Established, well-understood chemistryHigh selectivity, high yield, environmentally friendly
Key Disadvantages Harsh conditions, significant waste generation, safety concernsInitial biocatalyst cost/development, potential for enzyme instability
Estimated Cost Lower reagent cost, higher waste disposal and energy costsHigher initial catalyst cost, lower operational and waste management costs
Environmental Impact High, due to strong acids and neutralization byproductsLow, biodegradable catalyst and milder conditions

Diagrammatic Overview of Synthetic Workflows

To visually conceptualize the distinct processes, the following diagrams, generated using Graphviz, illustrate the core steps of each synthetic route.

chemical_hydrolysis start 2-Amino-2,3-dimethylbutyronitrile step1 Acid Hydrolysis (Conc. H₂SO₄, 100°C) start->step1 step2 Neutralization (Conc. NH₄OH) step1->step2 step3 Extraction & Purification step2->step3 end This compound step3->end

Caption: Workflow for the chemical hydrolysis route.

biocatalytic_hydrolysis start 2-Amino-2,3-dimethylbutyronitrile step1 Biocatalytic Hydration (Nitrile Hydratase, 30-40°C, pH 7-8) start->step1 step2 Product Separation step1->step2 end This compound step2->end

Caption: Workflow for the biocatalytic hydrolysis route.

In-Depth Analysis of Synthetic Routes

Route 1: The Traditional Path of Chemical Hydrolysis

The acid-catalyzed hydrolysis of nitriles to amides is a classic transformation in organic chemistry. This route, while effective, is characterized by its use of harsh reagents and conditions.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid is dictated by its ability to act as both a potent acid catalyst and a dehydrating agent, facilitating the hydration of the nitrile group. The subsequent high-temperature conditions are necessary to overcome the activation energy of this reaction. Neutralization with a strong base like ammonium hydroxide is a requisite step to quench the reaction and allow for the extraction of the amide product.

Self-Validating System and Protocol:

Protocol for Chemical Hydrolysis:

  • In a well-ventilated fume hood, cool 30 mL of concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer to below 25°C using an ice bath.

  • Slowly add 12 g of 2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the temperature does not exceed 25°C.

  • After complete addition, heat the reaction mixture to 100°C and maintain for 1 hour.

  • Cool the mixture and carefully add 85 mL of concentrated ammonium hydroxide to neutralize the acid. The temperature should be maintained below 75°C during this exothermic process.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or chromatography.

Cost-Benefit Analysis:

  • Cost: The primary starting materials, 2-amino-2,3-dimethylbutyronitrile and sulfuric acid, are relatively inexpensive in bulk. However, the overall cost of this process is significantly impacted by the energy required for heating and cooling, as well as the substantial cost associated with the treatment and disposal of the large volumes of acidic and basic aqueous waste.

  • Benefits: This method is well-established and utilizes common laboratory reagents and equipment. For small-scale synthesis where the infrastructure for biocatalysis is not available, this may be a more accessible option.

  • Drawbacks: The primary drawbacks are the significant safety and environmental concerns. The handling of concentrated sulfuric acid and ammonium hydroxide requires stringent safety protocols. The starting material, 2-amino-2,3-dimethylbutyronitrile, is toxic if swallowed and fatal in contact with skin or if inhaled.[1][2] The generation of a large amount of salt waste from neutralization presents a significant environmental burden and disposal cost.[3][4][5][6][7] Furthermore, the harsh reaction conditions can lead to the formation of byproducts, reducing the overall yield and requiring more extensive purification. The environmental impact of sulfuric acid is a major concern, as it is a primary contributor to acid rain.[8][9]

Route 2: The Green and Efficient Biocatalytic Approach

The use of enzymes, specifically nitrile hydratases, offers a more sustainable and efficient alternative for the synthesis of amides from nitriles. This biocatalytic route has been successfully implemented on an industrial scale for the production of acrylamide, demonstrating its viability for large-scale chemical manufacturing.[8][10][11]

Causality Behind Experimental Choices: Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high specificity and efficiency under mild conditions.[12][13] The choice of a whole-cell biocatalyst, typically from Rhodococcus or Nocardia species, is often preferred for industrial applications due to the ease of handling and the protection the cell provides to the enzyme, enhancing its stability.[14][15] The reaction is typically carried out in an aqueous buffer at a near-neutral pH and at or near room temperature, which are the optimal conditions for the enzyme's activity and stability.

Self-Validating System and Protocol:

Protocol for Biocatalytic Hydrolysis:

  • Prepare a suspension of whole-cell biocatalyst (e.g., Rhodococcus rhodochrous) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add 2-amino-2,3-dimethylbutyronitrile to the cell suspension to a final concentration of 0.15 M.

  • Maintain the reaction mixture at a constant temperature (e.g., 35°C) with gentle agitation.

  • Monitor the progress of the reaction by techniques such as HPLC or GC.

  • Upon completion, separate the product from the biocatalyst by centrifugation or filtration.

  • Extract the product from the aqueous phase with an appropriate organic solvent.

  • Dry and concentrate the organic extract to obtain the final product.

Cost-Benefit Analysis:

  • Cost: The initial investment in the biocatalyst, whether purchased or produced in-house via fermentation, can be a significant cost factor. However, the operational costs are substantially lower due to the mild reaction conditions, which translate to significant energy savings.[9] The cost of microbial fermentation for enzyme production can be optimized by using low-cost feedstocks.[15][16][17][18]

  • Benefits: This route offers numerous advantages, including significantly higher yields (>95%), milder and safer operating conditions, and a substantially reduced environmental footprint.[17][19] The high selectivity of the enzyme minimizes the formation of byproducts, often leading to a purer product that requires less downstream processing. The biocatalyst is biodegradable, and the aqueous waste streams are generally less hazardous and easier to treat compared to the chemical hydrolysis route. Life cycle assessments have shown that biocatalytic processes can have a significantly lower environmental impact compared to their chemical counterparts.[2][14][20][21]

  • Drawbacks: The primary challenge lies in the availability and stability of the nitrile hydratase enzyme. While commercially available, the cost for large-scale applications may be a consideration. Enzyme stability can also be a factor, although immobilization techniques and the use of whole-cell biocatalysts can significantly improve their robustness and reusability.[22][23][24]

Quantitative Data Summary

MetricChemical HydrolysisBiocatalytic HydrolysisSource(s)
Starting Material Cost (2-amino-2,3-dimethylbutyronitrile) ~$50-70/kg (lab scale)~$50-70/kg (lab scale)[3]
Reagent Cost (Sulfuric Acid) ~$114-149/metric ton (bulk)N/A[5]
Catalyst Cost (Nitrile Hydratase) N/AVaries (quotation based for industrial scale)[13][25][26]
Reaction Temperature 100°C30-40°C[17]
Yield ~81.7%>95%[17]
Waste Generation High volume of acidic/basic aqueous waste, salt byproductsLow volume of aqueous waste, biodegradable catalyst[3][4][5][6][7]
Energy Consumption HighLow[9]

Conclusion and Recommendations

For researchers and drug development professionals, the choice between chemical and biocatalytic synthesis of this compound hinges on a careful evaluation of priorities.

The chemical hydrolysis route , while seemingly straightforward and utilizing readily available reagents, presents significant challenges in terms of safety, environmental impact, and overall process efficiency. The hidden costs associated with waste treatment and energy consumption can make it less economically viable at a larger scale. This route may be suitable for small, exploratory syntheses where the necessary biocatalytic infrastructure is unavailable.

In contrast, the biocatalytic route represents a modern, sustainable, and highly efficient approach. The milder reaction conditions, superior yields, and minimal environmental footprint make it the clear choice for larger-scale production and for organizations committed to green chemistry principles. While the initial investment in the biocatalyst may be a consideration, the long-term economic and environmental benefits are substantial. The industrial success of nitrile hydratases in other applications provides strong evidence for the scalability and reliability of this technology.

Recommendation: For any long-term or scale-up synthesis of this compound, a thorough investigation into the biocatalytic route is strongly recommended. The initial efforts to source or develop a suitable nitrile hydratase biocatalyst are likely to be rewarded with a more cost-effective, safer, and environmentally responsible manufacturing process.

References

  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile - ChemicalBook. (2025-07-05).
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  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020-11-02).
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A Guide to the Spectroscopic Comparison of 2-amino-N,N-dimethylbutanamide with its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of the tertiary amide, 2-amino-N,N-dimethylbutanamide, and its synthetic precursors, 2-aminobutanoic acid and dimethylamine. It is designed for researchers, scientists, and drug development professionals to illustrate how a multi-technique spectroscopic approach can be used to unequivocally confirm the successful synthesis of a target molecule. By examining the distinct spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can trace the transformation of functional groups and validate the formation of the final product.

Introduction: The Imperative of Spectroscopic Verification

In synthetic chemistry, the synthesis of a novel compound is incomplete without rigorous characterization. Spectroscopic techniques are the cornerstone of this verification process, providing an empirical window into the molecular structure. Each method probes different aspects of a molecule's constitution, and together, they provide a holistic and definitive structural confirmation. The amidation reaction to form this compound from 2-aminobutanoic acid and dimethylamine is a classic example where the disappearance of precursor functionalities and the appearance of new, product-specific signals can be clearly monitored. This guide will demonstrate the causality behind the spectral changes, offering a robust framework for analysis.

The Synthetic Pathway: From Precursors to Product

The formation of this compound is an amidation reaction, where the carboxylic acid group of 2-aminobutanoic acid reacts with the secondary amine, dimethylamine, typically in the presence of a coupling agent, to form an amide bond and water.

G cluster_product Product Precursor1 2-Aminobutanoic Acid (C₄H₉NO₂) Product This compound (C₆H₁₄N₂O) Precursor1->Product + Precursor2 Dimethylamine (C₂H₇N) Precursor2->Product G mol Product [M+H]⁺ m/z = 131 frag1 Acylium Ion m/z = 86 mol->frag1 - (CH₃)₂NH frag2 Iminium Ion m/z = 72 mol->frag2 - C₂H₅CO

A Senior Application Scientist's Guide to the Characterization of 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible research. This guide provides an in-depth comparison of peer-reviewed methods for the structural elucidation and purity assessment of 2-amino-N,N-dimethylbutanamide, a substituted amino acid amide with potential applications in medicinal chemistry and materials science. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why Robust Characterization Matters

The primary goals of characterization are to:

  • Confirm the molecular structure and connectivity of the synthesized molecule.

  • Establish the purity profile and identify any impurities.

  • Provide data for lot-to-lot consistency and quality control.

This guide will focus on a synergistic combination of chromatographic and spectroscopic techniques to achieve these goals.

Core Characterization Techniques: A Comparative Analysis

The principal methods for the characterization of this compound are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomers are often indistinguishable without chromatography.
NMR Spectroscopy (¹H, ¹³C) Detailed information about the carbon-hydrogen framework and connectivity.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, provides a molecular fingerprint.Provides limited information on the overall molecular structure.
Chromatography (GC, HPLC) Separation and quantification of the compound and its impurities.High resolving power for complex mixtures, accurate quantification.Does not provide structural information on its own (requires a detector like MS).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Based on the molecular formula of this compound (C₆H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 131.1184 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation of N,N-dimethylated amino acids often involves characteristic losses.[1] For this compound, a likely fragmentation pathway would involve the loss of the dimethylamino group.

M [M+H]⁺ m/z = 131 frag1 Loss of (CH₃)₂NH (45 Da) ion1 Immonium Ion m/z = 86 frag1->ion1 - (CH₃)₂NH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound and data from similar compounds[2], the following proton signals can be predicted:

  • -N(CH₃)₂: A singlet corresponding to the six protons of the two methyl groups on the amide nitrogen.

  • -CH₂-: A multiplet for the two protons of the methylene group.

  • -CH₃ (ethyl): A triplet for the three protons of the terminal methyl group.

  • -CH(NH₂)-: A multiplet for the proton attached to the chiral center.

  • -NH₂: A broad singlet for the two protons of the primary amine.

  • -CH₃ (on chiral center): A doublet for the three protons of the methyl group attached to the chiral center.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • C=O (amide): A signal in the downfield region (170-180 ppm).

  • -N(CH₃)₂: One or two signals for the methyl carbons on the amide nitrogen.

  • -CH(NH₂)-: The signal for the chiral carbon.

  • -CH₂-: The signal for the methylene carbon.

  • -CH₃ (ethyl): The signal for the terminal methyl carbon.

  • -CH₃ (on chiral center): The signal for the methyl carbon attached to the chiral center.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the data to identify chemical shifts, coupling constants, and integrations. 2D NMR experiments like COSY and HSQC can be used to confirm connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[3][4]

Expected IR Absorption Bands
  • N-H stretch (amine): A broad absorption in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine.

  • C-H stretch (alkane): Sharp absorptions in the region of 2850-3000 cm⁻¹.

  • C=O stretch (amide): A strong, sharp absorption around 1630-1680 cm⁻¹. This is a key diagnostic peak for the amide functionality.[5]

  • N-H bend (amine): An absorption around 1590-1650 cm⁻¹.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Connectivity) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR GC_MS GC-MS Purification->GC_MS HPLC HPLC-UV/MS Purification->HPLC

Caption: A typical analytical workflow for the characterization of a novel compound.

Chromatographic Methods: Purity Assessment

Chromatography is essential for separating the target compound from any impurities, byproducts, or unreacted starting materials. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is an excellent choice for purity analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of the separated peaks.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For amino compounds, derivatization is often employed to improve chromatographic retention and detection.[7][8] Reversed-phase HPLC with a suitable detector (e.g., UV or MS) can provide quantitative information about the purity of the sample.

Conclusion: A Synergistic Approach to Confidence

The robust characterization of this compound requires a synergistic approach that combines the strengths of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, NMR spectroscopy delivers the definitive structural elucidation, and IR spectroscopy offers rapid functional group identification. Chromatographic methods are then employed to ensure the purity of the compound. By following the principles and protocols outlined in this guide, researchers can be confident in the identity and quality of their materials, paving the way for reliable and reproducible scientific advancements.

References

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications. Available at: [Link]

  • Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem. Available at: [Link]

  • CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents.
  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed. Available at: [Link]

  • CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents.
  • N,2-Dimethylbutanamide | C6H13NO | CID 4626972 - PubChem. Available at: [Link]

  • Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed. Available at: [Link]

  • 2-Amino-2,3-dimethylbutanamide, 96% | 40963-14-2 - J&K Scientific. Available at: [Link]

  • Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Available at: [Link]

  • 2-Butanamine, N,N-dimethyl- - NIST WebBook. Available at: [Link]

  • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from - SciSpace. Available at: [Link]

  • 2-Butanamine, 2-methyl- - NIST WebBook. Available at: [Link]

  • N-Chloro-3,3-dimethylbutanamide - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • N,N-Dimethylbutyramide - NIST WebBook. Available at: [Link]

  • Spectroscopic study of monosubstituted amides. II. Rotation isomers in amides substituted by aliphatic side‐chain models - ResearchGate. Available at: [Link]

  • Metal Complexes with Amino Acid Amides. II. Preparations and Circular Dichroism Behavior of the Copper(II) Complexes | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Analytical strategies for the determination of amino acids: Past, present and future trends. Available at: [Link]

  • N,N-diethyl-3,3-dimethylbutanamide | C10H21NO | CID 4630303 - PubChem. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-amino-N,N-dimethylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning this guidance is the management of 2-amino-N,N-dimethylbutanamide as a hazardous waste stream. This approach is dictated by the general characteristics of amine compounds, which can exhibit corrosive properties and pose environmental risks if not handled correctly.[1][2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to have the appropriate personal protective equipment (PPE) and spill control measures in place. The handling of this compound, presumed to be a liquid based on available data, requires stringent adherence to safety protocols to prevent accidental exposure.[4]

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential eye irritation, a common hazard with amine compounds.[5]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation.[5]
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of any potential vapors.

Spill Response:

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels. Collect the absorbed material and place it into a designated, labeled hazardous waste container. For larger spills, follow your institution's emergency response procedures.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. The following workflow outlines the necessary steps from waste generation to final disposal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-amino-N,N-dimethylbutanamide (CAS No. 1218314-38-5). The information herein is synthesized from established safety standards for substituted amides and related chemical structures to ensure a comprehensive approach to risk mitigation. Given that detailed hazard data for this specific compound is not extensively published, these protocols are grounded in the principle of treating it with the caution afforded to chemicals with potential skin and eye irritancy.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation[2].

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage[3].

  • Respiratory Irritation: If the material is in powder form or aerosolized, it may cause respiratory tract irritation[3].

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like fume hoods. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Direct ocular exposure presents the most immediate and significant risk.

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times.[4]

  • Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large volumes, heating, or vortexing)[4][5].

Hand Protection

Given the risk of skin irritation, appropriate glove selection is critical. Disposable nitrile gloves provide a good baseline of protection for incidental contact with a broad range of chemicals.[4] However, for prolonged handling or in the event of a spill, more robust options should be considered.

Table 1: Glove Selection Guide for Handling Amide Compounds

Glove MaterialProtection LevelRecommended Use Case
Nitrile Good (Splash)General laboratory use, handling small quantities, incidental contact.
Neoprene ExcellentExtended handling, immersion, or when working with larger volumes.
PVC GoodProvides a barrier against many acids, bases, and amines.

Causality: The choice of glove material is dictated by its chemical resistance and breakthrough time. Always consult the glove manufacturer's specific chemical resistance guide for data on amides or related solvents to ensure the selected glove provides adequate protection for the duration of the task.[4]

Body Protection

A flame-resistant lab coat is standard, but the nature of the procedure dictates the necessary level of body protection.

  • Standard Use: A properly fitting, buttoned lab coat is required to protect against minor spills and contamination of personal clothing[4].

  • Large-Scale Operations: For procedures involving significant quantities of the material, chemical-resistant coveralls (e.g., Tyvek®) should be worn to provide full-body protection[5].

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for avoiding inhalation of hazardous chemicals[1]. Respiratory protection should be used when engineering controls are not feasible or as a supplementary measure.

  • Required When: Handling the solid form outside of a fume hood, if there is a risk of dust generation, or if ventilation is inadequate.

  • Type: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[3][4]

Operational Plan: Safe Handling Workflows

Procedural discipline is as vital as the equipment itself. The following workflows provide a self-validating system for safe handling.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Disposal_Workflow Start Waste Generated (Contaminated PPE, excess chemical) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container Place in Compatible, Labeled Waste Container Segregate->Container Store Store Sealed Container in Satellite Accumulation Area (SAA) Container->Store Pickup Arrange Pickup by Environmental Health & Safety (EHS) Store->Pickup End Professional Disposal via Approved Facility Pickup->End

Caption: Step-by-step workflow for the disposal of chemical and contaminated waste.

By adhering to these rigorous PPE, handling, and disposal protocols, you establish a robust framework for safety and operational integrity in your laboratory. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for additional guidance.

References

  • ChemSrc. 2-Amino-N,3-dimethylbutanamide hydrochloride SDS/MSDS. ChemSrc. [Link]

  • Safetymint. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Safetymint. [Link]

  • American Chemistry Council. Protective Equipment. American Chemistry Council. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA. [Link]

  • National Center for Biotechnology Information. 2-Amino-2,3-dimethylbutanamide. PubChem. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.